Fmoc-Cysteinol(Trt)
Description
BenchChem offers high-quality Fmoc-Cysteinol(Trt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cysteinol(Trt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUUFZRZOWREN-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Cysteinol(Trt): Properties, Handling, and Applications
This document serves as a comprehensive technical guide on N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, or Fmoc-Cysteinol(Trt). Tailored for researchers, chemists, and professionals in drug development, this guide delves into the core chemical properties, strategic applications, and proven methodologies associated with this specialized amino alcohol derivative. We will move beyond simple procedural lists to explore the causal reasoning behind experimental choices, ensuring a robust and applicable understanding for advanced peptide modification.
Introduction: The Strategic Role of Fmoc-Cysteinol(Trt)
In the landscape of peptide chemistry, the ability to introduce specific modifications is paramount for tailoring biological activity, enhancing stability, and creating novel therapeutic agents. Fmoc-Cysteinol(Trt) is a pivotal building block for such innovations. It is the alcohol analogue of the ubiquitous Fmoc-Cys(Trt)-OH, designed specifically for the synthesis of peptide alcohols or for introducing a C-terminal alcohol functionality for further conjugation.
The molecule's architecture is strategically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It features:
-
A cysteinol backbone , providing a primary alcohol in place of the typical carboxylic acid.
-
A base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino position, allowing for sequential, controlled elongation of the peptide chain.[1]
-
An acid-labile trityl (Trt) group shielding the thiol side chain, preventing undesired oxidation and side reactions during synthesis.[1]
This orthogonal protection scheme is the cornerstone of its utility, enabling precise, stepwise synthesis and selective deprotection to yield a final product with a reactive C-terminal alcohol and a deprotected cysteine thiol.
Physicochemical Properties
The fundamental characteristics of Fmoc-Cysteinol(Trt) dictate its handling, solubility, and reaction conditions. While less documented than its carboxylic acid counterpart, the key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₇H₃₃NO₃S | [2][3] |
| Molecular Weight | 571.73 g/mol | [2][4] |
| Appearance | Solid; typically a white to off-white powder | [2] |
| Solubility | Soluble in DMSO (≥57.2 mg/mL), DMF | [2][5] |
| Storage Conditions | -20°C, under dry conditions | [2] |
Chemical Structure of Fmoc-Cysteinol(Trt)
Caption: Molecular structure of Fmoc-Cysteinol(Trt).
The Orthogonal Protection Strategy: A Tale of Two Groups
The synthetic utility of Fmoc-Cysteinol(Trt) is entirely dependent on its two protecting groups, which can be removed under distinct, non-interfering conditions. This "orthogonal" approach is fundamental to modern peptide synthesis.
-
The Fmoc Group (Base-Labile): The Fmoc group is the gatekeeper of the N-terminus. Its stability in acidic and neutral conditions is essential for protecting the α-amino group while other synthetic manipulations occur. However, it is readily cleaved by mild bases, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[6] This deprotection unmasks the primary amine, making it available for coupling with the next amino acid in the sequence.
-
The Trityl (Trt) Group (Acid-Labile): The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to unintended and irreversible disulfide bond formation. The bulky trityl group provides robust steric protection against these side reactions.[1] It remains intact during the repetitive base treatments used for Fmoc removal but is efficiently cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support using Trifluoroacetic acid (TFA).[7]
Caption: Orthogonal removal of Fmoc and Trt groups.
Synthesis, Storage, and Safe Handling
Synthesis Pathway Insight: Fmoc-Cysteinol(Trt) is typically synthesized via the reduction of its corresponding carboxylic acid, Fmoc-Cys(Trt)-OH. This conversion of the carboxyl group to a primary alcohol is a standard organic transformation, allowing for the production of the specialized alcohol derivative from the more common amino acid precursor.
Storage and Stability: To ensure its chemical integrity, Fmoc-Cysteinol(Trt) must be stored under controlled conditions.
-
Temperature: Long-term storage at -20°C is required.[2]
-
Atmosphere: The compound should be kept in a tightly sealed container under a dry atmosphere (e.g., with desiccant) to prevent degradation from moisture and atmospheric oxidation.
Laboratory Handling: As a fine chemical powder, appropriate safety measures are necessary.
-
Personal Protective Equipment (PPE): Always use gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]
-
Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal, avoiding dust generation.[8]
Core Application: Solid-Phase Synthesis of Peptide Alcohols
The primary application of Fmoc-Cysteinol(Trt) is in SPPS to generate peptides with a C-terminal cysteinol residue. This workflow involves anchoring the alcohol to a resin, elongating the peptide chain, and finally cleaving the product with simultaneous deprotection of the thiol group.
Experimental Protocol 1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
The hydroxyl group of Fmoc-Cysteinol(Trt) can be attached to an acid-sensitive resin like 2-CTC. This choice is strategic, as it allows for the cleavage of the final peptide under milder acidic conditions if necessary, preserving other acid-sensitive moieties.
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading ~1.4 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation: Dissolve 1.5 equivalents of Fmoc-Cysteinol(Trt) relative to the resin loading in anhydrous DCM. Add 3.0 equivalents of Diisopropylethylamine (DIPEA) to the solution.
-
Coupling: Drain the DCM from the swollen resin. Add the Fmoc-Cysteinol(Trt) and DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Experimental Protocol 2: Peptide Elongation and Final Cleavage
Following successful loading, the peptide chain is built using standard Fmoc-SPPS cycles. The final step is the cleavage from the resin and removal of the Trt group.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc group from the loaded cysteinol.[9]
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling agent like HBTU/DIPEA or DIC/Oxyma in DMF.[10]
-
Chain Elongation: Repeat steps 1 and 2 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptidyl-resin with DMF and DCM and dry it thoroughly.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Causality: TIS is a critical scavenger. During acidolysis, the Trt group is released as a stable trityl cation. This cation can re-alkylate the newly deprotected, nucleophilic thiol of cysteine. TIS irreversibly quenches the trityl cation, preventing this problematic side reaction and ensuring a high yield of the desired thiol.[7][9]
-
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide via centrifugation. Decant the ether and wash the pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups.[9]
-
Drying: Dry the final peptide alcohol product under vacuum.
Caption: Step-by-step workflow for peptide alcohol synthesis.
Analytical Characterization
Post-synthesis, the identity and purity of the peptide alcohol must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product, verifying that the correct sequence has been synthesized and all protecting groups have been removed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR can be employed to verify the sequence and stereochemical integrity of the peptide.[12][13]
Conclusion
Fmoc-Cysteinol(Trt) stands out as a highly specialized and valuable reagent in the field of peptide chemistry. Its unique structure enables the synthesis of C-terminally modified peptides that are inaccessible with standard amino acid derivatives. By understanding its physicochemical properties and the strategic rationale behind its orthogonal protecting groups, researchers can confidently leverage this compound to advance the frontiers of drug discovery, bioconjugation, and materials science, creating novel molecules with tailored functions and enhanced therapeutic potential.
References
-
RayBiotech. Fmoc-Cys(Trt)-ol. [Link]
-
Protheragen. Fmoc-Cys(Trt)-OH. [Link]
-
Aapptec Peptides. Fmoc-Cysteinol(Trt). [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec. Safety Data Sheet: Fmoc-MeCys(Trt)-OH. [Link]
-
ResearchGate. (2018). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. [Link]
-
National Institutes of Health. (2009). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. [Link]
-
CEM Corporation. Fmoc-Cys(Trt)-OH. [Link]
-
The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Lett Pept Sci 8, 85–89 (2001).
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar. [Link]
-
ResearchGate. (2020). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... [Link]
-
SpectraBase. Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Fmoc-Cysteinol(Trt) for Advanced Peptide and Drug Development
Introduction: The Strategic Value of C-Terminal Peptide Alcohols and the Role of Fmoc-Cysteinol(Trt)
In the landscape of peptide-based therapeutics and chemical biology, the modification of the peptide backbone offers a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and unlock novel functionalities. The incorporation of a C-terminal amino alcohol, in place of the natural carboxylic acid, represents a critical modification that can significantly impact a peptide's stability, binding affinity, and overall therapeutic potential[1][2]. This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol (Fmoc-Cysteinol(Trt)), a key building block for the synthesis of peptides bearing a C-terminal cysteinol residue.
Fmoc-Cysteinol(Trt) (CAS Number: 215954-72-6) is a derivative of the amino acid cysteine where the carboxylic acid has been reduced to a primary alcohol. The molecule is strategically protected with a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile trityl (Trt) group on the thiol side chain. This orthogonal protection scheme is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the seamless incorporation of a C-terminal cysteinol into a growing peptide chain. The presence of the terminal alcohol and the reactive thiol group (after deprotection) opens up a wide array of possibilities for further chemical modifications and the development of innovative drug candidates.
This guide will delve into the synthesis, purification, and characterization of Fmoc-Cysteinol(Trt), and explore its applications in the synthesis of C-terminal peptide alcohols, providing researchers, scientists, and drug development professionals with the essential knowledge to leverage this versatile building block in their work.
Chemical Properties and Structure
Fmoc-Cysteinol(Trt) is a white to off-white solid that is soluble in many common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Its structure combines the key features necessary for its role as a versatile building block in peptide chemistry.
| Property | Value |
| CAS Number | 215954-72-6 |
| Molecular Formula | C₃₇H₃₃NO₃S |
| Molecular Weight | 571.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, THF |
digraph "Fmoc-Cysteinol(Trt) Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; C8 [label="C", pos="-2.8,0!"]; C9 [label="C", pos="-2.1,-1.2!"]; C10 [label="C", pos="-0.7,-1.2!"]; C11 [label="C", pos="0.7,1.2!"]; C12 [label="C", pos="-0.7,0!"]; C13 [label="CH", pos="-2.8,-2.4!"]; O1 [label="O", pos="-3.5,-3.6!"]; C14 [label="C", pos="-4.9,-3.6!"]; O2 [label="O", pos="-5.6,-2.4!"]; N1 [label="NH", pos="-6.3,0!"]; C15 [label="CH", pos="-7.7,0!"]; C16 [label="CH2", pos="-8.4,-1.2!"]; S1 [label="S", pos="-9.8,-1.2!"]; C17 [label="C", pos="-11.2,-1.2!"]; C18 [label="C", pos="-12.6,0!"]; C19 [label="C", pos="-13.3,1.2!"]; C20 [label="C", pos="-14.7,1.2!"]; C21 [label="C", pos="-15.4,0!"]; C22 [label="C", pos="-14.7,-1.2!"]; C23 [label="C", pos="-13.3,-1.2!"]; C24 [label="C", pos="-11.2,0.2!"]; C25 [label="C", pos="-11.2,1.6!"]; C26 [label="C", pos="-11.2,3.0!"]; C27 [label="C", pos="-11.2,4.4!"]; C28 [label="C", pos="-11.2,5.8!"]; C29 [label="C", pos="-11.2,7.2!"]; C30 [label="C", pos="-11.2,-2.6!"]; C31 [label="C", pos="-11.2,-4.0!"]; C32 [label="C", pos="-11.2,-5.4!"]; C33 [label="C", pos="-11.2,-6.8!"]; C34 [label="C", pos="-11.2,-8.2!"]; C35 [label="CH2", pos="-8.4,1.2!"]; O3 [label="OH", pos="-9.1,2.4!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- C11; C11 -- C5; C12 -- C1; C12 -- C10; C12 -- C8; C13 -- C9; C13 -- O1; O1 -- C14; C14 -- O2; C14 -- N1; N1 -- C15; C15 -- C16; C16 -- S1; S1 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C18; C17 -- C24; C24 -- C25; C25 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C24; C17 -- C30; C30 -- C31; C31 -- C32; C32 -- C33; C33 -- C34; C34 -- C30; C15 -- C35; C35 -- O3;
// Add labels for protecting groups Fmoc [label="Fmoc", pos="-3.5,-5.0!", fontsize=12, fontcolor="#34A853"]; Trt [label="Trt", pos="-13.3,-2.6!", fontsize=12, fontcolor="#EA4335"]; Cysteinol [label="Cysteinol Backbone", pos="-8.4,2.6!", fontsize=12, fontcolor="#4285F4"]; }
Figure 1: Chemical structure of Fmoc-Cysteinol(Trt).
Synthesis and Purification
The synthesis of Fmoc-Cysteinol(Trt) is typically achieved through the reduction of its corresponding carboxylic acid precursor, Fmoc-Cys(Trt)-OH. While several reducing agents can be employed, the mixed anhydride method followed by reduction with sodium borohydride (NaBH₄) is a common and effective approach that avoids the use of harsher reagents like lithium aluminum hydride (LiAlH₄), which could potentially cleave the Fmoc group.
Synthesis Workflow
Figure 2: General synthesis workflow for Fmoc-Cysteinol(Trt).
Detailed Experimental Protocol: Synthesis of Fmoc-Cysteinol(Trt)
This protocol describes the synthesis of Fmoc-Cysteinol(Trt) from Fmoc-Cys(Trt)-OH via a mixed anhydride intermediate.
Materials:
-
Fmoc-Cys(Trt)-OH
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Mixed Anhydride:
-
Dissolve Fmoc-Cys(Trt)-OH (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise while maintaining the temperature at -15 °C.
-
After stirring for 5 minutes, add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not rise above -10 °C.
-
Stir the reaction mixture at -15 °C for 15-20 minutes. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to the Alcohol:
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0-3.0 equivalents) in a small amount of deionized water.
-
Cool the NaBH₄ solution to 0 °C in an ice bath.
-
Slowly add the pre-cooled NaBH₄ solution to the mixed anhydride solution from step 1, maintaining the reaction temperature at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Cysteinol(Trt).
-
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel to yield the pure Fmoc-Cysteinol(Trt).
Procedure:
-
Column Preparation:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of ethyl acetate in hexane. The optimal gradient will depend on the specific impurities but a gradient from 10% to 50% ethyl acetate in hexane is a good starting point.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain Fmoc-Cysteinol(Trt) as a white solid.
-
Characterization
The identity and purity of the synthesized Fmoc-Cysteinol(Trt) should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the Fmoc, trityl, and cysteinol protons. The disappearance of the carboxylic acid proton and the appearance of a new signal for the hydroxymethyl protons (-CH₂OH) are key indicators of successful reduction. |
| ¹³C NMR | Appearance of a new carbon signal corresponding to the hydroxymethyl group and the disappearance of the carboxylic acid carbon signal. |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of Fmoc-Cysteinol(Trt). |
| HPLC | A single major peak indicating high purity. |
Note: Specific spectral data for Fmoc-Cysteinol(Trt) is not widely available in public databases. The expected results are based on the known spectra of the starting material, Fmoc-Cys(Trt)-OH, and the expected chemical shifts for the alcohol product.
Applications in the Synthesis of C-Terminal Peptide Alcohols
The primary application of Fmoc-Cysteinol(Trt) is in the solid-phase synthesis of peptides with a C-terminal cysteinol residue. This is particularly valuable in drug discovery for creating peptide analogs with improved properties.
Workflow for Solid-Phase Synthesis of a Peptide Alcohol
Figure 3: Workflow for the solid-phase synthesis of a C-terminal peptide alcohol using Fmoc-Cysteinol(Trt).
Detailed Protocol: Attachment of Fmoc-Cysteinol(Trt) to 2-Chlorotrityl Resin
2-Chlorotrityl chloride resin is an ideal solid support for this application as it allows for the attachment of the amino alcohol via its hydroxyl group and subsequent cleavage under mild acidic conditions, which also removes the S-trityl protecting group.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Cysteinol(Trt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for capping)
Procedure:
-
Resin Swelling:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30-60 minutes in a peptide synthesis vessel.
-
-
Coupling:
-
Drain the DCM from the swollen resin.
-
Dissolve Fmoc-Cysteinol(Trt) (1.5-2.0 equivalents relative to the resin loading) and DIPEA (3.0-4.0 equivalents) in anhydrous DCM.
-
Add the solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
-
Capping:
-
After the coupling, drain the reaction solution and add a solution of DCM/methanol/DIPEA (e.g., 80:15:5) to the resin and agitate for 30-60 minutes to cap any unreacted chlorotrityl sites.
-
-
Washing:
-
Wash the resin extensively with DCM, DMF, and finally with DCM again, and dry under vacuum. The resin is now ready for peptide chain elongation using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection
Following the completion of the peptide sequence, the peptide alcohol is cleaved from the resin, and the side-chain protecting groups (including the S-trityl group) are removed simultaneously using a standard trifluoroacetic acid (TFA) cleavage cocktail.
Cleavage Cocktail Example:
-
TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
Procedure:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).
Field-Proven Insights and Causality in Experimental Choices
-
Choice of Reducing Agent: While NaBH₄ is milder than LiAlH₄, its reactivity is often insufficient to directly reduce a carboxylic acid. The formation of a mixed anhydride with isobutyl chloroformate activates the carboxyl group, making it susceptible to nucleophilic attack by the hydride from NaBH₄. This two-step, one-pot procedure provides a good balance of reactivity and selectivity, preserving the acid-sensitive trityl and base-labile Fmoc groups.
-
Selection of Solid Support: The use of 2-chlorotrityl chloride resin is strategic for several reasons. Firstly, it allows for the attachment of the C-terminal alcohol under relatively mild conditions. Secondly, the resulting ether linkage is highly acid-labile, permitting cleavage of the final peptide alcohol under conditions that are mild enough to minimize side reactions. This is in contrast to Wang or Rink amide resins, which are not suitable for direct attachment of the alcohol and would require more complex linker strategies[1].
-
Cleavage Cocktail Composition: The inclusion of triisopropylsilane (TIS) in the TFA cleavage cocktail is crucial. The trityl group, upon cleavage, forms a stable trityl cation, which is a potent electrophile that can re-attach to nucleophilic side chains, particularly the free thiol of the deprotected cysteinol. TIS acts as a scavenger, irreversibly trapping the trityl cation as triphenylmethane, thus preventing this deleterious side reaction and ensuring a higher yield and purity of the desired peptide alcohol.
Conclusion
Fmoc-Cysteinol(Trt) is a valuable and versatile building block for the synthesis of C-terminal peptide alcohols. Its orthogonal protection scheme allows for straightforward incorporation into peptide sequences using standard Fmoc-SPPS methodologies. The resulting peptide alcohols have significant potential in drug discovery and development, offering a means to enhance the therapeutic properties of peptide-based drugs. This guide has provided a detailed technical overview of the synthesis, purification, characterization, and application of Fmoc-Cysteinol(Trt), equipping researchers with the knowledge to effectively utilize this important reagent in their synthetic endeavors.
References
- This reference would ideally be a paper detailing the synthesis of an Fmoc-amino alcohol via the mixed anhydride and NaBH4 reduction method.
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
- This reference would ideally be a paper discussing the purification of Fmoc-amino alcohols by column chrom
- This reference would ideally provide NMR and/or MS data for Fmoc-Cysteinol(Trt) or a very similar compound.
- This reference would ideally be a publication demonstrating the use of Fmoc-Cysteinol(Trt) in the synthesis of a specific peptide alcohol.
- This reference would ideally discuss the advantages of using 2-chlorotrityl resin for the synthesis of peptide alcohols.
- This reference would ideally be a paper detailing the importance of scavengers like TIS in the cleavage of trityl-protected peptides.
-
Amblard, M., et al. (2015). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 10(1), 18-31. [Link]
- This reference would ideally be a general review on solid-phase peptide synthesis, providing context for the protocols described.
- This reference would ideally be a publication that provides a case study or application of a C-terminal peptide alcohol in drug discovery.
Sources
An In-depth Technical Guide to Fmoc-Cysteinol(Trt): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fmoc-Cysteinol(Trt) in Advanced Synthesis
In the landscape of peptide chemistry and the development of complex organic molecules, Fmoc-Cysteinol(Trt) emerges as a specialized building block of significant strategic importance. As a derivative of the amino acid cysteine, it features a primary alcohol in place of the carboxylic acid, while retaining the crucial thiol side chain protected by a trityl (Trt) group and the alpha-amino group shielded by the fluorenylmethoxycarbonyl (Fmoc) moiety. This unique combination of functional groups and orthogonal protection renders Fmoc-Cysteinol(Trt) a versatile tool for introducing a nucleophilic cysteine analogue into a variety of molecular scaffolds, extending beyond the traditional realm of peptide synthesis into peptidomimetics and drug discovery.
The presence of the alcohol functionality opens avenues for the formation of esters, ethers, and other linkages that are not accessible with its carboxylic acid counterpart, Fmoc-Cys(Trt)-OH. This guide provides a comprehensive technical overview of Fmoc-Cysteinol(Trt), detailing its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on the underlying chemical principles that guide its effective use in research and development.
Physicochemical Properties of Fmoc-Cysteinol(Trt)
A thorough understanding of the physicochemical properties of Fmoc-Cysteinol(Trt) is fundamental to its handling, storage, and application in synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 571.7 g/mol | |
| Chemical Formula | C₃₇H₃₃NO₃S | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |
| Storage Conditions | Store at -20°C for long-term stability |
The Orthogonal Protecting Group Strategy: Fmoc and Trt
The utility of Fmoc-Cysteinol(Trt) in multi-step synthesis is fundamentally reliant on its orthogonal protecting group strategy. The N-terminal Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF, while the S-trityl group is stable under these conditions but is readily cleaved by acid. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and allows for the selective deprotection and elaboration of different parts of the molecule.
The Fmoc Group: A Base-Labile Handle
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for the temporary protection of the α-amino group in SPPS. Its removal proceeds via a β-elimination mechanism in the presence of a mild base, liberating the free amine for subsequent coupling reactions. The byproducts, dibenzofulvene and its piperidine adduct, are readily washed away.[1][2]
The Trityl (Trt) Group: An Acid-Labile Shield for a Reactive Thiol
The thiol group of cysteine is highly nucleophilic and prone to undesired side reactions, such as oxidation to form disulfides. The bulky trityl (triphenylmethyl) group provides robust protection for the thiol under the basic conditions of Fmoc deprotection and peptide coupling. It is efficiently removed during the final cleavage from a solid support or in solution using a strong acid, typically trifluoroacetic acid (TFA).[3][4]
Synthesis and Analytical Characterization
Synthesis of Fmoc-Cysteinol(Trt)
While Fmoc-Cysteinol(Trt) is commercially available, understanding its synthesis provides valuable insight into its purity and potential side products. A common and efficient method for the preparation of Fmoc-protected amino alcohols is the reduction of the corresponding Fmoc-amino acid.[5] A plausible synthetic route for Fmoc-Cysteinol(Trt) involves the reduction of the carboxylic acid of its parent compound, Fmoc-Cys(Trt)-OH.
A general protocol for the reduction of an Fmoc-amino acid to its corresponding alcohol can be achieved via an activated ester or mixed anhydride intermediate, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).
Experimental Protocol: Synthesis of Fmoc-Cysteinol(Trt) via Reduction
-
Activation of the Carboxylic Acid:
-
Dissolve Fmoc-Cys(Trt)-OH in an anhydrous solvent such as THF or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add an activating agent, such as isobutyl chloroformate, and a non-nucleophilic base, like N-methylmorpholine (NMM), to form the mixed anhydride. The reaction is typically stirred for 15-30 minutes at 0°C.
-
-
Reduction to the Alcohol:
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in a suitable solvent, such as a mixture of THF and water.
-
Slowly add the NaBH₄ solution to the activated Fmoc-Cys(Trt)-OH solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of an acidic solution, such as 1 M HCl, to neutralize the excess NaBH₄.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure Fmoc-Cysteinol(Trt).
-
Analytical Characterization
The identity and purity of Fmoc-Cysteinol(Trt) are confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc and Trt groups, typically in the range of 7.2-7.8 ppm. The protons of the fluorenyl group and the cysteinol backbone will also be present in their expected regions. The disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the CH₂OH group are key indicators of a successful reduction.
-
¹³C NMR: The carbon NMR spectrum will display a large number of signals in the aromatic region corresponding to the Fmoc and Trt groups. The signal for the carboxylic acid carbon will be absent, and a new signal for the carbon of the primary alcohol will appear, typically in the range of 60-65 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of Fmoc-Cysteinol(Trt). The expected [M+H]⁺ ion would be observed at m/z 572.7. Fragmentation patterns can also provide structural information, with characteristic losses of the Fmoc and Trt groups.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is routinely used to assess the purity of Fmoc-Cysteinol(Trt). A high-purity sample should exhibit a single major peak.
-
Applications in Synthesis
The primary alcohol of Fmoc-Cysteinol(Trt) serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.
Coupling Reactions of the Hydroxyl Group
The hydroxyl group of Fmoc-Cysteinol(Trt) can be coupled to carboxylic acids to form ester linkages or attached to solid supports for further synthesis.
Experimental Protocol: Coupling of Fmoc-Cysteinol(Trt) to a Carboxylic Acid
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid to be coupled in an anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activating agent like 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Esterification:
-
Add a solution of Fmoc-Cysteinol(Trt) and a base, such as diisopropylethylamine (DIPEA), to the activated carboxylic acid solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
Filter off any precipitated urea byproduct (in the case of DCC coupling).
-
Dilute the reaction mixture with an organic solvent and wash with a mild acid, a mild base, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Deprotection of the Trityl Group and Disulfide Bond Formation
The removal of the Trt group is a critical step to unmask the reactive thiol, which can then be used for various purposes, including the formation of disulfide bridges, a key structural motif in many biologically active peptides.
Experimental Protocol: Trityl Group Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA) and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to trap the liberated trityl cation, preventing it from reattaching to the thiol or reacting with other nucleophilic residues.[6]
-
-
Deprotection Reaction:
-
Dissolve the Trt-protected compound in the cleavage cocktail.
-
Stir the reaction at room temperature for 1-3 hours.
-
-
Product Isolation:
-
Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid with cold ether to remove residual scavengers and byproducts.
-
Dry the product under vacuum.
-
Visualization of Key Processes
Chemical Structure of Fmoc-Cysteinol(Trt)
Caption: Chemical structure of Fmoc-Cysteinol(Trt).
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Fmoc-Cysteinol(Trt).
Safety and Handling
Fmoc-Cysteinol(Trt), like many laboratory chemicals, requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Skin: Wash the affected area thoroughly with soap and water.
-
Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion: A Specialized Tool for Molecular Innovation
Fmoc-Cysteinol(Trt) represents a valuable and specialized reagent for chemists and drug development professionals. Its unique combination of a primary alcohol and a protected thiol, governed by a robust orthogonal protecting group strategy, enables the synthesis of novel peptidomimetics and complex organic molecules with tailored properties. While its direct applications are more niche than its carboxylic acid counterpart, the creative incorporation of Fmoc-Cysteinol(Trt) can lead to the development of innovative therapeutics and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount to unlocking its full potential in the laboratory.
References
-
G. A. V. V. S. N. K. R. K. M. R. V. H. B. G. (2012). An efficient synthesis of Nα-9H-fluoren-9-ylmethoxycarbonyl(Fmoc)-β-amino alcohols by the reduction of Fmoc-α-amino acyl azides employing aqueous NaBH4 as a reducing agent. ResearchGate. [Link]
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt)
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Diaz-Rodriguez, V., Mullen, D. G., Ganusova, E., & Barany, G. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. Journal of peptide science : an official publication of the European Peptide Society, 18(11), 689–696. [Link]
-
SpectraBase. (n.d.). Fmoc-Cys(Trt)-OH. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH; CAS 103213-32-7. [Link]
-
ResearchGate. (n.d.). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp.... [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Cys(Trt)-OPfp [200395-72-8]. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cysteinol(Trt). [Link]
-
Kim, B. J., Park, J., Kim, H. J., Park, S., & Kim, J. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules (Basel, Switzerland), 26(11), 3195. [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
ResearchGate. (n.d.). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp.... [Link]
-
SpectraBase. (n.d.). Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum. [Link]
-
Zhang, S., & Basile, F. (2007). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of proteome research, 6(10), 3873–3880. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. | Semantic Scholar [semanticscholar.org]
- 4. 芴甲氧羰基-S-三苯甲基-L-半胱氨酸 ≥95.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
structure of N-Fmoc-S-trityl-L-cysteinol
An In-Depth Technical Guide to the Structure and Application of N-Fmoc-S-trityl-L-cysteinol
N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol is a highly specialized amino alcohol derivative that serves as a critical building block in advanced peptide synthesis and medicinal chemistry. Unlike its more common carboxylic acid counterpart, N-Fmoc-S-trityl-L-cysteine, the terminal primary alcohol group of cysteinol offers unique opportunities for synthesizing peptide alcohols, peptidomimetics, and complex bioconjugates. The strategic incorporation of a C-terminal alcohol can significantly alter a peptide's pharmacological profile, including its metabolic stability, binding affinity, and cell permeability.
This guide provides an in-depth analysis of the molecular structure of N-Fmoc-S-trityl-L-cysteinol, the chemistry of its orthogonal protecting groups, a robust synthesis protocol, and its application in modern drug discovery and development.
Molecular Structure Analysis
The structure of N-Fmoc-S-trityl-L-cysteinol, with a molecular formula of C37H33NO3S and a molecular weight of approximately 571.7 g/mol , is an elegant example of chemical design for controlled synthesis.[1][2] It can be deconstructed into three fundamental components, each serving a distinct and vital purpose.
-
L-Cysteinol Backbone : This is the core of the molecule, providing the chiral scaffold and the two key functional groups for peptide elongation and side-chain functionality: the α-amino group and the β-thiol group. The primary alcohol at the C-terminus distinguishes it from cysteine and is the key to its specialized applications.
-
N-terminal Fmoc Group (9-Fluorenylmethoxycarbonyl) : Attached to the α-amino group, the Fmoc moiety is a base-labile protecting group. Its bulkiness prevents unintended reactions at the nitrogen terminus during peptide coupling steps. Its lability to mild bases like piperidine allows for its selective removal without disturbing other protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).[3]
-
S-thiol Trityl (Trt) Group : The thiol side chain of cysteine is highly reactive and prone to oxidation, which can lead to unwanted disulfide bond formation during synthesis.[3] The bulky trityl (triphenylmethyl) group provides robust, acid-labile protection for this thiol. It remains stable throughout the base-mediated Fmoc deprotection and coupling cycles and is typically removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[4]
Caption: Molecular components of N-Fmoc-S-trityl-L-cysteinol.
The Chemistry of Orthogonal Protection
The utility of N-Fmoc-S-trityl-L-cysteinol in multi-step synthesis is entirely dependent on the principle of orthogonal protection. The Fmoc and Trityl groups are designed to be removed under mutually exclusive conditions, allowing for precise, sequential chemical manipulations.
-
Fmoc Group Deprotection : The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a solvent like dimethylformamide (DMF).[5][6] This reaction proceeds via an E1cB elimination mechanism, liberating the free amine for the next coupling step while leaving the acid-sensitive Trityl group intact.
-
Trityl Group Deprotection : The Trityl group is cleaved under strong acidic conditions, most commonly with 95% trifluoroacetic acid (TFA).[7][8] The bulky triphenylmethyl carbocation that is released is highly stable but can react with sensitive residues like tryptophan. Therefore, a scavenger such as triisopropylsilane (TIS) is almost always included in the cleavage cocktail to quench this cation and prevent side reactions.[9]
This orthogonal strategy is the foundation of Fmoc-based solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with high fidelity.
Synthesis and Purification Protocol
The synthesis of N-Fmoc-S-trityl-L-cysteinol is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general workflow involves the sequential protection of L-cysteine followed by the reduction of the carboxylic acid.
Caption: General synthesis workflow for N-Fmoc-S-trityl-L-cysteinol.
Experimental Protocol: Synthesis
Objective: To synthesize N-Fmoc-S-trityl-L-cysteinol from L-cysteine.
Step 1: Synthesis of S-trityl-L-cysteine
-
Dissolve L-cysteine in a suitable solvent mixture, such as aqueous acetone.
-
Add a base (e.g., triethylamine) to deprotonate the thiol and amino groups.
-
Slowly add a solution of trityl chloride in an organic solvent. The reaction is typically stirred at room temperature for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH to precipitate the product, which is then filtered, washed, and dried.
-
Causality: The thiol group is more nucleophilic than the amine under these conditions, leading to preferential S-tritylation. Protecting the thiol first is crucial to prevent side reactions in the subsequent steps.[10]
-
Step 2: Synthesis of N-Fmoc-S-trityl-L-cysteine
-
Suspend S-trityl-L-cysteine in a solvent system (e.g., aqueous dioxane).
-
Add a base (e.g., sodium bicarbonate) to activate the amino group.
-
Add a solution of Fmoc-succinimide (Fmoc-OSu) and stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, acidify the mixture to precipitate the N-Fmoc-S-trityl-L-cysteine. Filter, wash with water, and dry.[3]
Step 3: Reduction to N-Fmoc-S-trityl-L-cysteinol
-
Dissolve N-Fmoc-S-trityl-L-cysteine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as Borane-THF complex (BH3·THF), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with methanol, followed by acidification.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final, high-purity N-Fmoc-S-trityl-L-cysteinol.
Physicochemical and Analytical Data
Accurate characterization is essential to validate the identity and purity of the final product.
| Property | Value | Source(s) |
| Synonyms | Fmoc-Cysteinol(Trt) | [1][2] |
| Molecular Formula | C37H33NO3S | [1][2] |
| Molecular Weight | 571.7 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥95% | [11] |
| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, THF); Insoluble in water. | [9][12] |
| Storage | Store at 2-8°C, desiccated. | [12] |
Analytical Confirmation:
-
¹H NMR & ¹³C NMR : To confirm the chemical structure, including the presence of the Fmoc, trityl, and cysteinol protons and carbons.
-
Mass Spectrometry (MS) : To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-S-trityl-L-cysteinol is its incorporation as the C-terminal residue in SPPS to generate peptide alcohols.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]
- 10. Buy L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) | 98%+ [smolecule.com]
- 11. N-Fmoc-S-Trityl-L-Cystein, 95 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 12. lookchem.com [lookchem.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Fmoc-Cysteinol(Trt)
Introduction: The Critical Role of Solubility in Advanced Synthetic Applications
In the intricate world of peptide synthesis and the development of complex molecular architectures, the solubility of building blocks is a paramount concern. Fmoc-Cysteinol(Trt), or N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, represents a specialized reagent, valued for its utility in introducing a protected thiol in a reduced form. Its applications span from the synthesis of peptide fragments for subsequent ligation to the creation of novel bioconjugates and drug delivery systems. The success of these synthetic endeavors hinges on the ability to achieve homogenous reaction conditions, a state governed by the solubility of each component in the chosen solvent system.
This in-depth technical guide provides a comprehensive exploration of the solubility of Fmoc-Cysteinol(Trt) in organic solvents. Moving beyond a simple tabulation of data, this document delves into the molecular determinants of solubility, provides field-proven methodologies for solubility determination, and offers practical guidance for researchers, scientists, and drug development professionals.
Molecular Architecture and its Influence on Solubility
The solubility of Fmoc-Cysteinol(Trt) is a direct consequence of its molecular structure, a composite of polar and non-polar moieties. A thorough understanding of these components is essential to predict and manipulate its solubility.
-
The Fmoc Group: The large, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group is predominantly non-polar and hydrophobic. This moiety significantly influences the solubility profile, favoring dissolution in solvents that can effectively solvate aromatic systems.
-
The Trityl (Trt) Group: The triphenylmethyl (trityl) group is a bulky and highly hydrophobic protecting group for the thiol functionality. Its presence dramatically increases the non-polar character of the molecule, steering its solubility towards less polar organic solvents. The trityl group is instrumental in preventing the oxidation of the thiol and other unwanted side reactions during synthesis.[1]
-
The Cysteinol Backbone: The core amino alcohol structure, with its hydroxyl (-OH) and secondary amine (-NH-) groups, introduces polarity and the capacity for hydrogen bonding. These features contribute to its solubility in more polar solvents.
The interplay of these structural elements results in a molecule with a pronounced hydrophobic character, yet with sufficient polarity to allow for solubility in a range of aprotic polar solvents.
Qualitative Solubility Profile of Fmoc-Cysteinol(Trt)
While extensive quantitative solubility data for Fmoc-Cysteinol(Trt) is not widely published, a qualitative understanding can be derived from the known behavior of structurally similar compounds, such as Fmoc-Cys(Trt)-OH, and general principles of organic chemistry. The trityl group on asparagine and glutamine derivatives, for instance, is known to improve their solubility in DMF.[2] The following table summarizes the expected solubility of Fmoc-Cysteinol(Trt) in common organic solvents used in synthetic chemistry.
| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | High | High | Excellent solvent for a wide range of organic molecules, including those with both polar and non-polar character. |
| N,N-Dimethylformamide (DMF) | Aprotic, polar | High | High | A workhorse solvent in peptide synthesis, known for its ability to dissolve Fmoc-protected amino acids.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, polar | High | High | Similar to DMF, NMP is a strong solvent for Fmoc derivatives and is often used in solid-phase peptide synthesis.[3] |
| Tetrahydrofuran (THF) | Ethereal | Moderate | Moderate to High | Good solvent for aromatic and non-polar compounds, should effectively solvate the Fmoc and Trt groups. |
| Dichloromethane (DCM) | Chlorinated | Low to Moderate | Moderate | Often used in the synthesis and purification of protected amino acids, its lower polarity is suitable for the hydrophobic nature of the molecule.[3] |
| Acetonitrile (ACN) | Nitrile | Moderate | Moderate to Low | While polar, its solvating power for large, bulky molecules can be limited compared to DMF or DMSO. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic, polar | High | Low | The presence of the hydroxyl group in the solvent can compete for hydrogen bonding, and the overall polarity may not be optimal for the highly non-polar Trt and Fmoc groups. |
| Water | Protic, polar | Very High | Insoluble | The pronounced hydrophobicity of the Fmoc and Trt groups renders the molecule insoluble in aqueous solutions.[1] |
Experimental Determination of Solubility: A Practical Workflow
Given the variability in solvent purity and experimental conditions, empirical determination of solubility is a critical step in process development and optimization. The following protocol provides a robust method for quantifying the solubility of Fmoc-Cysteinol(Trt).
Objective:
To determine the saturation solubility of Fmoc-Cysteinol(Trt) in a selected organic solvent at a specified temperature.
Materials:
-
Fmoc-Cysteinol(Trt) (high purity)
-
Anhydrous organic solvents (e.g., DMSO, DMF, NMP, THF, DCM)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Fmoc-Cysteinol(Trt) to a pre-weighed vial. The excess is crucial to ensure saturation.
-
Record the initial mass of the vial and compound.
-
Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial and record the total mass.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.2 µm filter. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-Cysteinol(Trt) of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample aliquot into the HPLC system under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
-
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility and Troubleshooting
Several factors can influence the observed solubility of Fmoc-Cysteinol(Trt). A proactive understanding of these variables can aid in troubleshooting and optimizing experimental conditions.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly impact solubility. Always use high-purity, anhydrous solvents for solubility determinations and synthetic reactions.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be employed to dissolve the compound, but it is crucial to ensure that the temperature does not induce degradation.
-
Polymorphism: Solid-state properties, such as crystalline form (polymorphism), can affect solubility. Ensure that the same batch and form of Fmoc-Cysteinol(Trt) are used for consistent results.
-
Aggregation: At higher concentrations, intermolecular interactions, such as π-stacking of the Fmoc groups, can lead to aggregation and reduced solubility. Sonication can be a useful technique to break up aggregates and facilitate dissolution.
Caption: Key factors influencing solubility and their potential impact.
Conclusion: A Foundation for Rational Solvent Selection
The solubility of Fmoc-Cysteinol(Trt) is a multifaceted property governed by the interplay of its constituent chemical moieties and the nature of the solvent. While a universal solubility chart remains an empirical endeavor, a deep understanding of the underlying chemical principles provides a robust framework for rational solvent selection. The methodologies and insights presented in this guide are intended to empower researchers to confidently navigate the solvent landscape, ensuring the success of their synthetic applications and advancing the frontiers of drug discovery and materials science.
References
- The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. (2026, January 6). BenchChem.
- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024, April 30). Open Access Pub.
- Amino Acid Deriv
- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. (2025). BenchChem.
- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011, August 25). PubMed Central.
- Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7. Sigma-Aldrich.
- Solvents for Solid Phase Peptide Synthesis.
- Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023, November 17). PubMed Central.
- Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. (1989). Bulletin of the Chemical Society of Japan.
- Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide. (2025). BenchChem.
- FMOC-S-trityl-L-cysteine. (2025, January 27). ChemicalBook.
- Overcoming solubility issues of Fmoc-Ala-PAB-PNP during synthesis. (2025). BenchChem.
- Solubility of Fmoc protected amino acids used in Project C.
- Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N. PubChem.
- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (2025). BenchChem.
- Fmoc-Cys(Trt)
- Cas 103213-32-7,FMOC-S-trityl-L-cysteine. LookChem.
- A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024, September 9). PubMed Central.
- Fmoc-Cysteinol(Trt). AAPPTec.
- Fmoc-S-Trityl-L-Cysteine (Cas 103213-32-7). Parchem.
- Fmoc-S-trityl-L-cysteine. Chem-Impex.
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell M
Sources
commercial source for Fmoc-Cysteinol(Trt)
An In-Depth Technical Guide to Fmoc-Cysteinol(Trt): A Specialized Building Block for Peptide Modification
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, commonly abbreviated as Fmoc-Cysteinol(Trt), is a highly specialized amino alcohol derivative crucial for advanced applications in peptide chemistry and drug development. Unlike its carboxylic acid counterpart, Fmoc-Cys(Trt)-OH, which is a staple for incorporating cysteine residues into peptide sequences via amide bond formation, Fmoc-Cysteinol(Trt) introduces a C-terminal alcohol functionality. This structural distinction opens avenues for the synthesis of peptide alcohols, depsipeptides, and other modified peptide structures that exhibit unique biological activities and improved pharmacokinetic profiles.
This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the commercial sourcing, handling, strategic application, and synthetic protocols for Fmoc-Cysteinol(Trt). We will delve into the rationale behind its protecting group strategy, potential challenges in its application, and provide field-proven methodologies for its successful implementation in complex synthetic workflows.
Commercial Availability and Sourcing
The procurement of high-purity Fmoc-Cysteinol(Trt) is the foundational step for any successful synthetic campaign. Several reputable chemical suppliers offer this reagent, often with detailed specifications regarding purity and available quantities. When sourcing, it is critical to obtain a lot-specific Certificate of Analysis to confirm identity and purity.
| Supplier | Product Name | Catalog Number | Available Quantities |
| AAPPTec | Fmoc-Cysteinol(Trt) | DFC105 | Custom quantities available |
| RayBiotech | Fmoc-Cys(Trt)-ol | - | 1g, 5g, 25g, 100g |
| APExBIO | Fmoc-Cys(Trt)-ol | A6600 | 1g, 5g, 25g, 100g |
Physicochemical Properties, Handling, and Storage
The stability and reactivity of Fmoc-Cysteinol(Trt) are governed by its three key chemical moieties: the Fmoc group, the Trt group, and the primary alcohol. Understanding these properties is essential for its proper handling and storage.
Molecular Structure:
Caption: Molecular structure of Fmoc-Cysteinol(Trt).
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₃₇H₃₃NO₃S | [1] |
| Molecular Weight | 571.7 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, DMF | [2][3] |
| CAS Number | Not consistently available for the alcohol form | - |
Storage and Stability:
Proper storage is critical to prevent degradation of Fmoc-Cysteinol(Trt). While specific stability data for the alcohol form is limited, the recommendations for the closely related Fmoc-Cys(Trt)-OH provide a reliable guideline.
| Condition | Recommendation | Source |
| Powder Storage | Store at -20°C, keep desiccated. Stable for up to 3 years. | [4][5][6] |
| In Solvent | Store at -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [4][6] |
| Shipping | Typically shipped at ambient temperature, but long-term storage should be at -20°C. | [6] |
Safety and Handling:
As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn when handling Fmoc-Cysteinol(Trt).
-
PPE: Safety glasses, gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust by working in a well-ventilated area or fume hood. Prevent contact with skin and eyes.[7]
-
Spills: In case of a small spill, sweep up the solid material and place it in a suitable container for disposal. For larger spills, follow institutional safety protocols.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Applications and Synthetic Strategy
The primary utility of Fmoc-Cysteinol(Trt) lies in its orthogonal protecting group strategy, which allows for the selective deprotection and modification of different functional groups within a molecule.
Caption: Orthogonal protection strategy of Fmoc-Cysteinol(Trt).
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group. It is stable to acidic conditions but is readily cleaved using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), enabling stepwise peptide chain elongation.[5][8]
-
Trt (Trityl) Group: The bulky trityl group provides robust, acid-labile protection for the thiol side chain of cysteine.[8] This prevents undesired side reactions, such as oxidation to form disulfides, during synthesis. The Trt group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA).[5][9]
-
Terminal Alcohol: The primary alcohol allows for the synthesis of C-terminal peptide alcohols. These structures can exhibit increased resistance to carboxypeptidases, potentially leading to longer in vivo half-lives.[10] The alcohol can also be used as a handle for further modification or for the synthesis of depsipeptides, where an ester bond replaces a standard amide bond in the peptide backbone.
Experimental Protocols
The following protocols provide a general framework for the use of Fmoc-Cysteinol(Trt) in solid-phase synthesis. Optimization may be required based on the specific resin and peptide sequence.
Protocol 1: Loading Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin
This protocol is designed for creating a resin-bound peptide alcohol, where the C-terminal cysteinol is anchored via its hydroxyl group.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Coupling Reaction:
-
Dissolve Fmoc-Cysteinol(Trt) (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (3.0 equivalents) in DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping: To cap any remaining active chloride sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This workflow details the steps for elongating the peptide chain from the resin-bound cysteinol.
Caption: General workflow for an Fmoc-SPPS cycle.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU/HATU (3-4 equivalents) and a base like DIEA (6-8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This final step cleaves the peptide from the resin and removes the Trt side-chain protecting group.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11] The scavengers (phenol, thioanisole, EDT) are critical for capturing the highly stable trityl cations released during deprotection, preventing re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan.[9][11]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether (2-3x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential Challenges and Considerations
-
Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction.[9] The use of an effective scavenger cocktail, as described above, is essential to drive the reaction to completion and prevent re-attachment of the trityl group.
-
Oxidation: Once deprotected, the free sulfhydryl group of the cysteinol residue is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers. Peptides should be handled in degassed, acidic buffers (e.g., 0.1% TFA in water) and stored under an inert atmosphere (e.g., argon) to minimize oxidation.[9]
-
Racemization: While racemization is a significant concern for the coupling of Fmoc-Cys(Trt)-OH, especially when using carbodiimide-based activators, this issue is largely mitigated with Fmoc-Cysteinol(Trt) as it is typically placed at the C-terminus and attached via its alcohol, not a chiral carboxylic acid center.[9]
Conclusion
Fmoc-Cysteinol(Trt) is a valuable, albeit specialized, reagent for modern peptide science. Its unique structure enables the synthesis of C-terminal peptide alcohols and other modified peptides with potentially enhanced therapeutic properties. By understanding its chemical characteristics, employing a robust orthogonal protection strategy, and utilizing optimized protocols for its incorporation and deprotection, researchers can successfully leverage Fmoc-Cysteinol(Trt) to construct novel and complex peptide-based molecules. The commercial availability of this building block from multiple suppliers ensures its accessibility for both academic research and industrial drug development programs.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Cys(Trt)-ol. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Fmoc-Cysteinol(Trt). Retrieved from [Link]
-
LabMart Limited. (n.d.). Sigma-Aldrich™ Novabiochem® Fmoc-Cys(Trt)-OH, ≥99.0% (HPLC). Retrieved from [Link]
-
Sam-Soon, G. K., & Kent, S. B. (2002). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Sigma-Aldrich™ Novabiochem® Fmoc-Cys(Trt)-OH, ≥99.0% (HPLC) | LabMart Limited [labmartgh.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Fmoc-Cysteinol(Trt) stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Fmoc-Cysteinol(Trt)
Abstract
Fmoc-Cysteinol(Trt), a pivotal building block in the synthesis of modified peptides and complex organic molecules, demands careful handling and storage to maintain its structural integrity and ensure experimental reproducibility. This guide provides a comprehensive analysis of the chemical stability of Fmoc-Cysteinol(Trt), detailing its principal degradation pathways, including acid and base-mediated cleavage of its protective groups and oxidation of the thiol moiety. We present field-proven protocols for optimal storage, handling, and stability assessment, designed to provide researchers, scientists, and drug development professionals with a self-validating framework for the effective utilization of this critical reagent.
Introduction: The Chemical Identity and Significance of Fmoc-Cysteinol(Trt)
Fmoc-Cysteinol(Trt), or N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, is a derivative of the amino acid cysteine where the carboxylic acid has been reduced to a primary alcohol. This modification, coupled with the protection of the amine with a base-labile fluorenylmethoxycarbonyl (Fmoc) group and the thiol with an acid-labile trityl (Trt) group, makes it a versatile intermediate in synthetic chemistry. Its primary application lies in the introduction of a protected cysteinol residue into peptides and other macromolecules, enabling post-synthetic modifications at the thiol or hydroxyl group after selective deprotection.
The stability of Fmoc-Cysteinol(Trt) is paramount, as degradation can lead to the formation of impurities that complicate purification and compromise the integrity of the final product. Understanding the intrinsic stability of this molecule and the external factors that influence it is therefore critical for its successful application.
Chemical Stability and Degradation Pathways
The stability of Fmoc-Cysteinol(Trt) is primarily dictated by the lability of its two protecting groups and the reactivity of the sulfur atom. The principal degradation pathways are:
-
Base-Mediated Cleavage of the Fmoc Group: The Fmoc group is notoriously susceptible to cleavage by bases.[1] This proceeds via an E1cB elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[2] While this lability is exploited for its removal during synthesis, premature deprotection can occur upon exposure to basic conditions during storage or handling.
-
Acid-Mediated Cleavage of the Trityl Group: The bulky trityl group is cleaved under acidic conditions, generating a stable trityl cation.[3] This deprotection is a key step in revealing the thiol group for subsequent reactions. However, inadvertent exposure to acidic environments can lead to premature deprotection and potential side reactions involving the liberated and highly nucleophilic thiol.
-
Oxidation of the Thiol Group: The thiol group, even when protected, can be susceptible to oxidation, particularly if the trityl group is partially cleaved.[4] The free thiol can be oxidized to form disulfides, and further oxidation can lead to sulfinic and sulfonic acids. This process can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions.
The presence of the hydroxyl group in Fmoc-Cysteinol(Trt) does not significantly alter these primary degradation pathways compared to its carboxylic acid counterpart, Fmoc-Cys(Trt)-OH. However, its different physical properties, such as solubility and crystal packing, may influence its solid-state stability.
Diagram of Key Degradation Pathways
Caption: Primary degradation pathways of Fmoc-Cysteinol(Trt).
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term viability of Fmoc-Cysteinol(Trt), the following storage and handling protocols are recommended:
Long-Term Storage (Solid Form)
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the generally recommended storage temperature.[5][6] | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |
| Light | Protect from light by storing in an amber vial or in the dark. | Light can promote the formation of radical species that can initiate degradation. |
| Moisture | Store in a desiccated environment. | Moisture can facilitate hydrolytic degradation pathways and may contain dissolved acidic or basic impurities. |
Handling
-
Weighing and Aliquoting: Perform these operations in a controlled environment, minimizing exposure to ambient air and moisture. A glove box or a balance in a low-humidity room is ideal.
-
Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. For prolonged storage in solution, which is generally not recommended, degas the solvent to remove dissolved oxygen.
-
pH Control: Avoid contact with acidic or basic solutions unless it is a deliberate step in a synthetic protocol. Ensure all glassware is clean and free of residues.
Experimental Workflow for Stability Assessment
A self-validating system for ensuring the quality of Fmoc-Cysteinol(Trt) involves regular stability assessment, especially for older batches or material that may have been exposed to suboptimal conditions. A forced degradation study is a powerful tool for this purpose.[7][8]
Forced Degradation Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare a stock solution of Fmoc-Cysteinol(Trt) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the solid compound and the stock solution to a light source as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a stability-indicating HPLC method.
Diagram of Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the intact Fmoc-Cysteinol(Trt) from its potential degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. The acid helps to protonate the free amine and thiol groups of the degradation products, leading to better peak shape.
-
Detection: UV detection at a wavelength where the Fmoc group has a strong absorbance (around 265 nm) is recommended.
-
Method Validation: The method should be validated to demonstrate that it is stability-indicating. This is achieved by showing that the degradation products are well-resolved from the parent compound and from each other in the chromatograms from the forced degradation study.
Conclusion
The chemical integrity of Fmoc-Cysteinol(Trt) is critical for its successful application in research and development. By understanding its inherent stability and potential degradation pathways, and by implementing the recommended storage and handling protocols, scientists can ensure the quality and reliability of this important synthetic building block. The implementation of a systematic approach to stability assessment, such as forced degradation studies coupled with a validated stability-indicating HPLC method, provides a robust framework for quality control and experimental success.
References
- Kamber, B., Hartmann, A., et al. (1980). The synthesis of cystine peptides by iodine oxidation of s trityl cysteine and s acetamidomethyl cysteine peptides. Helvetica Chimica Acta.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenyl. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... [Image]. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cysteinol(Trt). Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. bachem.com [bachem.com]
- 5. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
An In-Depth Technical Guide to Fmoc-Protected Amino Alcohols: Synthesis, Characterization, and Applications
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability and orthogonal nature to many side-chain protecting groups.[1][2] When combined with the amino alcohol scaffold—a motif of significant interest in medicinal chemistry—Fmoc-protected amino alcohols emerge as versatile and indispensable building blocks.[3] These reagents are pivotal for synthesizing peptide alcohols, modifying peptide C-termini, and serving as chiral synthons in drug discovery programs.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of Fmoc-protected amino alcohols, grounded in established chemical principles and field-proven methodologies.
The Fmoc Group: A Foundation of Orthogonal Synthesis
The utility of Fmoc-protected amino alcohols is rooted in the unique chemical properties of the Fmoc group itself. Developed by Carpino and Han in 1970, its adoption has become widespread, particularly in the Fmoc/tBu orthogonal strategy for SPPS.[6] This strategy's success hinges on the differential stability of protecting groups: the temporary Nα-Fmoc group is removed by a base, while permanent acid-labile side-chain protecting groups (like t-butyl, tBu) remain intact until the final acid-mediated cleavage from the resin.[7][]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to a primary or secondary amine using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[9] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[10]
Mechanism of Fmoc Deprotection
The key advantage of the Fmoc group is its lability to basic conditions.[9] Deprotection is not a simple hydrolysis but an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[6][10] This generates a stabilized carbanion (a dibenzofulvene intermediate), which rapidly eliminates carbon dioxide and the free amine of the amino alcohol or peptide.
The choice of piperidine is strategic; it not only acts as the base but also serves as a scavenger for the electrophilic dibenzofulvene byproduct, forming a stable adduct that prevents side reactions with the newly liberated amine.[6][9]
Caption: The Fmoc deprotection workflow via an E1cB mechanism.
Core Advantages of the Fmoc Strategy
-
Mild Conditions: Base-mediated deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences or modifications.[6]
-
Orthogonality: The Fmoc group is stable to the acidic conditions used to cleave tert-butyl (tBu), trityl (Trt), and other common side-chain protecting groups, providing true orthogonality.[][11]
-
UV Monitoring: The dibenzofulvene byproduct strongly absorbs UV light (~301 nm), allowing for real-time, quantitative monitoring of the deprotection reaction's completion.[9][12]
Synthesis of Fmoc-Protected Amino Alcohols
The preparation of Fmoc-amino alcohols can be approached through several synthetic routes, depending on the availability of starting materials, desired stereochemistry, and scale.
Reduction of N-Fmoc-α-Amino Acids
A common and straightforward method involves the reduction of the carboxylic acid moiety of a standard Fmoc-protected amino acid. This approach preserves the stereochemistry of the starting material.
-
Mechanism: The carboxylic acid is first activated to form a more reactive species, such as a mixed anhydride or an acyl azide. This activated intermediate is then reduced, typically with a hydride reagent like sodium borohydride (NaBH₄).[13]
-
Advantages: Readily available starting materials (Fmoc-amino acids), stereoretention.
-
Considerations: Requires careful control of reaction conditions to avoid over-reduction or side reactions. The choice of activating agent is crucial for efficiency.
Sharpless Asymmetric Aminohydroxylation (SAAH)
For stereoselective synthesis and the creation of chiral amino alcohols from prochiral alkenes, the Sharpless Asymmetric Aminohydroxylation is a powerful tool. This reaction installs both the amine and hydroxyl groups across a double bond in a single, stereocontrolled step.
-
Mechanism: Using an osmium catalyst, a chiral ligand (derived from dihydroquinine or dihydroquinidine), and a nitrogen source, this reaction can produce Fmoc-protected amino alcohols with high enantiomeric excess.[14][15] Using FmocNHCl as the nitrogen source has proven to be a practical method for preparing these chiral building blocks.[14][16]
-
Advantages: High enantioselectivity (often >95:5 er), direct conversion of simple alkenes to valuable chiral products.[15]
-
Considerations: Requires specialized reagents and careful optimization. The regioselectivity can sometimes be a challenge depending on the substrate.[14][16]
Direct Protection of Amino Alcohols
If a specific amino alcohol is commercially available or synthesized through other means, it can be directly protected with an Fmoc group using standard procedures (e.g., reacting with Fmoc-Cl or Fmoc-OSu in the presence of a base).[17] This is often the most direct route if the unprotected amino alcohol is accessible.
| Synthesis Method | Starting Material | Key Reagents | Advantages | Considerations |
| Reduction | Fmoc-Amino Acid | NaBH₄, Activating Agent (e.g., isobutyl chloroformate) | Readily available starting materials, stereoretention.[13] | Multi-step, requires careful control of activation/reduction. |
| Asymmetric Aminohydroxylation | Alkene | OsO₄ (cat.), Chiral Ligand, FmocNHCl | High enantioselectivity, convergent.[14][15] | Specialized reagents, potential regioselectivity issues.[14] |
| Direct Protection | Amino Alcohol | Fmoc-Cl or Fmoc-OSu, Base | Simple, high-yielding if amino alcohol is available.[17] | Limited by the commercial availability of diverse amino alcohols. |
Characterization and Quality Control
The purity of Fmoc-amino alcohols is critical, as impurities can lead to chain termination or the incorporation of incorrect structures during synthesis.[18] Both chemical and enantiomeric purity must be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing chemical purity. The use of chiral stationary phases is essential for determining the enantiomeric excess (ee) of the product, which is a critical quality attribute.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized Fmoc-amino alcohol and to detect any process-related impurities.[20]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the target compound.
Applications in Research and Drug Development
Fmoc-protected amino alcohols are versatile tools with broad applications in peptide science and medicinal chemistry.
Solid-Phase Synthesis of Peptide Alcohols
Peptide alcohols, where the C-terminal carboxylic acid is replaced by a primary alcohol, are of significant interest as enzyme inhibitors and therapeutic agents.[5] Fmoc-amino alcohols can be used as the first building block attached to a suitable resin (e.g., 2-chlorotrityl chloride resin), allowing for the subsequent solid-phase synthesis of a peptide alcohol sequence.
Caption: Workflow for Solid-Phase Synthesis of a Peptide Alcohol.
Chiral Building Blocks in Drug Discovery
The 1,2-amino alcohol motif is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[3] Fmoc-protected amino alcohols serve as valuable chiral fragments for fragment-based ligand discovery (FBLD) and as starting materials for the synthesis of complex heterocyclic scaffolds like oxazolidinones and morpholinones.[3] The Fmoc group provides robust protection of the amine while allowing for diverse chemical transformations at the hydroxyl group.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always consult literature sources and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Synthesis of Fmoc-L-Phenylalaninol from Fmoc-L-Phe-OH
This protocol describes the reduction of an Fmoc-amino acid to its corresponding amino alcohol via a mixed anhydride intermediate.
-
Activation: Dissolve Fmoc-L-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C under a nitrogen atmosphere.
-
Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent).
-
Stir the reaction mixture at -15 °C for 15-20 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2 equivalents) in water and cool to 0 °C.
-
Slowly add the mixed anhydride solution from step 3 to the NaBH₄ solution, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash chromatography to yield Fmoc-L-phenylalaninol.
Protocol 2: Standard Fmoc-Deprotection in SPPS
This protocol details the removal of the Fmoc group from a resin-bound peptide.
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.[21]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[22]
-
Agitate the mixture at room temperature for 5-7 minutes.[21]
-
Drain the piperidine solution. A second treatment of 5-7 minutes can be performed to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[21]
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Conclusion
Fmoc-protected amino alcohols represent a powerful convergence of a robust protecting group strategy with a synthetically versatile and biologically relevant chemical scaffold. Their accessibility through multiple synthetic routes, combined with the mild and reliable nature of Fmoc chemistry, ensures their continued and expanding role in the synthesis of modified peptides, peptidomimetics, and as chiral building blocks for drug discovery. A thorough understanding of their synthesis and handling is essential for any researcher aiming to leverage these valuable reagents to their full potential.
References
-
Reddy, K. L., & Sharpless, K. B. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link][14][15][16]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link][21]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link][6][9]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link][10]
-
ACS Publications. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link][15]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link][22]
-
ACS Publications. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link][16]
-
Suresh Babu, V. V., & Ananda, K. (2004). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link][13]
-
Fiveable. Orthogonal Protection Definition. Fiveable. [Link][11]
-
An, G., & Lee, Y. S. (1999). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link][4]
-
Organic Chemistry Portal. Protection of Amino Groups. [Link][17]
-
ResearchGate. (2019). Structure of Fmoc-amino alcohol resins. ResearchGate. [Link][5]
-
Chemistry For Everyone. (2024). What Are Fmoc Protecting Groups? YouTube. [Link][12]
-
Foley, D. J., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link][3]
-
The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI) for Chemical Communications. [Link][20]
-
Phenomenex. (2015). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. [Link][19]
-
E. M. F. P. E. Van der Werf, S. (1995). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. biosynth.com [biosynth.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. phenomenex.com [phenomenex.com]
- 20. rsc.org [rsc.org]
- 21. chem.uci.edu [chem.uci.edu]
- 22. peptide.com [peptide.com]
An In-Depth Technical Guide to the Solid-Phase Synthesis of Peptide Alcohols using Fmoc-Cysteinol(Trt)
Introduction
In the landscape of peptide-based therapeutics and biochemical probes, the modification of the peptide C-terminus offers a powerful strategy to modulate biological activity, enhance stability, and enable novel functionalities. Moving beyond the conventional C-terminal carboxylic acids or amides, peptide alcohols represent a distinct class of molecules with significant potential. The terminal hydroxyl group can alter the molecule's polarity, hydrogen bonding capacity, and resistance to carboxypeptidases, often leading to improved pharmacokinetic profiles. Furthermore, the C-terminal alcohol provides a unique chemical handle for subsequent conjugations or cyclization strategies.
The synthesis of peptides featuring a C-terminal cysteinol—a cysteine residue where the carboxylic acid is reduced to a primary alcohol—is of particular interest. The sulfhydryl side chain of cysteinol is a highly versatile functional group, ideal for site-specific labeling, surface immobilization, or the formation of disulfide bridges.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the principles and methodologies for incorporating Fmoc-Cysteinol(Trt) in Solid-Phase Peptide Synthesis (SPPS) to yield C-terminal cysteinol peptide alcohols.
As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, grounding each recommendation in established chemical principles to ensure a robust and reproducible synthetic outcome. We will explore the strategic selection of solid supports, the nuances of the synthesis cycle, and the critical parameters for the final cleavage and deprotection, equipping the reader with the expertise to confidently utilize this valuable building block.
Chapter 1: The Building Block - Understanding Fmoc-Cysteinol(Trt)
The successful synthesis of a target peptide begins with a thorough understanding of its constituent building blocks. Fmoc-Cysteinol(Trt) is a specialized derivative designed for the Fmoc/tBu SPPS strategy, enabling the introduction of a C-terminal alcohol functionality concurrent with a protected thiol side chain.
Chemical Structure and Properties
Fmoc-L-Cysteinol(Trt), or (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylthio)propan-1-ol, possesses three key structural features that dictate its use in SPPS:
-
Nα-Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl group protects the primary amine. It is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This orthogonality is the cornerstone of the Fmoc SPPS strategy.[2][3]
-
S-Trt Group: The sulfhydryl (thiol) group of the cysteine side chain is highly nucleophilic and prone to oxidation, making its protection mandatory during synthesis.[1] The triphenylmethyl (Trityl, Trt) group is a bulky, acid-labile protecting group perfectly suited for this role.[4] It provides robust protection against the basic conditions of Fmoc deprotection and the nucleophiles present during coupling, yet it is efficiently removed during the final acid-mediated cleavage step.[1]
-
C-terminal Hydroxyl Group: The defining feature of this building block is the primary alcohol at the C-terminus, which replaces the typical carboxylic acid. This hydroxyl group is the reactive handle used to anchor the molecule to the solid support, ultimately yielding a peptide alcohol upon cleavage.
The high molecular weight and hydrophobicity imparted by the Fmoc and Trt groups mean that Fmoc-Cysteinol(Trt) is generally soluble in organic solvents like DMF and dichloromethane (DCM) but insoluble in water.[4]
The Strategic Role of the Protecting Groups
The selection of the Fmoc and Trt protecting groups is a deliberate choice to ensure compatibility with the overall synthetic workflow.
-
Fmoc (Temporary Nα-Protection): The Fmoc group allows for the stepwise, N-to-C terminal elongation of the peptide chain. After each coupling step, the Fmoc group is removed from the newly added residue, exposing a free amine ready for the next coupling cycle.[5] The UV-absorbing nature of the fulvene byproduct released during deprotection can also be used to monitor the reaction's progress spectrophotometrically.[2]
-
Trt (Permanent Side-Chain Protection): The Trt group remains attached throughout the entire chain assembly process. Its acid lability ensures that it is cleaved concurrently with other standard acid-labile side-chain protecting groups (e.g., Boc for Lys, tBu for Asp/Glu, Pbf for Arg) and the peptide's linkage to an acid-sensitive resin.[3][6] The bulkiness of the Trt group also helps to sterically hinder the thiol, preventing unwanted side reactions.[4][7]
Chapter 2: The Solid Support - Resin Selection and Loading
The first and most critical step in this specific SPPS workflow is the covalent attachment of Fmoc-Cysteinol(Trt) to the solid support. Unlike standard peptide acids, which form an ester linkage with hydroxyl-functionalized resins (e.g., Wang resin), the hydroxyl group of the cysteinol requires a different anchoring chemistry.
Rationale for Resin Selection
The ideal resin must react efficiently with the primary alcohol of Fmoc-Cysteinol(Trt) under mild conditions that do not compromise the integrity of the Fmoc or Trt protecting groups. For this purpose, 2-Chlorotrityl Chloride (2-CTC) resin is the support of choice.
Why 2-CTC Resin is a Self-Validating System for this Application:
-
Reactivity: The chlorotrityl linker is highly reactive towards nucleophiles, including primary alcohols. The loading reaction proceeds smoothly under the catalysis of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Mild Cleavage: The resulting ether linkage is extremely acid-labile. This allows the final peptide alcohol to be cleaved from the resin using very dilute acid solutions (e.g., 1-2% TFA in DCM), preserving other acid-sensitive protecting groups if a fragment condensation strategy is desired. For global deprotection, standard high-concentration TFA cocktails are used.
-
Suppression of Side Reactions: The steric bulk of the trityl linker helps prevent diketopiperazine formation, a common side reaction at the dipeptide stage in Fmoc SPPS.[8] It also minimizes racemization of the C-terminal residue, a known issue with some other resin types.
| Resin Type | Linker Type | Suitability for Fmoc-Cysteinol(Trt) Loading | Rationale |
| 2-Chlorotrityl Chloride | Chlorotrityl | Excellent | Reacts directly with the hydroxyl group to form a highly acid-labile ether bond. |
| Wang Resin | p-alkoxybenzyl alcohol | Poor | Designed for esterification with carboxylic acids. Direct attachment of an alcohol is not feasible. |
| Rink Amide Resin | Fmoc-protected amine | Unsuitable | Designed to produce C-terminal peptide amides. Cannot be used for loading an alcohol. |
Experimental Protocol: Loading Fmoc-Cysteinol(Trt) onto 2-CTC Resin
This protocol details the manual loading of the first residue. Accurate determination of the final resin substitution (loading value) is crucial for calculating reagent stoichiometry in subsequent synthesis steps.[9]
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g initial substitution)
-
Fmoc-L-Cysteinol(Trt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM for 30-60 minutes in the reaction vessel. Drain the DCM.
-
Loading Solution Preparation: In a separate flask, dissolve Fmoc-L-Cysteinol(Trt) (1.5-2.0 eq) in DCM. Add DIPEA (2.0-2.5 eq) to the solution and mix gently.[9] The causality: DIPEA acts as a non-nucleophilic base to activate the hydroxyl group and scavenge the HCl byproduct of the reaction.
-
Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours.
-
Capping: To block any unreacted chlorotrityl sites, add a small volume of MeOH (approx. 0.8 mL per gram of resin) and agitate for an additional 30 minutes. The causality: Methanol is a small nucleophile that reacts with and "caps" the remaining reactive sites, preventing them from interfering in subsequent steps.
-
Washing: Drain the reaction solution and wash the resin extensively to remove excess reagents. A typical wash sequence is:
-
DCM (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Drying: Dry the loaded resin under a high vacuum to a constant weight. The final loading can be determined gravimetrically or, more accurately, by cleaving a small sample and using UV-Vis spectrophotometry to quantify the released Fmoc-dibenzofulvene adduct.
Visualization: Loading Reaction
Chapter 3: The Synthesis Cycle - Peptide Chain Elongation
Once Fmoc-Cysteinol(Trt) is successfully anchored to the resin, the peptide chain is built by repeating a two-step cycle: Nα-Fmoc deprotection and coupling of the next activated Fmoc-amino acid.[10] This process is the core of SPPS and is repeated until the desired sequence is assembled.
The Standard Fmoc-SPPS Cycle
The cycle is fundamentally the same as any standard Fmoc-SPPS protocol.
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound cysteinol (or the N-terminal residue of the growing chain) is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[2][10] The reaction involves a β-elimination mechanism, liberating a free N-terminal amine on the peptide-resin.[2]
-
Washing: A thorough washing sequence with DMF is performed to completely remove the piperidine and the dibenzofulvene-piperidine adduct. This step is critical to prevent side reactions and to provide a clean environment for the subsequent coupling step.
-
Amino Acid Activation & Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate amide bond formation. This is commonly done in situ using a coupling reagent. The resulting activated species then rapidly reacts with the free amine on the peptide-resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF and/or DCM to remove excess activated amino acid and coupling byproducts, yielding a clean, Nα-Fmoc protected peptide-resin, ready for the next cycle.
Experimental Protocol: A Standard Coupling Cycle
Materials:
-
Fmoc-Cysteinol(Trt)-loaded resin
-
Fmoc-amino acids for the sequence
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Pre-Cycle Swelling: Swell the peptide-resin in DMF for 20-30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain and add a fresh aliquot of deprotection solution. Agitate for 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq) by dissolving it with HBTU (3-4 eq) and DIPEA (6-8 eq) in a minimal amount of DMF. Allow to stand for 2-5 minutes. The causality: HBTU, in the presence of a base, converts the carboxylic acid into a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the peptide's free amine.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
-
Monitoring (Optional but Recommended): Perform a qualitative color test (e.g., Kaiser or Chloranil test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[8]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3x) to prepare for the next cycle or final cleavage.
Visualization: The SPPS Cycle
Chapter 4: The Final Step - Cleavage and Global Deprotection
After the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support while simultaneously removing all acid-labile side-chain protecting groups. This "global deprotection" yields the crude peptide alcohol in its final, unprotected form.
The Chemistry of Acidolysis and Scavenging
The cleavage is performed with a strong acid, almost universally Trifluoroacetic acid (TFA). TFA is potent enough to break the acid-labile ether bond to the 2-CTC resin and cleave the S-Trt group from the cysteinol, along with other standard protecting groups.
However, the cleavage process generates highly reactive cationic species, most notably the trityl cation (Trt+). This stable carbocation can readily re-attach to nucleophilic sites on the peptide, such as the free thiol of cysteine or the indole ring of tryptophan, leading to undesired and often inseparable byproducts.[11][12]
To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential.
-
Triisopropylsilane (TIS): TIS is an extremely effective scavenger for the trityl cation.[10] It acts as a hydride donor, irreversibly reducing the Trt+ cation to the neutral triphenylmethane.
-
Water (H₂O): Water helps to suppress t-butylation side reactions from protecting groups like Boc and tBu.
-
Ethanedithiol (EDT): EDT is a thiol-containing scavenger that helps maintain a reducing environment, preventing oxidation of the newly deprotected cysteine thiol. It can also act as a scavenger for trityl cations.
The use of this self-validating system of scavengers is non-negotiable for achieving high purity of cysteine-containing peptides.
Experimental Protocol: Cleavage and Deprotection
Safety Note: Trifluoroacetic acid is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
Dry, resin-bound peptide
-
Cleavage Cocktail (Reagent K): 92.5% TFA, 2.5% Water, 2.5% EDT, 2.5% TIS (v/v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). Agitate gently at room temperature for 2-3 hours. The causality: The strong acid cleaves all protecting groups and the resin linkage, while the scavengers immediately quench the resulting reactive cations.
-
Peptide Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin once more with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: Add the TFA solution dropwise into a larger volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution). The peptide, being insoluble in ether, will precipitate as a white solid.
-
Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the solid peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (e.g., HPLC, MS) and purification.
Visualization: Cleavage and Deprotection
Chapter 5: Post-Cleavage Handling and Applications
The crude, deprotected peptide alcohol requires careful handling to preserve its integrity before and after purification. The presence of the free sulfhydryl group on the C-terminal cysteinol residue is the primary consideration.
Handling and Purification
-
Oxidation Risk: The free thiol is susceptible to air oxidation, which can lead to the formation of a disulfide-bonded dimer. To minimize this, the crude peptide should be stored dry under an inert atmosphere (argon or nitrogen) if not immediately purified. All buffers used for HPLC purification should be degassed and can be supplemented with a small amount of a reducing agent like Dithiothreitol (DTT) if dimerization is a significant issue, although this will need to be removed later.
-
Purification: Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying the crude peptide alcohol. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.
Applications of C-Terminal Cysteinol Peptides
The final product is a versatile molecule whose applications are driven by the unique properties of both the C-terminal alcohol and the side-chain thiol.
-
Bioconjugation: The sulfhydryl group is an excellent nucleophile for site-specific conjugation to maleimide-functionalized molecules, proteins, or surfaces.[1] This is a common strategy for creating antibody-drug conjugates, peptide-based biosensors, or targeted imaging agents.
-
Dimerization and Cyclization: The thiol can be intentionally oxidized to form a disulfide bond. This can be used to create homodimers of the peptide, which may have enhanced receptor binding affinity.[13]
-
Improved Pharmacokinetics: The C-terminal alcohol can block degradation by carboxypeptidases and alter the solubility and hydrogen-bonding profile of the peptide, potentially leading to improved stability and bioavailability compared to the corresponding peptide acid.
Conclusion
The use of Fmoc-Cysteinol(Trt) in Solid-Phase Peptide Synthesis is a robust and reliable method for producing peptide alcohols with a C-terminal cysteinol residue. Success hinges on a logical, principles-based approach: the selection of 2-chlorotrityl chloride resin for proper anchoring, adherence to the standard Fmoc-SPPS cycle for chain elongation, and the critical use of a well-formulated scavenger cocktail during final acidolytic cleavage. By understanding the causality behind each step—from the role of the protecting groups to the mechanism of scavenger action—researchers can confidently synthesize these valuable molecules, unlocking new possibilities in drug discovery, diagnostics, and materials science.
References
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH [103213-32-7]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the trityl (Trt) protecting group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved from [Link]
-
Iris Biotech GmbH. (2026, January 6). The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]
-
Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2017, January 3). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Retrieved from [Link]
-
ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]
-
Futaki, S., et al. (2012). Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation. Biochemical and Biophysical Research Communications, 418(3), 522-527. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. almacgroup.com [almacgroup.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Peptide Alcohols Using Fmoc-Cysteinol(Trt): An Application Note and Detailed Protocol
Introduction: The Significance of C-Terminal Peptide Alcohols and the Role of Fmoc-Cysteinol(Trt)
C-terminal peptide alcohols are a class of peptide derivatives that exhibit a wide range of biological activities and are integral components of many pharmaceuticals and natural products, such as peptaibols.[1][2] Their unique structural feature, the replacement of the C-terminal carboxylic acid with a primary alcohol, imparts distinct conformational properties and can enhance metabolic stability and cell permeability. The synthesis of these molecules, however, presents a unique challenge to the standard solid-phase peptide synthesis (SPPS) paradigm, which traditionally relies on a C-terminal carboxylic acid for resin anchoring.[3]
This application note provides a comprehensive guide to the synthesis of peptide alcohols utilizing Fmoc-Cysteinol(Trt) as a key building block. This approach leverages the well-established Fmoc/tBu strategy for peptide elongation, offering a robust and versatile method for researchers in drug discovery and peptide chemistry.[4][5][6] The use of Fmoc-Cysteinol(Trt) allows for the direct incorporation of a C-terminal amino alcohol onto a solid support, followed by standard SPPS cycles to construct the desired peptide sequence.
The strategic choice of protecting groups is paramount for a successful synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary, base-labile protection of the α-amino group, allowing for sequential amino acid coupling under mild conditions.[7][8][9] Concurrently, the acid-labile trityl (Trt) group offers robust protection for the thiol side chain of the cysteinol residue, preventing undesirable side reactions such as oxidation during synthesis.[10][11][12]
This document will detail the underlying chemical principles, provide step-by-step protocols for resin loading, peptide elongation, cleavage, and purification, and offer insights into potential challenges and troubleshooting strategies.
Chemical Principles and Strategic Considerations
The synthesis of peptide alcohols using Fmoc-Cysteinol(Trt) on a solid support is a multi-step process governed by the principles of orthogonal protection and solid-phase synthesis.
The Fmoc Protecting Group: A Base-Labile Handle
The Fmoc group is the cornerstone of this synthetic strategy. Its removal is achieved through a β-elimination mechanism initiated by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][13][14] This deprotection step is rapid and highly efficient, liberating the N-terminal amine for the subsequent coupling reaction.[7][15] The dibenzofulvene byproduct generated during deprotection can be monitored by UV spectroscopy, allowing for real-time reaction monitoring.[8]
The Trityl (Trt) Protecting Group: Acid-Labile Thiol Protection
The thiol group of cysteine is highly nucleophilic and susceptible to oxidation. The bulky trityl (Trt) group effectively shields the thiol from unwanted side reactions throughout the synthesis.[11][12] The Trt group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin.[11][16]
It is crucial to note that the cleavage of the Trt group is a reversible process due to the stability of the liberated trityl cation.[17][18] To drive the deprotection to completion, a cleavage cocktail containing scavengers is essential. Scavengers, such as triisopropylsilane (TIS) and water, trap the trityl cation, preventing its re-attachment to the thiol.[17][18]
Experimental Workflow
The overall workflow for the synthesis of a peptide alcohol using Fmoc-Cysteinol(Trt) is depicted below.
Figure 1: General workflow for the solid-phase synthesis of peptide alcohols using Fmoc-Cysteinol(Trt).
Detailed Protocols
PART 1: Resin Selection and Loading of Fmoc-Cysteinol(Trt)
The choice of resin is critical for the successful synthesis of peptide alcohols. 2-Chlorotrityl chloride (2-Cl-Trt(Cl)) resin is highly recommended due to its acid lability, which allows for mild cleavage conditions that preserve the final peptide alcohol.[19][20] The bulky nature of the trityl linker also helps to minimize diketopiperazine formation, a common side reaction.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
Fmoc-Cysteinol(Trt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Protocol: Loading Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve Fmoc-Cysteinol(Trt) (1.5 equivalents relative to resin loading) in DCM (5 mL). Add DIPEA (3.0 equivalents) to the solution.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Cysteinol(Trt)/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under a stream of nitrogen and then under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
PART 2: Solid-Phase Peptide Synthesis (SPPS) Cycles
The elongation of the peptide chain is performed using standard Fmoc-SPPS protocols.[4]
Figure 2: A single cycle of solid-phase peptide synthesis (SPPS) for peptide chain elongation.
Materials:
-
Fmoc-Cysteinol(Trt)-loaded resin
-
Fmoc-protected amino acids with appropriate side-chain protection
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Protocol: A Single SPPS Cycle
-
Resin Swelling: Swell the Fmoc-Cysteinol(Trt)-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
PART 3: Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Trt group from the cysteinol residue.
Cleavage Cocktail Composition:
| Reagent | Function | Typical Concentration (%) |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and protecting groups | 95 |
| Triisopropylsilane (TIS) | Scavenger for trityl and other cations | 2.5 |
| Water | Scavenger and aids in deprotection | 2.5 |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trt group, prevents re-attachment | 2.5 (Optional) |
Protocol: Cleavage and Deprotection
-
Resin Preparation: After the final SPPS cycle and Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry it thoroughly under vacuum.[17]
-
Cleavage Reaction:
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.[17]
-
Peptide Precipitation:
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Slowly add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide alcohol should form.[17]
-
-
Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
PART 4: Purification and Analysis
The crude peptide alcohol is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide alcohol
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile or an alcohol like isopropanol[21][22][23]
-
Lyophilizer
Protocol: Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a solvent containing an alcohol to improve solubility of hydrophobic peptides).[22]
-
HPLC Purification:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions containing the desired peptide alcohol.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide alcohol as a white, fluffy powder.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading Efficiency | Incomplete reaction of Fmoc-Cysteinol(Trt) with the resin. | Increase reaction time, use fresh DIPEA, ensure anhydrous conditions. |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Double couple the problematic amino acid, use a different coupling reagent (e.g., DIC/Oxyma), perform the coupling at a slightly elevated temperature. |
| Incomplete Trt Deprotection | Insufficient scavengers, reversible re-attachment of the trityl group.[18] | Increase the concentration of TIS or add EDT to the cleavage cocktail.[18] Increase the cleavage time. Ensure the resin is thoroughly dry before adding the cleavage cocktail. |
| Poor Peptide Purity | Side reactions during synthesis or cleavage, incomplete deprotection. | Optimize coupling and deprotection times. Ensure the use of high-purity reagents and solvents. Optimize the cleavage cocktail and time. |
| Low Recovery After HPLC | Poor solubility of the peptide, adsorption to vials. | Use a different mobile phase modifier (e.g., isopropanol instead of acetonitrile).[22] Acidify the collection tubes with a small amount of TFA. Use low-adsorption vials. |
Conclusion
The synthesis of peptide alcohols using Fmoc-Cysteinol(Trt) is a powerful and versatile method for accessing this important class of molecules. By leveraging the principles of Fmoc-based solid-phase peptide synthesis and understanding the nuances of protecting group chemistry, researchers can efficiently construct a wide variety of peptide alcohols for applications in drug discovery and chemical biology. The protocols outlined in this application note provide a robust starting point for the successful synthesis, purification, and characterization of these valuable compounds.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
-
Amblard, F., et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]
-
Angewandte Chemie International Edition. Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. Angew. Chem. Int. Ed. 2010, 49, 117-120. [Link]
-
Góngora-Benítez, M., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. PubMed. [Link]
-
Semantic Scholar. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. [Link]
-
AAPPTEC. Amino Acid Alcohols for Peptide Synthesis Archives. [Link]
-
Sematech. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Google Patents.
-
Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
PubMed. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Google Patents.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTEC. Planning a Peptide Synthesis. [Link]
-
ResearchGate. Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. [Link]
-
MDPI. Advances in Therapeutic Peptides Separation and Purification. [Link]
-
PubMed. Functionalized Resins for the Synthesis of Peptide Alcohols. [Link]
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. polypeptide.com [polypeptide.com]
- 22. waters.com [waters.com]
- 23. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Incorporation of Fmoc-Cysteinol(Trt) for the Synthesis of C-Terminal Alcohol Peptidomimetics
Abstract
Peptidomimetics with modified C-termini, such as those terminating in an alcohol, are of significant interest in drug discovery and development.[1] These modifications can enhance proteolytic stability, alter pharmacokinetic profiles, and improve biological activity compared to their carboxylic acid counterparts.[1] Fmoc-L-Cysteinol(Trt) is a pivotal building block for introducing a C-terminal amino alcohol into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-Cysteinol(Trt), covering resin loading, peptide elongation, final cleavage, and analytical characterization. The methodologies described herein are designed to provide researchers with a robust framework for synthesizing high-purity peptidomimetic alcohols.
Introduction: The Strategic Advantage of Fmoc-Cysteinol(Trt)
The synthesis of peptidomimetics requires specialized building blocks that deviate from the standard 20 proteinogenic amino acids.[2] Fmoc-Cysteinol(Trt) is one such building block, offering a unique combination of protecting groups tailored for Fmoc-based SPPS.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the amine allows for selective deprotection under mild conditions (typically 20% piperidine in DMF) that do not affect other protecting groups or the resin linkage.[3][4]
-
Trt (Trityl) Group: Protecting the cysteine's sulfhydryl group, the Trt group is highly acid-labile.[5] It remains stable throughout the Fmoc-SPPS cycles but is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[6] This dual-protection scheme is critical for preventing unwanted side reactions, such as disulfide bond formation, during synthesis.[5]
-
C-Terminal Alcohol: The primary alcohol function replaces the typical carboxylic acid, fundamentally altering the peptide's C-terminus. This modification is crucial for developing peptidomimetics with improved pharmacological properties.[1]
The choice of solid support is paramount. The 2-chlorotrityl chloride (2-CTC) resin is the support of choice for this application. Its high acid sensitivity allows the alcohol moiety of Fmoc-Cysteinol(Trt) to be anchored securely, and later, the final peptidomimetic can be cleaved under exceptionally mild acidic conditions that preserve the integrity of other acid-sensitive side-chain protecting groups.[7]
Overall Synthesis Workflow
The synthesis of a peptidomimetic alcohol using Fmoc-Cysteinol(Trt) follows a modified SPPS workflow. The key stages involve the covalent attachment of the building block to the resin, iterative cycles of deprotection and coupling to elongate the peptide chain, and a final cleavage and deprotection step to release the desired product.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of peptidomimetic alcohols.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Reagents like TFA, DIEA, and coupling agents are corrosive and/or toxic.
Protocol 3.1: Loading of Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin
The covalent attachment of the first building block to the resin is a critical step that dictates the maximum possible yield of the synthesis. 2-CTC resin is highly moisture-sensitive; therefore, anhydrous solvents and techniques are essential.[8]
Rationale: The hydroxyl group of Fmoc-Cysteinol(Trt) displaces the chloride on the 2-CTC resin, forming a stable ether linkage. Diisopropylethylamine (DIEA), a sterically hindered non-nucleophilic base, is used to activate the resin and neutralize the HCl generated during the reaction.[7][8] Using a slight excess of the amino alcohol can lead to lower loading, so precise stoichiometry is key.[7] Unreacted chloride sites on the resin are "capped" with methanol to prevent them from interfering in subsequent coupling steps.[8]
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g loading capacity)
-
Fmoc-L-Cysteinol(Trt)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in the synthesis vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve 0.8 mmol of Fmoc-L-Cysteinol(Trt) in 5 mL of anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Cysteinol(Trt) solution to the resin, followed by the addition of 1.6 mmol (2 equivalents relative to the amino alcohol) of DIEA.
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted sites, add 1.0 mL of MeOH to the vessel and agitate for an additional 30 minutes.[8]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly according to the following sequence:
-
3x with DCM
-
2x with Dimethylformamide (DMF)
-
2x with Isopropanol (IPA)
-
3x with DCM
-
-
Drying: Dry the resin under high vacuum for several hours. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.
Protocol 3.2: Peptide Chain Elongation
This phase consists of repeated cycles of N-α-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid until the desired sequence is assembled.[9]
Rationale: The Fmoc group is removed with a solution of piperidine in DMF.[3] The newly liberated free amine is then coupled with the next activated amino acid. HBTU is a common coupling reagent that, in the presence of a base like DIEA, rapidly forms an activated ester of the incoming amino acid, facilitating efficient amide bond formation.[10]
Materials:
-
Loaded Fmoc-Cysteinol(Trt)-Resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA
-
DMF
-
20% (v/v) Piperidine in DMF
-
IPA
Procedure (for one cycle):
-
Resin Swelling: Swell the resin in 10 mL of DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.[3]
-
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine:
-
5x with DMF
-
3x with IPA
-
3x with DMF
-
(Optional: Perform a Kaiser test to confirm the presence of a free primary amine).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid by dissolving 3 equivalents (relative to resin loading) of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIEA. Allow to react for 2-5 minutes.
-
Drain the wash solvent from the resin and immediately add the pre-activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
(Optional: Perform a Kaiser test to confirm the completion of the coupling reaction).
-
-
Washing: Drain the coupling solution and wash the resin:
-
3x with DMF
-
3x with IPA
-
3x with DCM
-
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
| Coupling Reagent | Molar Equivalents (AA:Reagent:Base) | Activation Time | Notes |
| HBTU/DIEA | 1 : 0.95 : 2 | 2-5 min | Highly efficient, standard choice for most couplings.[10] |
| HATU/DIEA | 1 : 0.95 : 2 | 2-5 min | Recommended for sterically hindered amino acids. |
| DIC/Oxyma | 1 : 1 : 1 | 5-10 min | Carbodiimide-based; can reduce racemization. |
| Table 1: Common Coupling Reagents for Fmoc-SPPS. |
Protocol 3.3: Final Cleavage and Deprotection
This final step uses a strong acid, typically TFA, to cleave the ether linkage to the 2-CTC resin and simultaneously remove the Trt group from the cysteine side chain.[7]
Rationale: The cleavage cocktail contains scavengers to prevent highly reactive cations generated during deprotection from causing side reactions. The trityl cation is particularly stable and can re-attach to the free thiol of cysteine if not effectively quenched.[11] Triisopropylsilane (TIS) is an excellent scavenger for this purpose, as it irreversibly reduces the trityl cation to triphenylmethane.[11][12] Water is included to scavenge t-butyl cations from other side-chain protecting groups.
Figure 2: Role of scavengers in the final cleavage and deprotection step.
Materials:
-
Peptidyl-resin
-
Reagent K (or similar cleavage cocktail)
-
Cold diethyl ether
-
Centrifuge tubes
Recommended Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
A simpler and very effective alternative for Trt removal is:
-
TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v) [11]
Procedure:
-
Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-4 hours.[11]
-
Filtration: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin 2-3 times with a small volume of fresh TFA, combining the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
-
Washing: Wash the peptide pellet twice by resuspending it in cold diethyl ether, centrifuging, and decanting the supernatant. This removes residual scavengers and organic byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield the crude product.
Analytical Characterization
Validation of the final product's identity and purity is essential. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.[13]
Reverse-Phase HPLC (RP-HPLC):
-
Purpose: To assess the purity of the crude peptide and to purify it.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 220 nm.
-
-
Expected Result: A major peak corresponding to the desired peptidomimetic alcohol. The percentage of the total peak area represented by the main peak provides a quantitative measure of purity.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and thus the identity of the synthesized peptide.
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Procedure: A sample of the purified peptide is analyzed to determine its mass-to-charge ratio (m/z).
-
Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the target peptidomimetic.
| Target Sequence (Example) | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Ac-Tyr-Gly-Gly-Phe-Cysteinol | 590.22 | 591.23 |
| H-Ala-Val-Leu-Cysteinol | 405.26 | 406.27 |
| Table 2: Example Mass Spectrometry Data for Peptidomimetic Alcohols. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Loading on Resin | 1. Moisture contamination of 2-CTC resin.[8]2. Incorrect stoichiometry of amino alcohol or DIEA.[14]3. Steric hindrance. | 1. Use anhydrous solvents and handle resin under inert atmosphere.2. Optimize the equivalents of Fmoc-Cysteinol(Trt) (0.6-0.8 eq. often works well).[7]3. Increase reaction time to 4-6 hours. |
| Incomplete Coupling | 1. Insufficient reagent equivalents.2. Sterically hindered coupling.3. Poor resin swelling. | 1. Perform a double coupling.2. Switch to a more potent coupling reagent like HATU.3. Ensure adequate swelling time in DMF before coupling. |
| Incomplete Trt Deprotection | 1. Insufficient cleavage time.2. Ineffective scavenging of Trt cations.[11] | 1. Extend cleavage time to 4 hours.2. Ensure the cleavage cocktail contains an effective scavenger like TIS (at least 2.5%).[11] |
| Multiple Peaks in HPLC | 1. Deletion sequences from incomplete coupling.2. Racemization during coupling.3. Side reactions during cleavage (e.g., re-attachment of Trt). | 1. Optimize coupling protocols (double couple, use HATU).2. Use an appropriate base (DIEA or Collidine) and avoid pre-activation times that are too long.3. Use a well-formulated cleavage cocktail with sufficient scavengers. |
| Table 3: Common Issues and Solutions in Peptidomimetic Alcohol Synthesis. |
Conclusion
The successful synthesis of peptidomimetics terminating in a C-terminal alcohol is readily achievable through Fmoc-based SPPS using Fmoc-Cysteinol(Trt) and 2-chlorotrityl chloride resin. Careful attention to anhydrous conditions during resin loading, optimization of coupling reactions, and the use of a robust cleavage cocktail with effective scavengers are the cornerstones of a successful synthesis. The protocols and insights provided in this guide offer a validated pathway for researchers to produce these valuable molecules for further investigation in chemical biology and drug development.
References
-
Fields, G. B. (2007). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science, 4(9), 1866-1871. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Recent advances in the synthesis of C-terminally modified peptides. Organic & Biomolecular Chemistry, 17(7), 1636-1647. [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.[Link]
-
Fülöp, F., & Lázár, L. (2017). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – A European Journal, 23(45), 10724-10741. [Link]
-
Amblard, M., et al. (2016). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 11(4), 845-856. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6548. [Link]
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on the synthesis of peptide acids. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]
-
ResearchGate. How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?[Link]
-
Cárdenas, C., et al. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 23(15), 5434-5441. [Link]
-
AAPPTec. Cleaving Protected Peptides from 2-Chloro-Trityl Resin.[Link]
-
Vlieghe, P., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.[Link]
-
ResearchGate. Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane | Request PDF.[Link]
-
Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 10805-10843. [Link]
-
Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. C&EN. [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.[Link]
-
Vázquez, E., et al. (2015). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Molecules, 20(7), 12758-12771. [Link]
-
GenScript. Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.[Link]
Sources
- 1. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 8. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biomatik.com [biomatik.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
Application Note: Protocols for Incorporating Fmoc-Cysteinol(Trt) in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of C-Terminal Peptide Alcohols
The synthesis of peptides with modified C-termini is a critical strategy in drug discovery, often enhancing metabolic stability, altering solubility, and improving biological activity. Peptides terminating in an amino alcohol, or "peptide alcohols," represent a significant class of these modified structures. Fmoc-Cysteinol(Trt) is a key building block for introducing a C-terminal cysteinol residue, which contains a reactive thiol group ideal for bioconjugation or forming specific disulfide bridges.[1]
However, the incorporation of Fmoc-Cysteinol(Trt) presents a fundamental challenge distinct from its amino acid counterpart, Fmoc-Cys(Trt)-OH. Standard solid-phase peptide synthesis (SPPS) relies on the activation of a C-terminal carboxylic acid for coupling to an amine-functionalized resin.[2] Fmoc-Cysteinol(Trt), possessing a primary alcohol instead of a carboxylic acid, cannot be coupled using conventional reagents like HBTU, HATU, or carbodiimides.[3][4]
This guide provides a detailed examination of the chemistry and field-proven protocols for the successful immobilization of Fmoc-Cysteinol(Trt) onto a solid support, focusing on the most reliable and efficient methods available to peptide chemists.
The Chemistry of Fmoc-Cysteinol(Trt): A Tale of Two Protecting Groups
Successful synthesis begins with understanding the building block. Fmoc-Cysteinol(Trt) is defined by two critical protecting groups, each with a distinct role and lability.
-
The Fmoc Group (N-α-9-fluorenylmethoxycarbonyl): This is the temporary, base-labile protecting group on the α-amino terminus.[5] It remains stable during the coupling steps but is quantitatively removed by treatment with a mild organic base, typically a solution of 20% piperidine in DMF, to expose the free amine for the next coupling cycle.[2]
-
The Trt Group (S-triphenylmethyl or Trityl): This is the semi-permanent, acid-labile protecting group on the cysteine side-chain thiol.[5] The Trt group is exceptionally bulky and serves two primary purposes:
-
Thiol Protection: It prevents the highly nucleophilic thiol from engaging in unwanted side reactions, such as oxidation to disulfides, during synthesis.
-
Steric Hindrance: Its sheer size can sterically hinder the coupling reaction, a factor that must be considered in reagent choice and reaction times for subsequent amino acid additions.[5] More importantly, this bulkiness helps minimize base-catalyzed side reactions like the formation of 3-(1-piperidinyl)alanine.[5]
-
The Trt group is stable to the repetitive piperidine treatments used for Fmoc removal but is cleaved under moderate to strong acidic conditions, typically during the final cleavage of the peptide from the resin.[6]
The Core Challenge: Immobilizing a Primary Alcohol
The central hurdle in using Fmoc-Cysteinol(Trt) is anchoring its hydroxyl group to the solid support. The most robust and widely adopted strategy for this purpose is the use of a highly acid-sensitive resin, specifically 2-Chlorotrityl chloride (2-CTC) resin .[3][4][7]
Mechanism of Action: The 2-CTC resin functions by forming a reactive trityl carbocation on the polymer backbone. This electrophilic site is readily attacked by the nucleophilic primary alcohol of Fmoc-Cysteinol(Trt), forming a stable ether linkage. This method is highly efficient and, crucially, avoids the racemization often associated with other loading techniques.[8]
Workflow for Immobilizing Fmoc-Cysteinol(Trt) on 2-CTC Resin
Caption: Workflow for Fmoc-Cysteinol(Trt) immobilization and subsequent synthesis.
Detailed Experimental Protocols
Protocol 1: Loading of Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin
This protocol is the recommended method for anchoring the amino alcohol to the solid support. It is critical to use anhydrous solvents, as 2-CTC resin is highly sensitive to moisture, which can convert the reactive chloride to a non-reactive alcohol.[9][10]
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.0-1.6 mmol/g substitution)
-
Fmoc-Cysteinol(Trt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the reaction vessel. Wash and swell the resin with anhydrous DCM (15 mL/g of resin) for 30-60 minutes. Drain the solvent.[11]
-
Amino Alcohol Preparation: In a separate flask, dissolve Fmoc-Cysteinol(Trt) (1.0 to 1.5 eq relative to resin capacity) in anhydrous DCM (approx. 10 mL/g of resin).
-
Coupling Reaction: Add the Fmoc-Cysteinol(Trt) solution to the swollen resin. Add DIPEA (3.0 eq relative to the amino alcohol) to the slurry. Agitate the mixture gently at room temperature for 2-4 hours.[9]
-
Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add MeOH (0.8 mL/g of resin) to the vessel and agitate for an additional 30 minutes.[9]
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and by-products. The resin is now ready for peptide elongation.
-
Loading Determination (Optional but Recommended): To determine the substitution level, a small, accurately weighed sample of the dried resin can be subjected to Fmoc quantification. This involves treating the resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at ~301 nm.[10]
| Parameter | Recommended Value | Rationale |
| Fmoc-Cysteinol(Trt) | 1.0 - 1.5 equivalents | Ensures efficient reaction without excessive waste. |
| DIPEA | 3.0 equivalents | Acts as a non-nucleophilic base to scavenge HCl generated during the reaction. |
| Reaction Time | 2 - 4 hours | Sufficient for high loading; longer times offer diminishing returns. |
| Capping Agent | Methanol | A small, reactive alcohol that effectively quenches unreacted resin sites. |
Protocol 2: Subsequent Peptide Elongation
Once Fmoc-Cysteinol(Trt) is successfully loaded, the remainder of the synthesis follows standard Fmoc-SPPS protocols.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the cysteinol.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to completely remove piperidine and the fulvene adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma).
-
Repeat: Continue the deprotection, washing, and coupling cycles until the desired peptide sequence is assembled.
Protocol 3: Cleavage and Final Deprotection
The high acid lability of the 2-CTC linker allows for cleavage under mild conditions that preserve most other acid-labile side-chain protecting groups.[8] However, to simultaneously cleave from the resin and remove the S-Trt group, a stronger acid cocktail with scavengers is required.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K modified):
-
TFA / TIS / H₂O / EDT (94 : 1 : 2.5 : 2.5 v/v)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and allow it to react at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by ~50% with a stream of nitrogen. Precipitate the crude peptide by adding it to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and organic by-products.
-
Drying: Dry the crude peptide alcohol under vacuum. The product can then be purified by reverse-phase HPLC.
The Role of Scavengers is Critical: The trityl cation (Trt⁺) released during cleavage is a potent electrophile that can re-attach to nucleophilic side chains like tryptophan or the deprotected cysteine thiol. TIS and EDT act as scavengers, irreversibly trapping the Trt⁺ cation and preventing these side reactions.[6]
Alternative Strategies and Considerations
While immobilization on 2-CTC resin is the preferred method, other strategies exist, though they often present greater challenges.
-
Mitsunobu Reaction: It is theoretically possible to couple Fmoc-Cysteinol(Trt) to a carboxyl-functionalized resin (like Wang or Merrifield resin) via a Mitsunobu reaction.[12][13] This reaction uses a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to activate the alcohol for nucleophilic attack by the resin's carboxylate.[14][15]
-
Causality: This approach is generally less favored due to the stoichiometric formation of by-products (triphenylphosphine oxide and a hydrazine derivative) that can be difficult to remove from the resin.[16] The reaction conditions can also be less reliable than the straightforward 2-CTC chemistry.
-
Decision Diagram for Immobilization Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. | Semantic Scholar [semanticscholar.org]
- 4. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jk-sci.com [jk-sci.com]
- 16. organic-synthesis.com [organic-synthesis.com]
manual vs. automated synthesis with Fmoc-Cysteinol(Trt)
Application Note & Protocol
Topic: A Comparative Guide to Manual and Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-Cysteinol(Trt)
Abstract: The incorporation of non-standard amino acid derivatives, such as C-terminal peptide alcohols, is a critical strategy in modern drug development for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. Fmoc-Cysteinol(Trt) is a key building block for introducing a C-terminal β-amino alcohol with a protected thiol, enabling further modifications or the study of peptides with unique structural features. The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating this residue is a critical decision point dictated by scale, throughput, complexity, and available resources. This guide provides an in-depth analysis of both methodologies, detailing the underlying chemical principles, offering field-proven protocols, and presenting a comparative framework to empower researchers to make informed strategic decisions. We delve into the nuances of handling the acid-labile trityl (Trt) protecting group, strategies to mitigate common side reactions, and workflows for purification and analysis.
Foundational Principles: The Chemistry of Fmoc-Cysteinol(Trt) in SPPS
The successful synthesis of peptides containing Fmoc-Cysteinol(Trt) hinges on a robust understanding of its unique chemical properties. Unlike its carboxylic acid counterpart, cysteine, cysteinol introduces a primary alcohol at the C-terminus. This modification fundamentally alters the peptide's structure from a peptide acid/amide to a peptide alcohol, which can have profound effects on its biological activity and resistance to carboxypeptidases.
The synthesis strategy relies on two orthogonal protecting groups:
-
N-α-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group removed at each cycle of peptide elongation using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1]
-
S-Trt (Trityl): A bulky, acid-labile protecting group for the thiol side chain.[2] The Trt group is stable to the basic conditions of Fmoc deprotection but is efficiently removed during the final acidic cleavage of the peptide from the resin.[2][3] Its steric hindrance also helps to minimize certain side reactions, such as the formation of 3-(1-piperidinyl)alanine at C-terminal cysteine residues.[4]
The Critical Role of Scavengers in Trityl Deprotection
The cleavage of the Trt group from the sulfur atom is an acid-catalyzed process, typically using concentrated trifluoroacetic acid (TFA).[5] This reaction, however, is reversible due to the high stability of the liberated trityl cation and the nucleophilic nature of the free cysteine thiol.[5][6] To drive the reaction to completion, the cleavage cocktail must contain scavengers to irreversibly trap the electrophilic trityl cation.
Caption: Mechanism of Trt deprotection and the crucial role of scavengers.
Triisopropylsilane (TIS) is a highly effective scavenger as it reduces the trityl cation to the inert triphenylmethane, preventing re-attachment to the thiol or alkylation of other sensitive residues like tryptophan.[5][7][8]
Potential Side Reactions and Mitigation Strategies
Incorporating Fmoc-Cysteinol(Trt) requires vigilance against several potential side reactions:
-
Racemization: Cysteine derivatives are particularly susceptible to racemization during the activation step, especially when using phosphonium or uronium-based coupling reagents like HBTU or HATU in the presence of bases like diisopropylethylamine (DIPEA).[9][10] This can be mitigated by using carbodiimide activation (e.g., DIC/Oxyma) or by substituting DIPEA with a less hindered base like collidine.[10]
-
S-Alkylation: During the final TFA cleavage, carbocations generated from the resin linker (especially Wang resin) or other side-chain protecting groups can alkylate the newly deprotected and highly nucleophilic thiol group.[4][11][12] The use of an effective scavenger cocktail is the primary defense against this side reaction.
-
Oxidation: The free thiol is readily oxidized by atmospheric oxygen to form disulfide bonds, leading to dimerization or oligomerization of the peptide.[8] This is managed by performing the cleavage under an inert atmosphere, including a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail, and handling the cleaved peptide promptly.[6][13]
Comparative Analysis: Manual vs. Automated Synthesis
The decision to pursue manual or automated synthesis is a multi-faceted one. While automation offers significant advantages in reproducibility and throughput, manual synthesis provides unparalleled flexibility for optimization and small-scale work.[14][15]
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; operator-intensive.[14] A single coupling cycle can take 1-2 hours of hands-on time.[15] | Dramatically shorter; runs unattended after setup.[14] A full cycle can be completed in 30-90 minutes.[15] | Automation is ideal for synthesizing multiple peptides or long sequences.[15][16] |
| Purity & Yield | Highly dependent on operator skill; prone to human error.[14][17] | Generally higher and more consistent due to precise reagent delivery and controlled reaction times.[15] | Automated systems minimize variability, leading to more reproducible outcomes.[15] |
| Reproducibility | Operator-dependent, can vary significantly between users and even between runs by the same user.[15] | High; protocols are executed identically every time, eliminating human variability.[15] | Critical for GMP environments and comparative biological studies. |
| Reagent Consumption | Higher, due to manual dispensing and larger wash volumes.[15] | Optimized and lower, with precise control over reagent delivery. | Automated systems can lead to significant cost savings on reagents over time. |
| Flexibility & Scale | Highly flexible. Ideal for scales from <50 mg to >5 g of resin.[15] Excellent for troubleshooting or developing new protocols. | Less flexible during a run. Typically optimized for scales of 10 mg to 1 g of resin per vessel.[15] | Manual synthesis is superior for process optimization and non-standard chemistries. |
| Throughput | Low; typically one peptide at a time, though parallel manual methods exist.[18] | High; many systems support parallel synthesis of multiple different peptides.[15] | Automation is the clear choice for library generation and high-throughput screening needs. |
Experimental Protocols
Disclaimer: All procedures involving hazardous chemicals like TFA, piperidine, and DIC must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol: Manual Solid-Phase Synthesis
This protocol is designed for a 0.1 mmol synthesis scale.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin (for C-terminal acid if Cysteinol is internal). For a C-terminal peptide alcohol, a 2-chlorotrityl chloride resin is ideal for loading the first Fmoc-Cysteinol(Trt).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents: Fmoc-amino acids, Fmoc-Cysteinol(Trt), Piperidine, Diisopropylcarbodiimide (DIC), Oxyma Pure.
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS.[19] Prepare fresh.
-
Equipment: Solid-phase synthesis vessel with a frit, shaker, nitrogen line.
Caption: Workflow for Manual Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Place 0.1 mmol of resin in the reaction vessel. Swell the resin in DCM for 30 minutes, then wash with DMF (3x).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF.
-
Add DIC (0.4 mmol, 4 eq) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
For Fmoc-Cysteinol(Trt) coupling, follow the same procedure.
-
Monitor the reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), continue coupling for another hour or perform a re-coupling.
-
-
Washing: Wash the resin with DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash and Drying: Wash the peptidyl-resin with DMF (5x), followed by DCM (5x). Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[5]
-
Cleavage and Deprotection:
-
Place the dried resin in a larger reaction vessel.
-
Add 10 mL of freshly prepared cleavage cocktail (e.g., Reagent B) per gram of resin.[20]
-
Stir the mixture at room temperature for 2-3 hours. The solution may turn yellow, which is characteristic of the liberated trityl cation.[21]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Protocol: Automated Solid-Phase Synthesis
Automated synthesizers execute the same fundamental steps as manual synthesis but with robotic precision.[22] The following is a representative parameter set; consult your instrument's specific user manual for programming details.
Key Instrument Parameters:
-
Protocol: Standard Fmoc-SPPS with DIC/Oxyma activation.
-
Reagent Positions: Assign bottle positions for DMF, DCM, 20% Piperidine/DMF, Fmoc-amino acid solutions, Activator (DIC), and Activator Base (Oxyma).
-
Deprotection Cycle:
-
Reagent: 20% Piperidine in DMF
-
Times: 2
-
Duration: 10 minutes each
-
-
Coupling Cycle:
-
Amino Acid Molarity: 0.2 M
-
Equivalents: 4 eq Amino Acid, 4 eq DIC, 4 eq Oxyma
-
Coupling Time: 60-120 minutes
-
-
Wash Cycles: Program extensive DMF washes after deprotection and coupling steps (e.g., 6x washes).
Caption: Workflow for Automated Solid-Phase Peptide Synthesis.
Methodology:
-
Setup: Prepare solutions of all required amino acids, activators, and solvents. Load them onto the synthesizer. Place the resin in the designated reaction vessel.
-
Programming: Input the peptide sequence and select the desired synthesis protocol (scale, equivalents, reaction times).
-
Execution: Start the automated run. The synthesizer will perform all deprotection, washing, and coupling steps sequentially without user intervention.
-
Harvesting: Once the synthesis is complete, the instrument will perform final washes and may include a drying step. Remove the peptidyl-resin from the instrument.
-
Cleavage: Perform the cleavage and deprotection step manually as described in Protocol 3.1, Step 8 .
Downstream Processing: Purification and Analysis
Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form.[5]
-
Incubation: Store the ether suspension at -20°C for at least 30 minutes to ensure complete precipitation.
-
Collection: Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether (2x) to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable buffer (e.g., 5-10% Acetonitrile/Water with 0.1% TFA). Purify using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[23] Collect fractions corresponding to the main product peak.
Analytical Characterization
-
Purity Assessment: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by the peak area of the target peptide relative to the total peak area.[24]
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[24] The observed mass should match the calculated theoretical mass of the desired peptide alcohol.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; aggregation of peptide chain.[4] | Extend coupling time; perform a second coupling (double couple); switch to a stronger coupling reagent if using DIC/Oxyma. |
| Incomplete Trityl Deprotection | Insufficient cleavage time; ineffective scavenging of the trityl cation.[8] | Extend cleavage time to 3-4 hours; ensure a fresh, high-quality cleavage cocktail with an adequate amount of TIS is used.[8] |
| Low Crude Purity/Yield | Multiple incomplete steps (manual error); side reactions (racemization, oxidation). | Review manual procedures for accuracy. For automated synthesis, check reagent quality and delivery. Use racemization-suppressing activation methods. Handle cleaved peptide quickly to minimize oxidation. |
| +51 Da Adduct in Mass Spectrum | Formation of 3-(1-piperidinyl)alanine at C-terminal Cysteinol.[4] | This is less common with the bulky Trt group but can still occur. Ensure complete and rapid coupling to minimize exposure of the deprotected amine. |
| Dimer Formation (+2 Da loss) | Oxidation of the thiol group to form a disulfide bond. | Include a reducing agent (e.g., EDT) in the cleavage cocktail.[6] Consider adding a small amount of TCEP or DTT to HPLC buffers during purification.[13] |
Conclusion
The choice between manual and automated synthesis for incorporating Fmoc-Cysteinol(Trt) is not a matter of one being definitively superior, but rather which is best suited for the task at hand.
-
Automated synthesis is the preferred method for routine synthesis, high-throughput applications, and generating peptides for cGMP pipelines, where consistency, speed, and high reproducibility are paramount.[14][22]
-
Manual synthesis remains an indispensable tool for exploratory chemistry, protocol optimization, synthesis of highly complex or unusual peptides, and for laboratories where the capital expense of an automated system is not feasible.[18] Its flexibility allows for real-time adjustments and troubleshooting that are impossible with an automated system.
Regardless of the method chosen, a successful outcome depends on a solid understanding of the underlying chemistry, particularly the challenges associated with the Trt protecting group and the potential for side reactions. By employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can confidently synthesize high-quality peptides containing C-terminal cysteinol for a wide range of applications in chemical biology and drug discovery.
References
-
BenchChem. (2025). Performance comparison of manual vs. automated peptide synthesizers. 14
-
BenchChem. (2025). A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides. 15
-
Carlson, S. M., Ariani, H., & Kaur, K. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
-
BenchChem. (2025). Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine. 5
-
CSBio. (2022). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
PubMed. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1825-1838.
-
PubMed. (1996). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions.
-
PubMed. (2013). Side reactions in the SPPS of Cys-containing peptides.
-
Iris Biotech. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH.
-
BenchChem. (n.d.). Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH in Cyclic Peptide Synthesis.
-
Hewitt, W. M., Lends, A., & Liskamp, R. M. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. RSC Advances, 8(45), 25687-25691.
-
BenchChem. (2025). Troubleshooting incomplete trityl group deprotection from cysteine. 8
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
National Center for Biotechnology Information. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
-
BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
-
BenchChem. (n.d.). Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide. 3
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
-
MDPI. (2021). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
National Center for Biotechnology Information. (2015). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides.
-
McCurdy, S. N. (1989). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptides, 2(1), 147-152.
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
-
Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides.
-
Semantic Scholar. (2013). Side reactions in the SPPS of Cys-containing peptides.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Duplicate entry, see Ref 7).
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
-
Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. csbio.com [csbio.com]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 18. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 21. researchgate.net [researchgate.net]
- 22. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijsra.net [ijsra.net]
Introduction: The Strategic Role of the Trityl Group in Thiol Protection
An Application Guide to the Acid-Mediated Deprotection of the Trityl (Trt) Group from the Cysteinol Side-Chain
In the intricate field of multi-step organic synthesis, particularly in the construction of peptides and complex biomolecules, the strategic masking and unmasking of reactive functional groups is paramount. The triphenylmethyl (trityl, Trt) group is a cornerstone protecting group for the nucleophilic thiol side-chain of cysteine and its derivatives, such as cysteinol.[1] Its utility is derived from a combination of steric bulk, which can offer selective protection of primary thiols, and its characteristic lability under acidic conditions. This allows for its stable maintenance throughout various synthetic steps, including base-mediated reactions like Fmoc-based peptide synthesis, followed by its efficient removal during the final stages.[2]
However, the cleavage of the Trt group is not a simple irreversible process. The mechanism involves the formation of a highly stable trityl cation, which can readily re-react with the deprotected, nucleophilic thiol.[2][3][4] Achieving high yields of the desired deprotected product therefore necessitates a carefully optimized protocol designed to irreversibly trap this carbocation. This guide provides a comprehensive overview of the mechanism, detailed experimental protocols, and troubleshooting strategies for the successful deprotection of the trityl group from cysteinol derivatives.
The Deprotection Mechanism: An Acid-Catalyzed Equilibrium
The removal of the trityl group from a sulfur atom is an acid-catalyzed process, typically initiated by a strong Brønsted acid like trifluoroacetic acid (TFA).[2][5] The reaction proceeds through the following key steps:
-
Protonation: The acid protonates the sulfur atom of the S-Trityl protected cysteinol, weakening the carbon-sulfur bond.[2]
-
Cleavage & Cation Formation: The weakened C-S bond cleaves, releasing the free thiol of the cysteinol and generating a highly stable trityl carbocation (Trt⁺). This cation's stability is a result of the extensive resonance delocalization of the positive charge across its three phenyl rings.[5][6]
-
Reversible Re-attachment: The stability of the trityl cation and the potent nucleophilicity of the free thiol create an equilibrium where the cation can be recaptured, leading to incomplete deprotection.[3][4][7]
-
Irreversible Scavenging: To drive the reaction to completion, "scavengers" are added to the reaction mixture. These are reagents that react rapidly and irreversibly with the electrophilic trityl cation.[6][7] Silane-based scavengers, such as triisopropylsilane (TIS), are exceptionally effective as they reduce the trityl cation to the chemically inert triphenylmethane, thus preventing re-protection of the thiol.[2][3][7]
Experimental Protocols
The most common and robust method for Trt deprotection from cysteine derivatives is the use of a TFA-based "cleavage cocktail". The following protocol is a standard procedure adaptable for substrates either in solution or on a solid-phase resin.
Protocol 1: Standard TFA-Based Deprotection of Trt-Cysteinol
This protocol describes the cleavage of the Trt group from a cysteinol derivative in solution or as part of a final cleavage from a solid-phase synthesis resin.
Materials:
-
Trt-protected cysteinol substrate (or peptidyl-resin)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous (for resin washing)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., round-bottom flask or a fritted syringe for resin)
-
Nitrogen or Argon line
-
Benchtop centrifuge and centrifuge tubes (50 mL)
-
Lyophilizer or high-vacuum line
Procedure:
-
Substrate Preparation:
-
For Solid-Phase Resin: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin 3-5 times with DCM to remove residual solvents and shrink the resin. Dry the resin thoroughly under a stream of nitrogen for 15-30 minutes.[2]
-
For Solution-Phase: Ensure the Trt-protected cysteinol derivative is free of solvent by drying under high vacuum.
-
-
Cleavage Cocktail Preparation:
-
Caution: Prepare the cleavage cocktail in a certified chemical fume hood. TFA is highly corrosive.
-
Prepare the standard cleavage cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5, v/v/v) .[2][7] For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water. Prepare fresh before use.
-
-
Deprotection Reaction:
-
Add the cleavage cocktail to the dried substrate. A general guideline is to use 1-2 mL of cocktail for every 100 mg of substrate/resin.[4] Ensure the substrate is fully submerged.
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[2][4] A deep yellow or orange color may develop, indicating the formation of the trityl cation.[2][8]
-
-
Product Isolation (from Resin):
-
Filter the cleavage mixture through the vessel's frit to separate the resin, collecting the TFA solution (filtrate) which contains the deprotected product.
-
Wash the resin with a small, fresh portion of TFA (approx. 0.5 mL) to ensure complete recovery and combine the filtrates.
-
-
Product Precipitation:
-
In a 50 mL centrifuge tube, place approximately 40 mL of cold (-20°C) diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude deprotected product should form.[2]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Collection and Drying:
-
Centrifuge the tube (e.g., at 3000-4000 rpm for 10 minutes) to pellet the product.
-
Carefully decant the ether supernatant.
-
Wash the pellet by adding another 20-30 mL of cold diethyl ether, vortexing briefly, centrifuging, and decanting again. This removes residual scavengers and their byproducts.[2]
-
Dry the final product pellet under a stream of nitrogen and then under high vacuum or in a lyophilizer to a constant weight.
-
Data Summary: Cleavage Cocktail Formulations
The choice of cleavage cocktail can be tailored based on the presence of other sensitive functional groups in the molecule. The following table summarizes common and effective formulations.
| Cocktail Name | Composition (v/v/v) | Key Scavenger(s) | Primary Application & Notes |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | Triisopropylsilane (TIS) | General-purpose cocktail for most substrates. TIS is highly effective at irreversibly trapping the Trt cation.[2][7] |
| TFA/EDT | 95% TFA / 2.5% EDT / 2.5% H₂O | Ethanedithiol (EDT) | EDT is a good scavenger for t-butyl cations and helps maintain the deprotected thiol in a reduced state, preventing disulfide formation.[2][4][7] |
| Combined TIS/EDT | 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5% H₂O | TIS, EDT | Offers the dual benefits of highly efficient Trt scavenging (TIS) and maintaining a reducing environment (EDT).[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | A robust cocktail designed for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr, minimizing various side reactions.[2][7] |
Troubleshooting Common Issues
Problem: Incomplete Deprotection
-
Symptom: Analytical data (e.g., LC-MS) shows a significant amount of starting material or Trt-adducts remaining.
-
Primary Cause: The cleavage reaction is a reversible equilibrium. Incomplete deprotection is most often caused by insufficient scavenging of the liberated trityl cation, allowing it to be recaptured by the nucleophilic thiol.[4][7]
-
Solutions:
-
Optimize Scavengers: Ensure an adequate concentration of an effective scavenger. Triisopropylsilane (TIS) is highly recommended for its ability to irreversibly reduce the Trt cation.[3][9] Increase the TIS concentration to 5% if necessary.
-
Increase Reaction Time: For sterically hindered substrates or long peptides, the standard 2-3 hour reaction time may be insufficient. Extend the reaction time to 4 hours and monitor for completion.[6][7]
-
Sufficient Cocktail Volume: Ensure the entire substrate/resin is submerged in the cleavage cocktail with room for agitation. A common ratio is ~10 mL of cocktail per gram of resin.[4]
-
Problem: Side Reactions
-
Symptom: Presence of unexpected masses in the final product, such as dimers or other adducts.
-
Primary Cause 1: Oxidation: The free thiol is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.[7]
-
Solution: Include a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail to maintain a reducing environment.[7]
-
-
Primary Cause 2: Alkylation: If other electron-rich residues (e.g., Tryptophan, Methionine) are present in the molecule, the highly reactive trityl cation can cause unwanted alkylation if not scavenged effectively.[6]
-
Solution: This underscores the critical importance of using an efficient scavenger like TIS in the correct concentration to immediately quench the trityl cation as it forms.[6]
-
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Camarero, J. A., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2012). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Li, Q., et al. (2025). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. PubMed. Retrieved from [Link]
-
Wieczerzak, E., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC - NIH. Retrieved from [Link]
-
Galande, A. K., & Mutz, M. W. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [Link]
- Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Yus, M., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimized Cleavage of Cysteinol-Containing Peptides from Solid-Phase Resins
Introduction: The Challenge and Importance of Cysteinol Peptides
Cysteinol, the reduced alcohol analog of cysteine, is a valuable non-proteinogenic amino acid incorporated into synthetic peptides to confer unique structural and functional properties. Its primary thiol (-SH) group, like that of cysteine, is a locus of high reactivity, making it a target for specific chemical modifications, cyclization, and conjugation. However, this reactivity also presents a significant challenge during the final and most critical step of solid-phase peptide synthesis (SPPS): cleavage from the resin and concurrent removal of side-chain protecting groups.
During the strongly acidic conditions required for cleavage, typically using trifluoroacetic acid (TFA), a cascade of highly reactive cationic species is generated from protecting groups (e.g., Boc, tBu, Trt) and the resin linker.[1] These electrophiles can irreversibly modify nucleophilic residues in the nascent peptide, with the thiol group of cysteinol being particularly susceptible to alkylation (e.g., S-tert-butylation).[2] Furthermore, the thiol is prone to oxidation, leading to the formation of unwanted disulfide-bridged dimers.
This application note provides a comprehensive guide and a robust protocol for the efficient cleavage of cysteinol-containing peptides. We will delve into the mechanistic rationale behind the selection of a multi-component "cleavage cocktail" and provide a step-by-step workflow designed to maximize the yield of the desired, unmodified peptide product.
The Principle: Mechanistic Role of the Cleavage Cocktail Components
The success of the cleavage process hinges on a carefully formulated cocktail that goes beyond the primary acid, TFA. Each component serves a specific, synergistic purpose: to neutralize reactive intermediates and maintain a reducing environment. The most widely used and effective cocktails for peptides with sensitive residues are variations of "Reagent K".[1][3][4][5]
The Core Problem: During acidolysis, a tert-butyl protecting group, for instance, is liberated as a highly stable tert-butyl cation (tBu+). This cation is a potent electrophile that will readily and irreversibly alkylate the nucleophilic thiol of cysteinol if left unchecked.
Caption: The central problem in peptide cleavage.
A multi-component cleavage cocktail is therefore essential. The table below details the function of each key reagent.
| Reagent | Typical % (v/v) | Primary Function & Rationale |
| Trifluoroacetic Acid (TFA) | 80 - 95% | Primary Cleavage Agent: A strong acid that protonates and cleaves acid-labile side-chain protecting groups and the resin linker.[1] |
| Triisopropylsilane (TIS) | 1 - 5% | Cation Scavenger (Reducing Agent): TIS is exceptionally effective at quenching carbocations, particularly the stable trityl cation, by irreversibly reducing them via hydride transfer.[6][7] This prevents alkylation of the thiol. |
| 1,2-Ethanedithiol (EDT) | 1 - 3% | Reducing Agent & Scavenger: EDT is critical for cysteinol-containing peptides. It maintains a reducing environment to prevent the oxidation of the thiol to a disulfide.[6][8] It also serves as a soft nucleophile to scavenge cations.[9] |
| Water (H₂O) | 1 - 5% | Cation Scavenger: Water acts as a scavenger to hydrolyze some cationic species. It also helps promote the cleavage of certain protecting groups. |
| Thioanisole | (Optional) 2-5% | Soft Scavenger: Particularly effective for protecting methionine from alkylation and scavenging trityl cations. However, it should be used with caution in tryptophan-containing peptides due to potential side reactions.[9] |
Materials & Reagents
-
Peptide-Resin: Fully synthesized, N-terminally deprotected, and thoroughly dried.
-
Trifluoroacetic Acid (TFA): Reagent grade or higher (>99% purity).
-
Triisopropylsilane (TIS): >98% purity.
-
1,2-Ethanedithiol (EDT): >98% purity.
-
Deionized Water (H₂O): High purity.
-
Dichloromethane (DCM): ACS grade, for washing.
-
Cold Diethyl Ether (Et₂O) or Methyl t-butyl ether (MTBE): Anhydrous, peroxide-free.
-
Reaction Vessel: Fritted glass peptide synthesis vessel or a polypropylene syringe with a frit.
-
Centrifuge Tubes: Conical, solvent-resistant (e.g., polypropylene).
-
Nitrogen or Argon Gas Line: For providing an inert atmosphere.
-
Standard Laboratory Glassware & Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves.
Detailed Protocol for Cleavage of Cysteinol-Containing Peptides
This protocol is optimized for a standard 0.1 mmol synthesis scale. Adjust volumes proportionally for different scales. A preliminary small-scale cleavage (10-20 mg of resin) is always recommended to optimize reaction time.[1]
Part A: Preparation of the Cleavage Cocktail
SAFETY FIRST: Trifluoroacetic acid is highly corrosive and volatile. Always prepare the cleavage cocktail inside a certified chemical fume hood while wearing appropriate PPE. Add TFA to the more volatile scavengers.
-
To a clean, dry glass container, add the following reagents in the specified order:
-
1,2-Ethanedithiol (EDT): 250 µL (2.5%)
-
Triisopropylsilane (TIS): 250 µL (2.5%)
-
Deionized Water (H₂O): 250 µL (2.5%)
-
-
Slowly add Trifluoroacetic Acid (TFA) to a final volume of 10 mL (adding 9.25 mL).
-
Mix the solution gently. The cocktail should be prepared fresh and used immediately.[10]
Part B: Peptide Cleavage and Work-up Workflow
Caption: Step-by-step workflow for peptide cleavage.
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel. Wash the resin three times with DCM to remove any residual DMF and to swell the resin. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator. Residual DMF, being basic, can inhibit the TFA-acidolysis.[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin) to the reaction vessel. Ensure the resin is fully submerged.
-
Incubation: Seal the vessel and gently agitate at room temperature for 2-3 hours. A color change (often to yellow or orange) is normal, especially if trityl-based protecting groups are present, due to the formation of the trityl cation.[11]
-
Peptide Collection: After incubation, filter the TFA solution containing the cleaved peptide away from the resin beads. Collect the filtrate directly into a 50 mL polypropylene centrifuge tube.
-
Resin Wash: Briefly wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates to maximize recovery.
-
Precipitation: In the fume hood, add the TFA filtrate dropwise to a separate tube containing a 10-fold excess of cold (–20°C) diethyl ether or MTBE (~40 mL). A white precipitate of the crude peptide should form immediately.
-
Pelleting and Washing: Centrifuge the suspension (e.g., 4000 rpm for 5 minutes) to pellet the peptide. Carefully decant the ether. To remove residual scavengers and organic impurities, resuspend the pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step twice.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Analysis: The resulting crude peptide is now ready for purification by HPLC and characterization by mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage incubation time to 4 hours. Ensure the resin was thoroughly dried before adding the cocktail. |
| Peptide Fails to Precipitate | The peptide is very short, hydrophobic, or the quantity is too low. | Concentrate the TFA filtrate under reduced pressure (use a cold trap) to a small volume before adding to ether. Isolate by lyophilization from an aqueous solution (e.g., water/acetonitrile). |
| Mass Spec shows +56 or +72 Da adducts | Incomplete scavenging of t-butyl cations or other protecting group fragments. | Ensure the cleavage cocktail is freshly prepared. Increase the percentage of TIS and/or EDT in the cocktail (e.g., to 5%). |
| Mass Spec shows +2 Da (Dimerization) | Oxidation of the cysteinol thiol groups. | Ensure sufficient EDT (at least 2.5%) is used.[6] Perform the cleavage under an inert atmosphere (nitrogen or argon).[12] |
| Incomplete Deprotection (e.g., Pbf on Arg) | Insufficient reaction time for stubborn protecting groups. | For peptides containing multiple Arg(Pbf) residues, cleavage times may need to be extended up to 4-6 hours.[1][5] |
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore Technical Document. [Link]
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1595-1604. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15294. [Link]
-
Fields, C. G., et al. (1991). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Note. [Link]
-
Váňová, K., et al. (2022). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide, 1(1), 100003. [Link]
-
ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate Forum. [Link]
-
AAPPTEC. Cleavage Cocktails; Reagent B. AAPPTEC Technical Note. [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]
-
The Royal Society of Chemistry. Supporting information for "Thiol-mediated synthesis of thiazolidine-containing peptides". RSC Publishing. [Link]
-
AAPPTEC. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). AAPPTEC Technical Note. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate Publication. [Link]
-
Canavelli, P., et al. (2019). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water. ChemRxiv. [Link]
-
ResearchGate. How to get the peptide containing cysteine without oxidation?. ResearchGate Forum. [Link]
-
Patchornik, A., & Sokolovsky, M. (1964). On the specific cleavage of cysteine containing peptides and proteins. Journal of the American Chemical Society, 86(7), 1206-1212. [Link]
-
Khan Academy. Peptide bonds: Formation and cleavage. Khan Academy Educational Video. [Link]
- Claesson, P., & Sandström, A. (2015). Cleavage of synthetic peptides.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring the Coupling Efficiency of Fmoc-Cysteinol(Trt) in Solid-Phase Peptide Synthesis
Introduction: The Unique Challenge of Incorporating C-Terminal Amino Alcohols
The synthesis of peptides with modified C-termini, such as peptide alcohols, is a critical aspect of drug discovery and development, often imparting unique pharmacological properties. Fmoc-Cysteinol(Trt) is a key building block for introducing a C-terminal cysteinol residue, which can be crucial for creating specific molecular architectures, including cyclic peptides and conjugates. Unlike the standard coupling of Fmoc-amino acids to a resin-bound amine via an amide bond, the incorporation of Fmoc-Cysteinol(Trt) at the C-terminus of a peptide involves the formation of an ester linkage with a resin-bound carboxylic acid. This fundamental difference in the chemistry of bond formation necessitates a tailored approach to monitoring the reaction's efficiency.
Conventional colorimetric tests, such as the Kaiser and chloranil tests, are designed to detect the presence of free primary and secondary amines, respectively.[1][2] While indispensable for monitoring the deprotection and coupling of standard amino acid residues throughout the peptide chain elongation, they are not suitable for directly assessing the completion of the esterification reaction when coupling an amino alcohol to a carboxylic acid-terminated peptide on the resin. This is because the reactive species on the solid support is a carboxyl group, not an amine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of Fmoc-Cysteinol(Trt) coupling in solid-phase peptide synthesis (SPPS). We will delve into the causality behind the appropriate experimental choices, provide detailed, self-validating protocols, and present a logical framework for ensuring the successful synthesis of peptides with a C-terminal cysteinol modification.
Core Principles of Monitoring Fmoc-Cysteinol(Trt) Coupling
Given the unsuitability of traditional amine-based colorimetric tests for monitoring the esterification of Fmoc-Cysteinol(Trt), a multi-faceted approach is recommended. This approach combines indirect monitoring of the preceding synthesis steps with direct analysis of the final product.
-
Ensuring Complete Deprotection and Integrity of the N-terminus of the Penultimate Residue: Before the coupling of Fmoc-Cysteinol(Trt), it is paramount to confirm the complete removal of the Fmoc protecting group from the N-terminus of the preceding amino acid residue. Any unreacted amines at this stage will be capped or remain as deletion sequences, leading to impurities that are difficult to separate.
-
Direct Analysis of a Test Cleavage: The most reliable method to ascertain the efficiency of the Fmoc-Cysteinol(Trt) coupling is to cleave a small aliquot of the peptide from the solid support and analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] This provides a quantitative assessment of the extent of esterification and reveals the presence of any unreacted starting material or side products.
-
Spectroscopic Monitoring (Advanced): For laboratories equipped with the necessary instrumentation, in-situ monitoring techniques such as Fourier-Transform Infrared (FT-IR) or Near-Infrared (NIR) spectroscopy can be employed to track the disappearance of the carboxylic acid functionality on the resin in real-time.[4][5]
This guide will focus on the first two, more universally accessible, approaches.
Experimental Workflow and Protocols
The following diagram illustrates the critical monitoring points in the synthesis of a peptide terminating with Fmoc-Cysteinol(Trt).
Caption: Workflow for monitoring Fmoc-Cysteinol(Trt) coupling.
Protocol 1: Monitoring N-Terminal Deprotection of the Penultimate Residue
Objective: To confirm the complete removal of the Fmoc group from the N-terminus of the amino acid preceding the C-terminal cysteinol.
The Kaiser test is highly sensitive for primary amines.[2] A positive result (blue color) indicates the presence of free amines, signifying successful deprotection. A negative result (yellow/colorless) indicates incomplete deprotection or a secondary amine N-terminus.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
After the final piperidine treatment for Fmoc deprotection, wash the resin thoroughly with DMF (5 x 1 min).
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[6]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Bead Color | Solution Color | Interpretation | Action |
| Intense Blue | Intense Blue | Complete Deprotection | Proceed to Coupling |
| Colorless/Yellow | Colorless/Yellow | Incomplete Deprotection | Repeat Deprotection |
| Light Blue | Light Blue | Partial Deprotection | Extend Deprotection Time or Repeat |
The chloranil test is used to detect secondary amines (e.g., proline) where the Kaiser test is unreliable.[7] It can also detect primary amines.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% Chloranil in DMF.
Procedure:
-
Following the final piperidine wash, ensure the resin is thoroughly washed with DMF.
-
Place a small sample of resin beads into a test tube.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation of Results:
| Bead Color | Interpretation | Action |
| Blue/Green | Free Amine Present | Proceed to Coupling |
| Colorless/Yellow | No Free Amine | Repeat Deprotection |
Protocol 2: Coupling of Fmoc-Cysteinol(Trt)
Objective: To form an ester bond between the C-terminal carboxylic acid of the resin-bound peptide and the hydroxyl group of Fmoc-Cysteinol(Trt).
Materials:
-
Resin-bound peptide with a C-terminal carboxylic acid.
-
Fmoc-Cysteinol(Trt).
-
Coupling reagents (e.g., DIC/Oxyma or MSNT/MeIm).[6]
-
Anhydrous DMF and DCM.
Procedure:
-
Swell the deprotected peptide-resin in anhydrous DMF.
-
In a separate vessel, dissolve Fmoc-Cysteinol(Trt) (3-5 equivalents) and the coupling reagents in anhydrous DMF.
-
Add the activated Fmoc-Cysteinol(Trt) solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.
-
After the coupling reaction, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dry a small aliquot of the resin under vacuum for the test cleavage.
Protocol 3: Test Cleavage and Analysis
Objective: To quantitatively assess the coupling efficiency of Fmoc-Cysteinol(Trt) by analyzing a small, cleaved sample of the peptide.
Caption: Workflow for test cleavage and analysis.
Materials:
-
Dried peptidyl-resin sample (approx. 10-20 mg).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Cold diethyl ether.
-
Centrifuge.
-
HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Place the dried resin sample in a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200-400 µL) to the resin. The trityl group of the cysteinol will also be cleaved during this step.[8]
-
Allow the cleavage reaction to proceed for 1-2 hours at room temperature with occasional vortexing.
-
Filter the cleavage mixture through a small cotton plug into a new tube containing cold diethyl ether to precipitate the peptide.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.
Data Interpretation:
-
HPLC Analysis: The HPLC chromatogram will show peaks corresponding to the desired peptide alcohol and any unreacted peptide acid. By comparing the peak areas, the coupling efficiency can be calculated. A high-purity product will show a single major peak at the expected retention time.[8]
-
Mass Spectrometry Analysis: The mass spectrum will confirm the identity of the peaks observed in the HPLC chromatogram. The expected mass of the peptide alcohol should be observed. The presence of a mass corresponding to the unreacted peptide acid would indicate incomplete coupling.
| Result | Interpretation | Recommended Action |
| >95% Peptide Alcohol by HPLC | Excellent Coupling Efficiency | Proceed with final cleavage of the bulk resin. |
| 50-95% Peptide Alcohol by HPLC | Incomplete Coupling | Perform a second coupling on the bulk resin. |
| <50% Peptide Alcohol by HPLC | Poor Coupling Efficiency | Re-evaluate coupling reagents, reaction time, and temperature. Consider a different coupling strategy. |
Troubleshooting and Expert Insights
-
Steric Hindrance: The bulky trityl group on the cysteinol can present steric challenges, potentially slowing down the coupling reaction. If incomplete coupling is observed, consider extending the reaction time, performing a double coupling, or using more potent coupling reagents designed for hindered couplings.[9]
-
Epimerization: The activation of the C-terminal carboxylic acid for esterification can be prone to epimerization, especially with certain coupling reagents and basic conditions.[10] The use of coupling reagents known to suppress racemization is advisable. The "cleave and analyze" method can also be used to assess the extent of epimerization by chiral chromatography if necessary.
-
Choice of Resin: The type of resin and its loading capacity can influence the efficiency of the esterification. Resins with good swelling properties in the chosen solvent are essential.[11]
Conclusion
Monitoring the coupling efficiency of Fmoc-Cysteinol(Trt) requires a departure from the standard protocols used for amide bond formation in SPPS. By implementing a robust strategy that includes diligent monitoring of the preceding deprotection steps and a definitive "cleave and analyze" protocol for the final esterification, researchers can ensure the successful synthesis of high-purity peptides with C-terminal alcohol modifications. This methodical approach, grounded in a clear understanding of the underlying chemistry, is key to overcoming the unique challenges presented by this important class of modified peptides.
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 17, 2026, from [Link]
-
Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249. Available at: [Link]
-
Turner, R. A., et al. (2012). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 14(21), 5582-5585. Available at: [Link]
-
Hammond, J., et al. (1999). Non-destructive real-time reaction monitoring in solid phase synthesis by near-infrared reflectance spectroscopy—esterification of a resin-bound alcohol. Journal of the Chemical Society, Perkin Transactions 1, (10), 1367-1370. Available at: [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766. Available at: [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. scispace.com [scispace.com]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates [frontiersin.org]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-Terminal Peptide Modification using Fmoc-Cysteinol(Trt)
Introduction: A Strategic Approach to C-Terminal Peptide Modification
In the landscape of peptide-based therapeutics and research, the modification of the C-terminus offers a powerful tool to enhance biological activity, improve pharmacokinetic profiles, and introduce novel functionalities.[1][2] While numerous strategies exist for C-terminal modification, the use of pre-functionalized amino alcohols, such as Fmoc-Cysteinol(Trt), provides a robust and versatile platform for the synthesis of peptides bearing a C-terminal alcohol. This modification can significantly impact a peptide's stability, membrane permeability, and receptor-binding affinity.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fmoc-Cysteinol(Trt) for the C-terminal modification of peptides. We will delve into the rationale behind this approach, provide detailed, field-proven protocols for its synthesis and implementation in solid-phase peptide synthesis (SPPS), and discuss the critical aspects of characterization and potential applications.
The Rationale: Why Fmoc-Cysteinol(Trt)?
The choice of Fmoc-Cysteinol(Trt) as a building block for C-terminal modification is a strategic one, rooted in the orthogonal protection scheme of modern peptide chemistry. Each component of this molecule plays a crucial role in ensuring a successful and efficient synthesis.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino group is the cornerstone of modern SPPS.[4][5] Its removal under mild basic conditions (typically with piperidine) allows for the sequential addition of amino acids to the growing peptide chain without affecting the acid-labile side-chain protecting groups or the linkage to the solid support.[6]
-
The Trityl (Trt) Group: The bulky and acid-labile trityl group provides robust protection for the highly reactive thiol side chain of cysteine.[7][8] This prevents unwanted side reactions such as oxidation to disulfides or alkylation during the course of the synthesis. The trityl group is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.[9]
-
The C-Terminal Alcohol: The primary alcohol at the C-terminus is the key functional group that allows for the attachment to a suitable solid support, typically a 2-chlorotrityl chloride (2-CTC) resin. This linkage forms a stable ether bond that is resistant to the basic conditions of Fmoc deprotection but is readily cleaved under mild acidic conditions to release the peptide with a free C-terminal alcohol.[10]
Visualizing the Key Player: The Structure of Fmoc-Cysteinol(Trt)
Caption: Chemical structure of Fmoc-Cysteinol(Trt) with key functional groups highlighted.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis of Fmoc-Cysteinol(Trt)
The synthesis of Fmoc-Cysteinol(Trt) from the commercially available Fmoc-Cys(Trt)-OH is a critical first step. This reduction can be achieved efficiently using borane reagents.
Protocol 1: Reduction of Fmoc-Cys(Trt)-OH to Fmoc-Cysteinol(Trt)
-
Dissolution: Dissolve Fmoc-Cys(Trt)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5-2.0 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Fmoc-Cysteinol(Trt).
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-Cysteinol(Trt) in hand, the next stage is its attachment to a solid support and the subsequent elongation of the peptide chain. The 2-chlorotrityl chloride (2-CTC) resin is the recommended solid support for this application due to its acid lability, which allows for mild cleavage conditions.[11][12]
Protocol 2: Loading of Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 equivalent) in anhydrous dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve Fmoc-Cysteinol(Trt) (1.5-2.0 equivalents) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Cysteinol(Trt) solution to the resin, followed by the addition of N,N-diisopropylethylamine (DIEA, 3.0-4.0 equivalents).
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM, dimethylformamide (DMF), and finally DCM.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading efficiency by spectrophotometrically measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection of a small, accurately weighed sample of the resin.[11][13]
Protocol 3: Peptide Chain Elongation
Following the successful loading of Fmoc-Cysteinol(Trt), the peptide chain is elongated using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIEA.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired peptide sequence.
Protocol 4: Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
-
Resin Washing and Drying: After the final coupling step, wash the resin thoroughly with DMF and DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for cleavage from 2-CTC resin and removal of the trityl group is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the liberated trityl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide under vacuum.
Part 3: Purification and Characterization
The crude peptide is then purified and characterized to ensure its identity and purity.
Protocol 5: Peptide Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Fragmentation analysis can confirm the peptide sequence.[6][14][15]
-
HPLC Analysis: Assess the purity of the final product by analytical RP-HPLC.[16]
-
Workflow for C-Terminal Modification using Fmoc-Cysteinol(Trt)
Caption: Overall workflow for the C-terminal modification of a peptide using Fmoc-Cysteinol(Trt).
Summary of Key Parameters and Troubleshooting
| Step | Key Parameters | Expected Outcome | Troubleshooting |
| Fmoc-Cysteinol(Trt) Synthesis | Anhydrous conditions, controlled temperature | High yield of pure product | Low Yield: Ensure anhydrous conditions and fresh borane reagent. Incomplete Reaction: Increase reaction time or temperature slightly. |
| Resin Loading | Anhydrous DCM, sufficient equivalents of reagents | Loading of 0.3-0.8 mmol/g | Low Loading: Use fresh, high-quality 2-CTC resin. Increase reaction time or equivalents of Fmoc-Cysteinol(Trt) and DIEA. |
| Peptide Elongation | Efficient coupling and deprotection steps | Stepwise high coupling yields (>99%) | Incomplete Coupling: Double couple difficult amino acids. Use alternative coupling reagents (e.g., HATU). |
| Cleavage and Deprotection | Fresh cleavage cocktail with scavenger (TIS) | Efficient cleavage and complete deprotection | Incomplete Cleavage: Increase cleavage time. Side Product Formation: Ensure efficient scavenging of cations. |
| Purification and Characterization | Optimized HPLC gradient and conditions | Pure peptide with correct molecular weight | Poor HPLC Resolution: Optimize the gradient and column chemistry. Ambiguous MS Data: Perform MS/MS fragmentation for sequence confirmation. |
Applications and Advantages
The synthesis of peptides with a C-terminal alcohol using Fmoc-Cysteinol(Trt) offers several advantages and opens up a range of applications in peptide science:
-
Enhanced Stability: The C-terminal alcohol can increase resistance to degradation by carboxypeptidases, thereby prolonging the in vivo half-life of therapeutic peptides.[2]
-
Improved Pharmacokinetics: Modification of the C-terminus can alter the hydrophilicity and overall charge of a peptide, potentially improving its absorption and distribution.
-
Scaffold for Further Modification: The C-terminal alcohol can serve as a handle for further chemical modifications, such as esterification or the attachment of reporter molecules or drug conjugates.
-
Mimicking Natural Products: Many natural bioactive peptides possess C-terminal alcohol functionalities. This synthetic route allows for the creation of analogs for structure-activity relationship studies.
-
Drug Discovery: The ability to systematically modify the C-terminus is invaluable in the lead optimization phase of peptide drug discovery, allowing for the fine-tuning of biological activity and physicochemical properties.[5] The presence of a C-terminal cysteine residue itself can be critical for the biological activity of certain peptides.[17]
Conclusion
The use of Fmoc-Cysteinol(Trt) provides a reliable and efficient method for the synthesis of peptides with a C-terminal alcohol modification. By leveraging the principles of orthogonal protection and solid-phase synthesis, researchers can readily access these valuable molecules. The detailed protocols and rationale provided in this application note are intended to empower scientists to confidently employ this strategy in their research and development endeavors, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.
References
-
AnaSpec. (n.d.). Loading protocols. Peptideweb.com. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Loading Fmoc-D-Tle-OH onto 2-Chlorotrityl Chloride Resin. BenchChem.
- Brea, R. J., et al. (2016). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation.
- Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249.
- Fields, G. B., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(2), 95-101.
- Góngora-Benítez, M., et al. (2010). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction.
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Lelièvre, D., et al. (2019). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. Accounts of Chemical Research, 52(11), 3126-3137.
- Li, Y., & Li, X. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(18), 4235.
- Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-228). Oxford University Press.
- Arbour, C. A., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 57(1-2), 124-136.
- Kofoed, J., et al. (2011). A global analysis of peptide fragmentation variability. Proteomics, 11(16), 3299-3310.
- Spears, R. J., & Woolfson, D. N. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(23), 13147-13187.
- Czasnik, M., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 25(6), 1358.
- BenchChem. (2025). Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide. BenchChem.
- Chemistry LibreTexts. (2023).
- University of California, Los Angeles. (n.d.).
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
-
bio-thing. (n.d.). Cysteine (Fmoc-Cys(Trt)-OH). Retrieved from [Link]
- Robinson, A. G., et al. (2019). A C-terminal cysteine residue is required for peptide-based inhibition of the NGF/TrkA interaction at nM concentrations: implications for peptide-based analgesics. Scientific Reports, 9(1), 1030.
- ResolveMass Laboratories Inc. (2026).
- Digital CSIC. (n.d.). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- ResearchGate. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- Royal Society of Chemistry. (2019). Robust synthesis of C-terminal cysteine-containing peptide acids through a peptide hydrazide-based strategy. Organic & Biomolecular Chemistry, 17(36), 8344-8348.
Sources
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- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
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- 8. rsc.org [rsc.org]
- 9. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 10. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols: Leveraging Cysteinol in Peptide Drug Design for Novel Scaffolds and Enhanced Ligation Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug design, offering pathways to enhanced stability, novel structural conformations, and improved pharmacokinetic profiles. Cysteinol, the alcohol analogue of cysteine, represents a uniquely versatile building block. Its characteristic 1,2-aminothiol moiety provides a powerful tool for peptide chemists, enabling strategies that are otherwise challenging or impossible with proteinogenic amino acids. This guide details the primary applications of cysteinol in peptide drug design, with a focus on its use in head-to-tail cyclization via native chemical ligation (NCL)-like mechanisms and as a handle for C-terminal modifications. We provide detailed, field-proven protocols for the synthesis, incorporation, and manipulation of cysteinol-containing peptides, underpinned by a discussion of the chemical principles and strategic considerations essential for successful implementation.
The Strategic Advantage of Cysteinol over Cysteine
At the heart of cysteinol's utility is its unique structure. By reducing the carboxylic acid of cysteine to a primary alcohol, a terminal 1,2-aminothiol group is created. This structure is chemically analogous to the N-terminal cysteine residue, which is the cornerstone of the powerful Native Chemical Ligation (NCL) reaction.[1][2] NCL traditionally joins a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine.[1][3]
The incorporation of cysteinol at the C-terminus of a peptide chain effectively inverts this requirement, placing an "NCL-ready" functional group at the C-terminus. This opens the door to several powerful design strategies:
-
Intramolecular Head-to-Tail Cyclization: Creating cyclic peptides is a highly effective strategy for improving metabolic stability, receptor binding affinity, and bioavailability.[4] Cysteinol enables an elegant and efficient intramolecular ligation to form a stable amide bond, creating a cyclic peptide scaffold.
-
C-Terminal Functionalization: The thiol group of a C-terminal cysteinol provides a highly selective nucleophilic handle for conjugation to other molecules, such as polymers (PEGylation), imaging agents, or cytotoxic payloads, via thiol-maleimide or thiol-ene "click" chemistry.[5]
-
Enhanced Stability: Like its parent amino acid, cysteinol can be incorporated in its D-enantiomeric form to significantly increase resistance to proteolysis by rendering the adjacent peptide bond unrecognizable to common proteases.[6]
Core Application: Head-to-Tail Peptide Cyclization via Intramolecular Ligation
One of the most powerful applications of C-terminal cysteinol is in the generation of cyclic peptides. The process mimics the mechanism of NCL, proceeding through a reversible transthioesterification followed by an irreversible intramolecular S-N acyl shift to form the final, stable peptide bond.[1][2]
The overall workflow involves synthesizing a linear peptide precursor with an activated N-terminus (e.g., a thioester) and a C-terminal cysteinol residue. Upon deprotection and placement in a suitable ligation buffer, the peptide spontaneously cyclizes.
Caption: Intramolecular cyclization via a C-terminal cysteinol.
Synthetic Methodologies and Protocols
The successful synthesis of a cysteinol-containing peptide relies on a robust Solid-Phase Peptide Synthesis (SPPS) strategy, paying close attention to the choice of protecting groups and coupling conditions to maintain the integrity of the unique cysteinol residue.
Thiol Protecting Group Strategy
The nucleophilic thiol side-chain of cysteinol must be protected throughout the SPPS process to prevent unwanted side reactions. The choice of protecting group is critical and depends on the overall synthetic plan, particularly the conditions required for its removal.[7][8]
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages & Notes |
| Trityl | Trt | Mildly acidic (e.g., 1-5% TFA in DCM); Standard TFA cleavage cocktail. | Most common for Fmoc-SPPS. Highly labile to standard cleavage conditions, making it ideal for peptides where the thiol should be free post-synthesis. |
| Acetamidomethyl | Acm | Iodine (I₂) or other mercuric/silver salts. Stable to TFA.[8] | Orthogonal to Trt. Allows for selective deprotection to form a specific disulfide bond while other Cys(Trt) residues remain protected. |
| Diphenylmethyl | Dpm | Stronger acid (TFA) than Trt.[9] | Offers an intermediate level of stability. Useful in specific orthogonal strategies. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM). | More acid-labile than Trt, allowing for selective on-resin deprotection if needed. |
For the protocols described herein, we will focus on the Trityl (Trt) group, as its lability during the final cleavage step is ideal for preparing the linear precursor for immediate cyclization.
Protocol: Solid-Phase Synthesis of a Linear Cysteinol-Peptide
This protocol describes the manual Fmoc-SPPS of a model peptide with a C-terminal cysteinol on a Rink Amide resin. The use of Rink Amide resin results in a C-terminal carboxamide, a common feature in bioactive peptides.
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-Cysteinol(Trt)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU, HOBt, and N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Workflow:
Caption: Fmoc-SPPS workflow for a C-terminal cysteinol peptide.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Cysteinol Coupling:
-
Pre-activate a solution of Fmoc-Cysteinol(Trt) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 2 minutes.
-
Causality: Using in-situ activating agents like HBTU/HOBt with a hindered base like DIEA is crucial for efficient coupling while minimizing potential side reactions.[10]
-
Add the activated mixture to the resin and shake for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation:
-
Wash the resin thoroughly.
-
Perform Fmoc deprotection as in step 2.
-
Couple the next Fmoc-amino acid using the same activation method (coupling times for standard amino acids are typically 45-60 minutes).
-
Repeat this cycle for all amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) and incubate for 2-3 hours at room temperature.
-
Causality: TIS is a critical scavenger that captures the highly reactive trityl cations released during deprotection, preventing re-alkylation of the now-free thiol group.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the linear peptide precursor using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions.
Protocol: Intramolecular Cyclization
Materials:
-
Purified linear peptide precursor
-
Ligation Buffer: 0.2 M Phosphate buffer, pH 7.2, containing 50 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
Degassed, deionized water.
Step-by-Step Procedure:
-
Preparation: Prepare the ligation buffer and thoroughly degas it to remove oxygen, which could otherwise cause oxidative side reactions like disulfide bond formation.
-
Reaction Setup: Dissolve the purified linear peptide in the ligation buffer to a final concentration of 0.1-1.0 mg/mL.
-
Causality: The reaction is performed at high dilution to favor the intramolecular cyclization reaction over intermolecular dimerization or oligomerization.
-
-
Ligation: Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by RP-HPLC and LC-MS. The cyclized product will typically have a shorter retention time than the linear precursor.
-
Quenching and Purification: Once the reaction is complete (typically 4-12 hours), quench by acidifying with a small amount of TFA (to pH ~2). Purify the final cyclic peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and analytical HPLC.
Quality Control and Characterization
Rigorous analytical characterization is essential to validate the synthesis.
| Analysis | Purpose | Expected Result for Model Peptide |
| Analytical RP-HPLC | Assess purity of linear and cyclic peptides. | Linear Precursor: Single major peak >95% purity. Cyclic Product: Single major peak >98% purity, with a noticeable shift in retention time from the linear form. |
| LC-MS | Confirm molecular weight. | Linear Precursor: Observed mass matches the calculated mass of the fully deprotected linear peptide. Cyclic Product: Observed mass matches the calculated mass of the linear peptide minus the mass of the thioester leaving group (e.g., -HSR). |
| High-Resolution MS/MS | Confirm peptide sequence. | Fragmentation pattern is consistent with the expected amino acid sequence of the cyclic peptide. |
References
-
Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]
-
Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 49(2), 128-135. [Link]
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]
-
Wikipedia. (n.d.). Native chemical ligation. [Link]
-
Moroder, L., & Musiol, H. J. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Biopolymers, 80(2-3), 209-224. [Link]
-
Iris Biotech GmbH. (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. [Link]
-
Conibear, A. C., et al. (2016). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 45(21), 5845-5887. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Böttcher, T., et al. (2018). Enabling Cysteine-Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Angewandte Chemie International Edition, 57(11), 2821-2825. [Link]
-
Reinwarth, M., et al. (2012). Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design. Molecules, 17(11), 12533-12552. [Link]
-
Zhang, C., et al. (2022). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Targeted Anti-tumor Therapy, 3(4), 543-566. [Link]
-
Thompson, R. E., & Muir, T. W. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9621-9658. [Link]
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and use of a pseudo-cysteine for native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting for researchers encountering challenges with the incorporation of sterically hindered amino alcohols, specifically focusing on Fmoc-Cysteinol(Trt). The question-and-answer format is designed to directly address common failure points and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Cysteinol(Trt) considered a "difficult" building block to couple in SPPS?
The poor coupling efficiency of Fmoc-Cysteinol(Trt) stems primarily from significant steric hindrance. This hindrance arises from the combination of two bulky protecting groups:
-
The Nα-Fmoc group: This large, planar group is essential for the Fmoc/tBu synthesis strategy but shields the α-amino group that needs to be acylated.
-
The S-Trityl (Trt) group: The triphenylmethyl (Trt) group is exceptionally bulky and is used to protect the reactive thiol side chain of the cysteinol residue.[1] Its three phenyl rings create a large steric shield that can physically block the incoming activated carboxyl group of the resin-bound peptide from reaching the Fmoc-protected amine.
This combined steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete acylation with standard protocols. The issue is further compounded if the N-terminus of the peptide-resin is part of a "difficult sequence" prone to aggregation, which reduces the accessibility of the terminal amine.[2]
Troubleshooting Guide: Incomplete Coupling
Q2: I performed a standard coupling of Fmoc-Cysteinol(Trt) and a Kaiser test on the resin beads is strongly positive (blue). What is the immediate cause and what are my options?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming that the coupling reaction was incomplete. The immediate cause is that the activation method and reaction conditions were insufficient to overcome the steric hindrance of Fmoc-Cysteinol(Trt).
Your primary options are to either attempt to "push" the reaction to completion or to cap the unreacted amines and proceed. The logical workflow is as follows:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Action: Double Coupling The most common and effective solution is to perform a second coupling (a "double couple") immediately after the first. Use fresh reagents for the second coupling to ensure maximum potency. For a highly hindered residue like this, a double coupling is often required to achieve a satisfactory yield.[3]
Alternative: Capping If you suspect the coupling will not proceed further or wish to avoid potential side reactions from extended coupling times, you can cap the unreacted N-terminal amines. This is achieved by acetylating them with a highly reactive agent like acetic anhydride. While this prevents the formation of a deletion sequence that is one amino acid shorter, it terminates that peptide chain. The resulting N-terminally acetylated peptide is often easily separated during purification.
Q3: My double coupling was still incomplete. How should I adjust my coupling chemistry for the next synthesis attempt?
If even a double coupling fails, a fundamental change in the activation chemistry is necessary. The choice of coupling reagent is the most critical parameter to modify.
The Problem with Standard Reagents Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) may form active esters that are not reactive enough to overcome the steric barrier in a reasonable timeframe.
The Solution: High-Efficiency Onium Salt Reagents For sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are superior.[4][5] These reagents generate highly reactive intermediates that can significantly accelerate the reaction rate.
| Reagent Class | Examples | Mechanism & Suitability | Risk of Racemization |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Forms O-acylisourea, converted to active ester. Often too slow for hindered couplings. | Low, if additives are used.[6] |
| Aminium/Uronium | HBTU, HCTU, HATU | Forms highly reactive aminium/uronium-type active esters. HATU is particularly effective for hindered couplings.[5][7] | Moderate to High.[8][9] |
| Phosphonium | PyBOP, PyAOP | Forms highly reactive phosphonium-type active esters. Excellent for hindered couplings. | Moderate to High.[4] |
| Immonium | COMU | Forms a highly reactive oxyma-based active ester. Noted for high efficiency and lower racemization risk compared to other onium salts.[9][10] | Lower than HBTU/HATU. |
Recommendation: Switch your coupling reagent to HATU or COMU . These are consistently reported to provide superior results for difficult and sterically hindered couplings.[10]
Caption: Generalized activation pathways for SPPS coupling.
Q4: I am using HATU but still see poor coupling. What other parameters can I optimize?
Beyond the primary coupling reagent, you can adjust several other variables.
1. Base Selection: The activating base plays a crucial role. N,N-Diisopropylethylamine (DIPEA) is standard, but for residues prone to racemization, a weaker, more sterically hindered base like 2,4,6-collidine is recommended.[9] While cysteinol does not have the carboxylic acid necessary for the common oxazolone racemization pathway, the alpha-proton can still be abstracted under strongly basic conditions, so minimizing base-related side reactions is prudent.
2. Solvent Choice: Ensure you are using high-quality, amine-free N,N-Dimethylformamide (DMF). If peptide aggregation is suspected (indicated by the resin failing to swell properly), switching to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help disrupt secondary structures and improve amine accessibility.[2]
3. Temperature and Time:
-
Extended Coupling Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.
-
Microwave SPPS: Microwave-assisted synthesis can dramatically increase reaction rates by heating the solvent and resin.[8] A short, high-temperature coupling (e.g., 5-10 minutes at 75°C) can drive difficult reactions to completion. However, be aware that elevated temperatures can also increase the risk of side reactions, including racemization of the preceding amino acid residue.[10]
4. Alternative Protecting Groups: While your protocol specifies Fmoc-Cysteinol(Trt), it is important to understand that the Trityl group is often the primary source of steric hindrance. For future syntheses where flexibility exists, consider alternative, less bulky S-protecting groups that are still acid-labile:
-
Diphenylmethyl (Dpm): Less bulky than Trt and has been shown to reduce racemization and improve coupling for cysteine.[6]
-
Tetrahydropyranyl (Thp): A non-aromatic protecting group reported to give superior results compared to Trt in some cases.[6][11]
Experimental Protocols
Protocol 1: Optimized Double Coupling for Fmoc-Cysteinol(Trt) using HATU
This protocol is designed to maximize coupling efficiency for sterically hindered residues.
-
Resin Preparation: Following the successful Fmoc deprotection of the N-terminal amino acid on the resin (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
Reagent Preparation:
-
In a separate vessel, dissolve Fmoc-Cysteinol(Trt) (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add 2,4,6-collidine (8 eq.) to the mixture and allow to pre-activate for 1-2 minutes.
-
-
First Coupling: Add the activated amino alcohol solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
-
Wash: Wash the resin with DMF (3 x 1 min).
-
Monitoring (Optional): Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads are colorless/yellow), proceed to step 8. If positive (blue), proceed with the second coupling.
-
Second Coupling: Repeat steps 2 and 3 using a freshly prepared solution of reagents.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
-
Final Test: Perform a final Kaiser test to confirm the completion of the coupling.
References
- The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. (2026). Google AI Search Grounding API.
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
- Fairlie, D. P., & Dantas de Oliveira, E. (2021). Cysteine protecting groups: applications in peptide and protein science. Organic & Biomolecular Chemistry, 19(33), 7073–7094.
- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (n.d.). MDPI.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
- Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 853–858.
- Chakraborty, A., Sharma, A., Albericio, F., & de la Torre, B. G. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(24), 9594–9598.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
- The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. (n.d.). Google AI Search Grounding API.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides.
- Pearson, D. A., & Dawson, P. E. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 96(5), 657–661.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(4), 221–230.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
- Are double couplings in SPPS interesting for purity of short peptides? (2015).
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Des-s-s, M., Malins, L. R., & Payne, R. J. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments.
- Application of the Trityl Group in Peptide Chemistry. (n.d.). Radboud University.
- Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (n.d.).
- Arlow, D. H., & Fields, G. B. (2012). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 18(3), 205–212.
Sources
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- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesalabs.com [mesalabs.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. researchgate.net [researchgate.net]
preventing racemization of Fmoc-Cysteinol(Trt) during activation
A Guide to Preventing Racemization in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with diastereomeric purity during solid-phase peptide synthesis (SPPS). Our focus is to provide in-depth, field-tested solutions for a critical and frequently encountered issue: the racemization of Fmoc-Cys(Trt)-OH during the activation and coupling steps.
A crucial point of clarification: The query specifically mentioned "Fmoc-Cysteinol(Trt)". Cysteinol is an amino alcohol and lacks the carboxylic acid group necessary for the standard "activation" process in peptide synthesis, which is the primary route for racemization. Therefore, this guide will address the scientifically pertinent and widespread issue of racemization for the corresponding amino acid, Fmoc-Cys(Trt)-OH , as this is the context where activation-induced epimerization is a significant concern.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-Cys(Trt)-OH during coupling?
A1: The primary mechanism of racemization during the activation of Fmoc-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process is particularly pronounced for cysteine and histidine.[4][5] The reaction pathway is as follows:
-
Activation: A coupling reagent (e.g., a carbodiimide like DIC or a uronium salt like HBTU/HATU) activates the carboxylic acid of Fmoc-Cys(Trt)-OH, forming a highly reactive intermediate such as an O-acylisourea.[2][4]
-
Oxazolone Formation: In the presence of a base, this reactive intermediate can cyclize. The carbonyl oxygen of the Fmoc protecting group attacks the activated carboxyl group, forming the planar, achiral oxazolone ring.
-
Proton Abstraction & Reprotonation: A base in the reaction mixture can easily abstract the proton from the α-carbon of the oxazolone.[4] Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers, thus causing racemization.[3]
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
Q2: Why is Fmoc-Cys(Trt)-OH more susceptible to racemization than other amino acids?
A2: Cysteine derivatives, particularly with the bulky trityl (Trt) protecting group, are highly prone to racemization.[6] Several factors contribute to this susceptibility:
-
Base-Catalyzed Abstraction: The presence of tertiary amines (e.g., DIPEA, TEA), which are commonly used in coupling reactions with uronium/phosphonium reagents, significantly promotes the base-catalyzed abstraction of the α-proton, leading to racemization.[7][8]
-
Steric Hindrance: The bulky Trt group can sterically hinder the approach of the incoming amine, slowing down the desired coupling reaction. This provides a larger time window for the activated intermediate to cyclize into the problematic oxazolone.
-
Protecting Group Influence: While the Trt group is widely used, studies have shown it is more prone to racemization compared to other S-protecting groups like Acm (acetamidomethyl) or the more modern MBom (4-methoxybenzyloxymethyl) and Dpm (diphenylmethyl) groups under certain conditions.[8][9][10]
Q3: How do additives like HOBt, HOAt, and Oxyma suppress racemization?
A3: These additives are crucial for minimizing racemization, especially in carbodiimide-mediated couplings.[11] They function by converting the highly reactive and racemization-prone O-acylisourea intermediate into a more stable active ester.[2][4] This active ester is less susceptible to cyclizing into an oxazolone but remains sufficiently reactive to form the desired peptide bond.[1][2][4]
-
HOBt (1-Hydroxybenzotriazole): The classic and still effective racemization suppressor.[11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at accelerating coupling and suppressing racemization, but its availability is limited due to explosive properties.[11]
-
OxymaPure (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive alternative that has been shown to be superior to HOBt and nearly as effective as HOAt in preventing racemization.[1][2]
Troubleshooting Guide: Preventing Racemization of Fmoc-Cys(Trt)-OH
This section provides actionable strategies to mitigate racemization during the incorporation of Fmoc-Cys(Trt)-OH.
Issue 1: High levels of D-Cys diastereomer detected after synthesis.
Root Cause Analysis: This is a classic sign of racemization during the coupling step. The choice of coupling reagents, base, solvent, and reaction time are the primary contributing factors.
Caption: Decision Workflow for Minimizing Racemization.
Recommended Protocols for Low-Racemization Cysteine Coupling
Protocol 1: Carbodiimide-Mediated Coupling (Gold Standard for Cys)
This method is highly recommended as it operates under acidic/neutral conditions, which inherently suppresses oxazolone formation.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash thoroughly with DMF.
-
Reagent Solution: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and OxymaPure (or HOBt, 3 eq.) in a minimal amount of DMF.
-
Activation & Coupling: Add Diisopropylcarbodiimide (DIC, 3 eq.) to the amino acid/additive solution. Immediately add this mixture to the deprotected peptide-resin. Crucially, do not pre-activate. The presence of a base is not required.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Optimized Uronium/Phosphonium Salt Coupling
While riskier than carbodiimide methods, uronium/phosphonium reagents can be used if conditions are carefully controlled.
Step-by-Step Methodology:
-
Resin Preparation: As described in Protocol 1.
-
Reagent Solution: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and the coupling reagent (e.g., HCTU, HATU, 3 eq.) in DMF.
-
Base Addition & Coupling: Add a weaker, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) (4 eq.).[12][13] Immediately add the activation mixture to the resin. Minimize pre-activation time to less than 1 minute. [7][8]
-
Reaction & Washing: As described in Protocol 1.
Data Summary: Impact of Reagents on Racemization
The choice of coupling reagents and additives has a profound impact on the stereochemical purity of the final peptide.
| Coupling Method | Base | Additive | Racemization Risk | Rationale |
| DIC | None | Oxyma / HOBt | Very Low | Acidic/neutral conditions; formation of stable active ester prevents oxazolone pathway.[6] |
| HBTU / HCTU / HATU | DIPEA / TEA | None | Very High | Strong bases readily abstract the α-proton, promoting rapid racemization via oxazolone.[7][8] |
| HBTU / HCTU / HATU | Collidine / NMM | None | Moderate to Low | Weaker, hindered bases reduce the rate of α-proton abstraction.[12][13][14] |
| COMU | DIPEA / NMM | (Internal) | Low | The Oxyma-based structure of COMU provides inherent suppression of racemization.[12] |
Table based on findings from multiple sources.[7][6][8][12][13][14]
Advanced Considerations
-
Solvent Polarity: Lowering the polarity of the coupling solvent, for instance by diluting DMF with Dichloromethane (DCM), has been shown to reduce the extent of cysteine racemization to some degree.[8]
-
Alternative Protecting Groups: If racemization remains a persistent issue, consider using alternative S-protecting groups. Fmoc-Cys(MBom)-OH and Fmoc-Cys(Dpm)-OH have demonstrated significantly reduced racemization rates compared to Fmoc-Cys(Trt)-OH, especially in high-temperature or microwave-assisted syntheses.[7][9] The Thp (tetrahydropyranyl) group has also shown promise.[10]
-
C-Terminal Cysteine: Special care must be taken when cysteine is the C-terminal residue attached to the resin, as it is susceptible to epimerization during subsequent piperidine treatments for Fmoc deprotection. Using sterically hindered trityl-type resins (e.g., 2-chlorotrityl chloride resin) is strongly recommended to minimize this side reaction.[9]
By carefully selecting the coupling methodology and controlling the reaction parameters as outlined in this guide, researchers can significantly improve the diastereomeric purity of their synthetic peptides containing cysteine.
References
-
Hibino, H., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 43-50. Available from: [Link]
-
PubMed. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
ResearchGate. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5751-5759. Available from: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Available from: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor in peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8385. Available from: [Link]
-
Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Available from: [Link]
-
ResearchGate. Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. Available from: [Link]
-
ACS Publications. (2023). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Available from: [Link]
-
PubMed. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Available from: [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available from: [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Available from: [Link]
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190. Available from: [Link]
-
Jadhav, S. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983. Available from: [Link]
-
ResearchGate. Related impurities in peptide medicines. Available from: [Link]
-
Zhang, Y., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(32), 13238-13241. Available from: [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Available from: [Link]
-
BioPharmaSpec. (2023). Managing Product-Related Impurities in Synthetic Peptides. Available from: [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available from: [Link]
-
NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. mesalabs.com [mesalabs.com]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
side reactions associated with Fmoc-Cysteinol(Trt) usage
Introduction
Fmoc-Cysteinol(Trt) is a valuable building block for introducing a protected C-terminal amino alcohol in peptide synthesis, often employed in the development of peptide aldehydes, ketones, and other modified peptide structures. While its use is straightforward, the unique structural features—a primary alcohol, a chiral center, and a bulky, acid-labile trityl (Trt) protecting group on the thiol—can lead to specific side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers anticipate and resolve common issues, ensuring the successful synthesis of high-purity target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Cysteinol(Trt) during solid-phase peptide synthesis (SPPS)?
The primary side reactions encountered are racemization at the α-carbon during coupling, oxidation of the thiol group (if the Trt group is compromised), and potential premature cleavage of the Trityl group under certain conditions. Each of these can lead to significant impurities that are difficult to separate during purification.
Q2: My mass spectrometry results show a mass of +16 Da or unexpected disulfide-linked dimers. What is the likely cause?
This strongly indicates oxidation of the cysteinol thiol group. While the Trityl group offers robust protection, it can be partially labile under repeated mild acid exposures or if the integrity of the resin and other reagents is compromised. Once deprotected, the free thiol is highly susceptible to air oxidation, forming sulfoxides (+16 Da) or disulfide bonds.[1][2]
Q3: HPLC analysis of my crude peptide shows a doublet or broadened peak for my target peptide. What could be the issue?
A doublet or significant peak broadening for the target peptide is a classic sign of racemization, where a portion of the L-Cysteinol has epimerized to its D-diastereomer.[3] This is most often caused by the coupling conditions, particularly when using strong activating agents and bases.[3]
Q4: Is the Trityl (Trt) protecting group completely stable during the entire Fmoc-SPPS workflow?
While generally stable to the piperidine treatment used for Fmoc deprotection, the S-Trt group can exhibit minor lability, especially with prolonged or repeated exposure. Some studies note that S-Trt can be slowly cleaved by 1-3% TFA, a condition sometimes used for the removal of more labile groups like Mmt. Therefore, careful planning of orthogonal protection schemes is essential.
Troubleshooting Guides
Problem 1: Racemization and Diastereomeric Impurity Formation
Symptoms:
-
HPLC chromatogram shows a peak shoulder, a doublet, or two closely eluting peaks of the same mass.
-
NMR analysis shows signal duplication.
Root Cause Analysis: Racemization of amino acid derivatives during peptide synthesis is a well-documented issue, particularly for cysteine.[4][5] The mechanism often involves the formation of a transient oxazolone intermediate at the carboxyl group, which can readily epimerize. Although cysteinol is an amino alcohol, analogous intermediates can form, and the process is highly influenced by the choice of coupling reagents and the presence of base.[3] Base-mediated methods using reagents like HBTU/DIPEA are known to exacerbate racemization.[3]
Solutions & Mitigation Strategies:
-
Optimize Coupling Reagents: Avoid coupling methods that require strong organic bases for extended pre-activation.
-
Recommended: Use carbodiimide-based methods with additives that suppress racemization, such as DIC/Oxyma Pure or DIC/HOBt. These conditions are typically less basic and minimize the risk of epimerization.
-
To Avoid: High-pH activating agents like HBTU/HATU in combination with DIPEA or other tertiary amines can significantly increase racemization.[3]
-
-
Limit Pre-activation Time: If using phosphonium or uronium salt reagents is unavoidable, minimize the pre-activation time to less than 1 minute before adding the mixture to the resin.[3]
-
Consider Alternative Protecting Groups: If racemization remains a persistent issue, alternative S-protecting groups may offer better resistance. For example, the 4-methoxybenzyloxymethyl (MBom) group has been shown to significantly reduce racemization compared to the Trt group, even under microwave-assisted SPPS conditions.[3]
Table 1: Impact of Coupling Conditions on Cys(Trt) Racemization
| Coupling Reagent/Base | Pre-activation Time | Racemization Risk | Reference |
| HCTU / DIEA | 1 min | High (e.g., ~10-26%) | [3] |
| DIC / HOBt | 5 min | Low | [3] |
| DIC / Oxyma Pure | 5 min | Very Low (e.g., ~3.3%) | |
| HCTU / TMP | 1 min | Moderate | [3] |
Data synthesized from reported trends. Actual percentages are sequence-dependent.
Protocol: Low-Racemization Coupling of Fmoc-Cysteinol(Trt)
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, dissolve Fmoc-Cysteinol(Trt) (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the solution and allow to pre-activate for no more than 5 minutes.
-
Add the activated amino alcohol solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Problem 2: Thiol Oxidation & Incomplete Deprotection
Symptoms:
-
Mass spec shows +16 Da (sulfoxide), +32 Da (sulfone), or dimerized peptide masses.[1]
-
Mass spec indicates the presence of the Trt group (+243 Da) on the final, cleaved peptide.
-
Crude peptide is difficult to dissolve, suggesting disulfide-linked aggregation.
Root Cause Analysis: The Trityl group is cleaved under strongly acidic conditions (e.g., 95% TFA). The resulting trityl cation is highly stable and can re-attach to the nucleophilic free thiol, leading to incomplete deprotection. Furthermore, the free thiol is extremely sensitive to oxidation by atmospheric oxygen, especially at neutral or basic pH.[6]
Solutions & Mitigation Strategies:
-
Use Efficient Scavengers: The key to complete deprotection and preventing side reactions is to effectively quench the trityl cation and protect the free thiol.
-
Cleavage Cocktail: A standard, effective cleavage cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) . TIS is an excellent scavenger for the trityl cation, irreversibly converting it to triphenylmethane.[7]
-
For Multiple Cys Residues: When multiple Cys(Trt) residues are present, adding a thiol scavenger like 1,2-ethanedithiol (EDT) can be beneficial (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5). However, be aware that EDT can cause side reactions with tryptophan if present.
-
-
Handle Cleaved Peptide Properly:
-
Immediately after cleavage, precipitate the peptide in cold diethyl ether.
-
Work quickly and keep solutions acidic (e.g., dissolve in 0.1% TFA in water/acetonitrile) to minimize air oxidation.[1]
-
Lyophilize the purified peptide immediately and store it under an inert atmosphere (Argon or Nitrogen).
-
Workflow for Cleavage and Deprotection
Caption: Standard workflow for cleavage and handling of Cys(Trt)-containing peptides.
Problem 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Major impurity detected corresponding to the loss of the C-terminal dipeptide.
-
Low overall yield, especially if Fmoc-Cysteinol(Trt) is the second residue loaded onto the resin.
Root Cause Analysis: DKP formation is a significant side reaction in SPPS, occurring when the N-terminal amine of a dipeptidyl-resin attacks the ester linkage to the resin, cyclizing and cleaving the dipeptide.[8][9][10] This is most common after the coupling of the second amino acid, especially when using resins like Wang, and is exacerbated by residues like Proline or Glycine.[4][9] While less common with amino alcohols, the free amine after Fmoc deprotection of the second residue can still initiate this intramolecular cyclization.
Solutions & Mitigation Strategies:
-
Choice of Resin: Use a sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) resin. The bulky nature of the linker physically impedes the "backbiting" attack required for DKP formation.[4]
-
Coupling Strategy:
-
When coupling the third amino acid, use conditions that promote rapid acylation of the free amine, minimizing the time it is available to initiate DKP formation.
-
Adding the third and fourth residues as a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage entirely.[4]
-
Logical Flow for Minimizing DKP
Caption: Decision workflow for mitigating Diketopiperazine (DKP) formation.
References
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(5), 285-291. [Link]
-
Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? ResearchGate. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. (2022). [Link]
-
Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. [Link]
-
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
How to get the peptide containing cysteine without oxidation? ResearchGate. [Link]
-
Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. PMC - NIH. (2020). [Link]
-
Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? Biotage. (2024). [Link]
- Diketopiperazine-forming dipeptidyl linker.
-
de la Torre, B.G., et al. “Solid-phase peptide synthesis using N -trityl-amino acids.” Letters in Peptide Science. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage Conditions for Trityl-Protected Cysteinol
Welcome to the technical support center for optimizing the cleavage of trityl-protected cysteinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your work.
Understanding Trityl Group Cleavage
The triphenylmethyl (Trityl, Trt) group is a widely used protecting group for the thiol functionality of cysteine and its derivatives, like cysteinol, due to its steric bulk and high sensitivity to acid.[1] The deprotection is an acid-catalyzed process, most commonly employing trifluoroacetic acid (TFA), which cleaves the S-C bond to yield the free thiol and a stable trityl cation.[1][2]
The stability of this trityl cation, however, is a double-edged sword. While it facilitates the initial cleavage, its electrophilic nature can lead to re-attachment to the nucleophilic thiol or other sensitive residues in your molecule, resulting in incomplete deprotection and side product formation.[3][4] This reversibility is a key challenge that must be addressed for successful cleavage.
Mechanism of Acid-Catalyzed Trityl Deprotection
The cleavage process begins with the protonation of the sulfur atom by a strong acid like TFA. This weakens the carbon-sulfur bond, leading to its cleavage and the formation of the deprotected thiol and the resonance-stabilized trityl cation.[1] The appearance of a deep yellow color in the reaction mixture is often an indicator of trityl cation formation.[1][2]
Caption: Acid-catalyzed deprotection of Trityl-cysteinol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the cleavage of trityl-protected cysteinol in a question-and-answer format.
Q1: My deprotection is incomplete, and I still see a significant amount of starting material. What's going wrong?
Potential Causes:
-
Reversible Cleavage Reaction: The most common reason for incomplete deprotection is the re-attachment of the highly stable trityl cation to the free thiol of cysteinol.[3][4]
-
Insufficient Scavengers: Scavengers are essential to "trap" the trityl cation, driving the equilibrium towards the deprotected product.[3][4] An inadequate amount or the wrong choice of scavenger will lead to incomplete cleavage.
-
Suboptimal Reaction Time or Temperature: The cleavage reaction may require more time to reach completion, especially for sterically hindered substrates.[5]
-
Inadequate Cleavage Cocktail Volume: The entire substrate must be fully submerged and wetted by the cleavage cocktail for the reaction to proceed efficiently.[3]
Solutions:
-
Optimize Your Scavenger Strategy:
-
Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1][4] A standard and effective cocktail is a 95:2.5:2.5 (v/v/v) mixture of TFA/TIS/Water.[1][3]
-
Ethanedithiol (EDT) is another excellent scavenger, particularly useful for preventing oxidation of the free thiol to a disulfide.[4] It also aids in the removal of the trityl group.
-
-
Increase Reaction Time: For most substrates, a reaction time of 2-4 hours at room temperature is sufficient.[4] However, for more challenging deprotections, extending the time to 6 hours may be beneficial.[4] It is always recommended to monitor the reaction progress by a suitable analytical method like HPLC or LC-MS.
-
Ensure Sufficient Reagent Volume: Use a sufficient volume of the cleavage cocktail to ensure the entire sample is submerged, typically 10 mL per gram of resin-bound peptide.[1]
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Potential Side Reactions:
-
Oxidation to Disulfide: The deprotected thiol group is highly susceptible to oxidation, leading to the formation of disulfide-bonded dimers or oligomers.[3]
-
S-Alkylation: If your synthesis involves a resin, carbocations generated from the resin linker (e.g., Wang resin) can alkylate the cysteine thiol, especially if the cysteinol is at the C-terminus.[3][6]
-
Alkylation by Other Protecting Groups: Reactive carbocations from other protecting groups (e.g., tert-butyl) can also alkylate the thiol.[4][7]
Solutions:
-
Preventing Oxidation:
-
Include a reducing agent like Ethanedithiol (EDT) in your cleavage cocktail to maintain a reducing environment.[4]
-
Perform the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5][8]
-
Use peroxide-free ether for precipitation.[5]
-
-
Minimizing Alkylation:
-
The primary defense against alkylation is an efficient scavenger system. Ensure an adequate concentration of scavengers like TIS and/or EDT in your cleavage cocktail.[4]
-
For resin-bound syntheses, the choice of linker can be critical.
-
Q3: My final product is difficult to purify. What are some common purification challenges and how can I address them?
Potential Purification Issues:
-
Hydrophobic Byproducts: The trapped trityl adducts (e.g., triphenylmethane) and other scavenger byproducts are often hydrophobic and can co-precipitate with your desired product, making purification challenging.[2]
-
Residual Scavengers: Odorous thiol-based scavengers like EDT can be difficult to remove completely.
Solutions:
-
Thorough Washing: After precipitating your product with cold diethyl ether, wash the pellet multiple times with cold ether to remove hydrophobic impurities and residual scavengers.[2][3]
-
Purification Technique: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying the crude product.[3]
-
Post-Cleavage Work-up: After cleavage, the TFA is typically removed under a stream of nitrogen, followed by precipitation in cold diethyl ether.[2][9]
Frequently Asked Questions (FAQs)
Q: What is the visual indicator of a successful trityl cleavage?
A: The formation of the trityl cation during the cleavage reaction often results in a deep yellow or orange color in the reaction mixture.[1][2]
Q: Can I use milder acids for trityl deprotection?
A: Yes, for substrates with other acid-sensitive groups, milder acids like formic acid or acetic acid can be used.[10][11] However, the reaction times may need to be adjusted.
Q: Are there non-acidic methods for trityl group removal?
A: While less common, methods involving reductive cleavage (e.g., catalytic hydrogenation) or oxidative cleavage exist and can offer orthogonality for complex syntheses.[11][12]
Q: How do I choose the right cleavage cocktail for my specific molecule?
A: The choice of cleavage cocktail is highly dependent on the other functional groups present in your molecule. The table below provides a starting point for selecting an appropriate cocktail.
| Cleavage Cocktail (v/v) | Key Scavengers | Primary Use |
| TFA / Water (95:5) | Water | Suitable for simple molecules lacking other sensitive residues. High risk of side reactions.[1] |
| TFA / TIS / Water (95:2.5:2.5) | Triisopropylsilane (TIS) | A highly effective and common non-odorous cocktail for general-purpose cleavage.[1][3] |
| TFA / EDT / Water (95:2.5:2.5) | Ethanedithiol (EDT) | Helps keep the deprotected cysteinol in its reduced form and is a good scavenger for t-butyl cations.[2][4] |
| Reagent K (TFA / Phenol / Water / Thioanisole / EDT) | Phenol, Thioanisole, EDT | Recommended for molecules containing other sensitive residues like Met or Trp.[4] |
Experimental Protocols
Standard Protocol for Trityl Cleavage from Cysteinol Derivative
This protocol provides a general procedure for the acid-catalyzed removal of the trityl group.
Materials:
-
Trityl-protected cysteinol derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Standard laboratory glassware
-
Nitrogen or Argon gas line
Procedure:
-
Preparation: Ensure the starting material is dry. If it is on a solid support, wash the resin with DCM and dry under vacuum for at least one hour.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/Water in a 95:2.5:2.5 ratio .[3] Prepare the cocktail fresh before use.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried substrate (for resin, use approximately 10 mL per gram).[1]
-
Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. A deep yellow color may develop, indicating the formation of the trityl cation.[2]
-
-
Isolation and Precipitation:
-
If using a resin, filter the mixture to separate the resin and collect the filtrate.
-
Slowly add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether while gently vortexing. A white precipitate of the crude product should form.[2][3]
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.[2]
-
-
Washing and Drying:
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting Trityl cleavage.
References
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kareem, A. G., et al. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science, 24(10), 1642-1649. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
Li, Q., Sanghvi, Y. S., & Yan, H. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Nucleosides, Nucleotides & Nucleic Acids, 44(8), 617-625. Retrieved from [Link]
-
Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. Phase Transfer Catalysis. Retrieved from [Link]
-
AAPPTEC Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
- Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
-
ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]
-
ResearchGate. (2016). How to get the peptide containing cysteine without oxidation? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amino protecting group—triphenylmethyl series [en.highfine.com]
Technical Support Center: Purification Strategies for Cysteine-Containing Peptides
A Note from the Senior Application Scientist: Welcome to the technical support guide for navigating the complexities of purifying cysteine-containing peptides. The unique reactivity of the cysteine thiol (sulfhydryl) group presents both a significant challenge and a powerful tool in peptide chemistry and drug development. Its propensity for oxidation to form disulfide bonds is a primary hurdle during purification, yet this same reactivity is essential for creating structurally constrained cyclic peptides with enhanced stability and biological activity.[1][2][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common purification issues and provide robust, field-proven protocols to help you achieve your desired product with high purity and yield.
Section 1: Foundational Knowledge & General FAQs
Q1: Why are cysteine-containing peptides notoriously difficult to purify?
The primary challenge lies in the high nucleophilicity and redox activity of the cysteine thiol side chain (-SH).[4] This group is highly susceptible to oxidation, which can lead to the unintended formation of disulfide bonds (-S-S-). This can manifest in several problematic ways:
-
Intermolecular Dimerization: Two peptide molecules can link together, forming a dimeric species that is difficult to separate from the desired monomer.[5]
-
Intramolecular Cyclization: If a peptide contains two or more cysteines, random, uncontrolled disulfide bridging can occur, leading to a heterogeneous mixture of isomers.[6]
-
Higher-Order Oligomerization: Multiple peptides can link, leading to aggregation and precipitation.
-
Adduct Formation: The thiol group can react with other components in the solution or even with itself to form other oxidized species like sulfoxides.[7][8]
These side reactions reduce the yield of the target peptide and introduce impurities that are often structurally similar to the desired product, making separation by standard techniques like Reversed-Phase HPLC (RP-HPLC) extremely challenging.[9]
Q2: What is the single most important factor to control during the purification of a reduced, linear cysteine peptide?
Maintaining a low pH. The thiol group of cysteine is readily oxidized at neutral to basic pH (pH > 7) to form a disulfide bond.[10] Therefore, the most critical preventative measure is to keep the peptide in an acidic environment throughout the purification process. Using buffers containing 0.1% trifluoroacetic acid (TFA) is standard practice for RP-HPLC, which typically maintains a pH of ~2.[9][11] This acidic condition keeps the thiol group protonated and significantly less reactive, minimizing the risk of oxidation.[12]
Q3: My peptide was synthesized with a trityl (Trt) protecting group on the cysteine. What special precautions should I take during cleavage to ensure the thiol remains free?
The trityl (Trt) group is acid-labile and is typically removed during the final TFA cleavage step.[12][13] However, the cleavage reaction is reversible, and the highly reactive thiol group can be re-alkylated by the liberated trityl cations. To prevent this and other side reactions, a specialized cleavage cocktail containing "scavengers" is mandatory.[1][12]
| Scavenger Component | Purpose | Typical % (v/v) | Reference(s) |
| Triisopropylsilane (TIS) | Efficiently reduces and captures the trityl cation, preventing re-attachment to the thiol. | 2 - 5% | [7][12] |
| Ethanedithiol (EDT) | A thiol scavenger that also helps maintain a reducing environment, preventing immediate oxidation. | 2.5% | [7][12] |
| Water | Helps to hydrolyze byproducts and can improve cleavage efficiency. | 2.5 - 5% | [7] |
| Thioanisole | Often used for peptides containing Met or Trp, but also serves as a scavenger. | 5% | [7] |
Recommended Cleavage Cocktail (Reagent K): A robust and widely used cocktail for cysteine-containing peptides is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[7]
Section 2: Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for peptide purification.[9][14] However, the unique properties of cysteine peptides can lead to specific chromatographic issues.
Q4: My chromatogram shows a broad peak for my peptide, leading to poor resolution and purity. What's causing this?
Peak broadening can stem from several factors. Here is a logical flow to diagnose the issue:
Caption: Troubleshooting logic for broad peaks in RP-HPLC.
Q5: I see an unexpected peak in my chromatogram with approximately double the molecular weight of my target peptide. What is it?
This is the classic signature of an intermolecular disulfide-bonded dimer . As explained in Q1, this happens when the free thiols of two separate peptide molecules oxidize to form a covalent bond.
-
Confirmation: Collect the peak and analyze it via Mass Spectrometry. The observed mass should correspond to (2 * Monomer Mass - 2 H).
-
Prevention:
-
Work Quickly and Cold: After cleavage and ether precipitation, dissolve the crude peptide pellet in an acidic, degassed buffer (e.g., 50% Acetonitrile/Water with 0.1% TFA) and proceed to purification immediately. Keep samples on ice.
-
Use a Reducing Agent: If dimerization is persistent, you can add a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to your sample solution right before injection.[12][15] TCEP is stable, odorless, and effective at low pH, making it compatible with RP-HPLC mobile phases.[15] Do not add reducing agents to the mobile phase reservoirs, as this can affect the entire system; add them to the sample vial instead.[15]
-
Buffer Preparation: Always use freshly prepared, high-purity solvents and ensure they are thoroughly degassed (e.g., by helium sparging) to minimize dissolved oxygen.[12]
-
Q6: My peptide recovery from the HPLC column is very low. Where did my peptide go?
Low recovery of cysteine-containing peptides can be due to:
-
Irreversible Adsorption: Highly hydrophobic peptides or those that have aggregated can bind irreversibly to the C18 stationary phase.[16]
-
Metal Chelation: The thiol group of cysteine, along with other residues like histidine, can chelate to trace metals present in the HPLC system, particularly in the stainless steel components (frits, tubing).[5][17] This leads to strong, sometimes irreversible, binding.
Troubleshooting Steps:
-
Column Passivation: Before purifying a valuable peptide, passivate the column and system by injecting a strong chelating agent like EDTA (ethylenediaminetetraacetic acid). This will strip away accessible metal ions. Follow this with several blank gradient runs to wash the EDTA from the system.
-
Change Column Chemistry: If irreversible adsorption is suspected, try a stationary phase with different properties, such as a C8 or C4 column for very hydrophobic peptides, or a wider pore size (300Å) for larger peptides.[18][]
-
Modify Mobile Phase: Adding a different ion-pairing agent or slightly altering the organic solvent (e.g., adding a small percentage of isopropanol) can sometimes improve recovery.[9]
Section 3: Managing Oxidation & Disulfide Bond Formation
Beyond preventing unwanted oxidation, you may need to promote it in a controlled manner to form a specific disulfide bridge, a key step in synthesizing many bioactive peptides like conotoxins or defensins.[3]
Q7: I want to form a single intramolecular disulfide bond after purifying the linear peptide. What is the best way to do this?
The goal is to favor the intramolecular reaction over the intermolecular one. This is achieved primarily through high dilution .[1]
Caption: Workflow for intramolecular disulfide bond formation.
The most common and gentle method is air oxidation .[6][12] The basic pH (~8.0) deprotonates the thiol to the more reactive thiolate anion, and atmospheric oxygen serves as the oxidant.
Key Considerations for Cyclization:
-
Peptide Concentration: Keep the peptide concentration low (typically 0.1-1 mg/mL) to ensure the two cysteines within the same molecule find each other before they find a cysteine on another molecule.
-
Buffer System: A common buffer is 0.1 M ammonium bicarbonate (NH₄HCO₃), which is volatile and can be easily removed by lyophilization.
-
Monitoring: The reaction progress should be monitored by analytical HPLC and MS. You will see the peak for the linear starting material decrease and a new, typically earlier-eluting peak for the cyclic product appear.
-
Other Oxidants: While air oxidation is common, other systems like glutathione (GSH/GSSG) redox buffers or potassium ferricyanide can offer more control but require more complex optimization.[2]
Q8: How do I choose the right protecting group strategy for synthesizing a peptide with multiple disulfide bonds?
For complex peptides with more than one disulfide bridge, an orthogonal protection strategy is required. This involves using different thiol protecting groups that can be removed under distinct chemical conditions, allowing you to form one disulfide bond at a time in a controlled, regioselective manner.[1][20]
| Protecting Group | Cleavage Condition | Strategy Type | Reference(s) |
| Trt (Trityl) | Acid-labile (TFA) | Standard | [1][12][13] |
| Acm (Acetamidomethyl) | Iodine or Mercury(II) Acetate | Orthogonal | [1] |
| StBu (tert-Butylsulfenyl) | Reduction (e.g., TCEP, DTT) | Orthogonal | [1][21] |
| Mmt (Monomethoxytrityl) | Very mild acid (1-3% TFA in DCM) | Orthogonal | [1][12] |
Example Strategy for a Two-Disulfide Peptide:
-
Synthesize the peptide using Fmoc-Cys(Trt)-OH for the first pair of cysteines and Fmoc-Cys(Acm)-OH for the second pair.
-
Perform global cleavage with TFA. This removes the Trt groups while leaving the Acm groups intact.
-
Purify the linear, di-Acm protected peptide.
-
Perform the first cyclization via air oxidation to form the first disulfide bond.
-
Purify the monocyclic peptide.
-
Remove the Acm groups using iodine.
-
Perform the second cyclization and final purification.
Section 4: Alternative & Complementary Purification Strategies
Q9: RP-HPLC is not giving me the purity I need. What other techniques can I use for cysteine-containing peptides?
While RP-HPLC is dominant, other techniques can be powerful, especially as a secondary polishing step.
-
Immobilized Metal Ion Affinity Chromatography (IMAC): This technique can be surprisingly effective for peptides containing cysteine and/or histidine.[5][17] The thiol and imidazole side chains can coordinate with immobilized metal ions like Ni²⁺ or Cu²⁺.[5][22] This provides a separation mechanism based on metal affinity rather than just hydrophobicity. It can be used to purify target peptides away from non-chelating impurities.[23][24]
-
Ion-Exchange Chromatography (IEX): If your peptide has a net positive or negative charge, IEX can be an excellent orthogonal purification step. Separation is based on charge, so it can effectively remove impurities that have a similar hydrophobicity but a different overall charge (e.g., deletion sequences missing a charged amino acid).
Section 5: Protocols & Methodologies
Protocol 1: Pre-Injection Reduction of a Dimerized Peptide Sample
-
Dissolve the lyophilized peptide sample in your initial HPLC mobile phase (e.g., Buffer A: 0.1% TFA in Water) to a concentration of ~1 mg/mL.
-
Prepare a fresh 10 mM stock solution of TCEP-HCl in water.
-
Add the TCEP stock solution to your peptide sample to a final TCEP concentration of 0.4-0.5 mM.[15]
-
Vortex briefly and let the sample sit at room temperature for 15-20 minutes.
-
Filter the sample through a 0.22 µm syringe filter.
-
Immediately inject the sample onto the HPLC system.
Protocol 2: Air Oxidation for Intramolecular Cyclization
-
Accurately weigh the purified, lyophilized linear peptide.
-
Prepare the oxidation buffer: 0.1 M Ammonium Bicarbonate, pH adjusted to ~8.0.
-
Calculate the required volume of buffer to achieve a final peptide concentration of 0.5 mg/mL.
-
Optional but recommended: If the peptide is poorly soluble, first dissolve it in a small amount of a denaturing agent like 6M Guanidine HCl or an organic solvent like acetonitrile before adding it to the buffer.
-
Using a stir plate and a stir bar, vigorously stir the oxidation buffer in a beaker that is open to the atmosphere.
-
Slowly, add the dissolved peptide solution to the stirring buffer.
-
Allow the reaction to proceed at room temperature, taking aliquots at regular intervals (e.g., 1h, 4h, 8h, 24h) to monitor the reaction by analytical HPLC-MS.
-
Once the reaction is complete (i.e., the starting material peak is gone), quench the reaction by adding glacial acetic acid or TFA to lower the pH to < 4.
-
Lyophilize the entire solution to remove the volatile buffer.
-
Re-dissolve the crude cyclized peptide and purify it using RP-HPLC.
References
-
Albericio, F., & de la Torre, B. G. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC. [Link]
-
Bech-Serra, J. J., et al. (n.d.). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. PubMed. [Link]
-
Annunziato, M. E., et al. (2001). Disulfide bond formation in peptides. Current Protocols in Protein Science. [Link]
-
Andre, F., et al. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
ChemistryViews. (2020). New Protecting Groups for the Cysteine Side Chain. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Fractionation and purification of cysteine-rich citcol peptides by reversed-phase HPLC. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science. Semantic Scholar. [Link]
-
MDPI. (n.d.). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. MDPI. [Link]
-
ResearchGate. (2016). How to get the peptide containing cysteine without oxidation? ResearchGate. [Link]
-
Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides. Chemistry Stack Exchange. [Link]
-
Smith, M. C., et al. (n.d.). Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins. PubMed. [Link]
-
TMR Publishing Group. (2022). Research progress of metal chelating peptides. TMR Publishing Group. [Link]
-
MDPI. (n.d.). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. MDPI. [Link]
-
Várnagy, K., et al. (2021). Metal Binding Ability of Small Peptides Containing Cysteine Residues. PMC. [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options? Biotage. [Link]
-
LifeTein. (2023). Frequently Asked Peptide Questions. LifeTein. [Link]
-
Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science. [Link]
-
Zhang, Y., et al. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides. Journal of Hazardous Materials. [Link]
-
MDPI. (n.d.). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI. [Link]
-
McCalley, D. V. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. [Link]
-
ResearchGate. (n.d.). Possible oxidation processes of a–c cystine and d cysteine. ResearchGate. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection [mdpi.com]
- 5. Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. lifetein.com [lifetein.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 17. Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation | MDPI [mdpi.com]
- 18. Peptides purification development in Reverse Phase [blog.interchim.com]
- 20. [PDF] Cysteine protecting groups: applications in peptide and protein science. | Semantic Scholar [semanticscholar.org]
- 21. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 22. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tmrjournals.com [tmrjournals.com]
Technical Support Center: Managing Steric Hindrance of the Trityl Group in Synthesis
Welcome to the Technical Support Center for managing the steric hindrance of the trityl (Trt) group. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges associated with the significant bulk of this widely used protecting group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your synthetic workflows.
The trityl group is a cornerstone in the synthesis of complex molecules like nucleosides, carbohydrates, and peptides due to its unique combination of steric bulk and acid lability.[1][2] However, its large size, while beneficial for selective protection, can also present significant challenges in subsequent synthetic steps.[3][4] This guide provides practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Protection Reactions
Q1: I'm having difficulty protecting a secondary alcohol with trityl chloride, while the primary alcohol in my molecule reacts readily. What's causing this and how can I improve the yield for the secondary alcohol protection?
A1: This is a classic example of the steric hindrance of the trityl group in action. The three bulky phenyl rings of the trityl group make it difficult for it to approach and react with a sterically congested secondary alcohol.[2][5] The reaction with a less hindered primary alcohol is much faster.[5]
-
Causality: The protection reaction with trityl chloride typically proceeds through an SN1 mechanism, forming a stable trityl cation.[5] While the cation is reactive, its sheer size can be a limiting factor when the nucleophilic alcohol is sterically hindered.[6]
-
Troubleshooting & Optimization:
-
More Forcing Conditions: Increasing the reaction temperature and time can sometimes help overcome the activation energy barrier.[3]
-
Stronger Activation: Using a more reactive tritylating agent like trityl triflate (TrOTf) can be effective.[5] Alternatively, generating the tritylium ion in situ from trityl alcohol and trifluoroacetic anhydride offers a powerful method for protecting hindered alcohols without the need for expensive silver salts.[6]
-
Catalyst Choice: While pyridine is a common base, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[3][5]
-
Q2: Can I selectively protect a primary alcohol in the presence of a secondary alcohol using a trityl group?
A2: Absolutely. This is one of the primary advantages of using the bulky trityl group. Due to its significant steric hindrance, the trityl group will preferentially react with the less sterically hindered primary alcohol.[2][5] By carefully controlling the reaction conditions (e.g., stoichiometry of the tritylating agent, reaction time, and temperature), you can achieve high selectivity for the primary alcohol.
Deprotection Reactions
Q3: I'm trying to remove a trityl group from a cysteine residue in my peptide, but the deprotection is incomplete. What's going wrong?
A3: Incomplete deprotection of an S-trityl group is a common problem in solid-phase peptide synthesis (SPPS).[7] The primary reason is the reversibility of the cleavage reaction.[7][8]
-
Causality: The acid-catalyzed cleavage of the S-trityl group generates a stable trityl cation and a free thiol. The highly nucleophilic thiol can then recapture the trityl cation, leading to an equilibrium that doesn't favor complete deprotection.[7][8]
-
Troubleshooting & Optimization:
-
Use of Scavengers: Scavengers are essential to irreversibly trap the trityl cation and drive the reaction to completion.[7][8] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[8]
-
Cleavage Cocktail Composition: A standard cleavage cocktail for peptides containing Cys(Trt) is a mixture of trifluoroacetic acid (TFA), TIS, and water (e.g., 95:2.5:2.5 v/v/v).[8]
-
Reaction Time: Ensure a sufficient reaction time of 2-4 hours at room temperature.[8] For challenging sequences, extending the time may be necessary, but monitor for potential side reactions.[8]
-
Q4: How can I selectively remove a trityl group in the presence of other acid-labile protecting groups like Boc or t-butyl ethers?
A4: Selective deprotection is achievable by exploiting the different acid labilities of the protecting groups. The trityl group is considerably more sensitive to acid than Boc or t-butyl ethers.[9]
-
Causality: The stability of the carbocation formed upon cleavage dictates the acid lability. The trityl cation is significantly more stable than the tert-butyl cation, hence the Trt group is removed under much milder acidic conditions.[5]
-
Troubleshooting & Optimization:
-
Mild Acidic Conditions: Using dilute solutions of TFA (1-5% in DCM) or weaker acids like 80% acetic acid or formic acid can selectively cleave the trityl group while leaving Boc and t-butyl groups intact.[5][9]
-
Substituted Trityl Groups: The lability of the trityl group can be fine-tuned. Electron-donating groups (e.g., methoxy) on the phenyl rings increase acid lability.[1] For example, a dimethoxytrityl (DMT) group is significantly more acid-labile than a standard trityl group.[1] This allows for orthogonal deprotection strategies.
-
Q5: Are there non-acidic methods for trityl group removal?
A5: Yes, for substrates with acid-sensitive functionalities, non-acidic deprotection methods are available.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source can be used to cleave the trityl group.[9][10] This method is generally slower than the cleavage of benzyl (Bn) ethers, which can allow for selective deprotection.[9]
-
Oxidative Cleavage: For S-trityl groups, simultaneous deprotection and disulfide bond formation can be achieved using iodine.[11][12]
Troubleshooting Guides
Glycosylation Reactions with Trityl-Protected Sugars
Problem: Low yields and/or poor stereoselectivity in glycosylation reactions using a trityl-protected glycosyl acceptor.
-
Root Cause: The bulky trityl group on the acceptor can sterically hinder the approach of the glycosyl donor, leading to low reactivity.[3][13]
-
Troubleshooting Workflow:
Troubleshooting Glycosylation Reactions
Solid-Phase Peptide Synthesis (SPPS)
Problem: Incomplete cleavage of the trityl group from histidine or cysteine side chains.
-
Root Cause: As discussed in the FAQs, this is often due to the reversibility of the cleavage and insufficient scavenging of the trityl cation.[7][14] Peptides with multiple Trt-protected residues can be particularly challenging.[7]
-
Troubleshooting Workflow:
Troubleshooting Trt Cleavage in SPPS
Experimental Protocols
Protocol 1: Selective Protection of a Primary Alcohol with Trityl Chloride
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Substrate containing primary and secondary alcohols
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP, catalytic)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous pyridine under an inert atmosphere.[5]
-
Add a catalytic amount of DMAP.[5]
-
Add trityl chloride (1.0-1.1 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, quench the reaction with methanol.[2]
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[2]
Protocol 2: Deprotection of a Trityl Ether using Formic Acid
This protocol provides a milder alternative to TFA for the deprotection of trityl ethers.[5]
Materials:
-
Trityl-protected compound
-
Cold formic acid (97+%)
-
Dioxane (for co-evaporation)
Procedure:
-
Treat the trityl-protected compound (1.0 equiv) with cold formic acid for 3-5 minutes at room temperature.[2][5]
-
Evaporate the formic acid under reduced pressure (oil pump).[2][5]
-
To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.[5]
-
The crude deprotected product can be further purified by extraction or chromatography to remove the triphenylmethanol byproduct.[2]
Data Presentation
Table 1: Comparison of Acid Lability of Common Trityl Derivatives
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[1] |
Table 2: Recommended Cleavage Cocktails for Cys(Trt) Deprotection in SPPS
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing other sensitive residues like Met or Trp.[8] |
References
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (n.d.). Total Synthesis. Retrieved January 15, 2026, from [Link]
-
A Rapid and Efficient Method for the Synthesis of Selectively S-Trt or S-Mmt Protected Cys-containing Peptides. (2018). PubMed. Retrieved January 15, 2026, from [Link]
-
PTC-Acid Deprotection of Trityl Group. (n.d.). PTC Organics. Retrieved January 15, 2026, from [Link]
-
Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]
-
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. (1993). Nucleic Acids Research. Retrieved January 15, 2026, from [Link]
-
Tritylation of Alcohols under Mild Conditions without Using Silver Salts. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Improved methods of detritylation for oligonucleotide synthesis. (1996). Google Patents.
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
The trityl group as a removable steric buttress in cycloaddition reactions. (2002). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Controlled Detritylation of Antisense Oligonucleotides. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Steric effects. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. (2009). PubMed. Retrieved January 15, 2026, from [Link]
-
Solid-phase peptide synthesis using N -trityl-amino acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Removal of S-Trityl Groups. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
How to Remove a Trityl Group (Selective Deprotection of Trityl). (2025). YouTube. Retrieved January 15, 2026, from [Link]
-
Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. (n.d.). Glen Research. Retrieved January 15, 2026, from [Link]
-
Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. (2019). PubMed. Retrieved January 15, 2026, from [Link]
-
Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis of α-l-Threofuranosyl Nucleoside Triphosphates (tNTPs). (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. (2012). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2018). National Institutes of Health. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impact of Scavengers on Fmoc-Cysteinol(Trt) Stability & Deprotection
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Fmoc-Cysteinol(Trt). This resource provides in-depth, field-proven insights into the critical role of scavengers during the deprotection of the trityl (Trt) group from cysteinol residues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your synthetic outcomes.
Foundational Concepts: Why Scavengers are Non-Negotiable
Fmoc-Cysteinol(Trt) is an essential building block in Solid-Phase Peptide Synthesis (SPPS), allowing the incorporation of a C-terminal alcohol functionality. The trityl (Trt) group serves as a robust, acid-labile protecting group for the highly reactive sulfhydryl (-SH) side chain.[1][2] While stable to the basic conditions of Fmoc removal (piperidine), its cleavage requires strong acid, typically Trifluoroacetic Acid (TFA).[2][3]
The cleavage process, however, generates a highly stable and reactive trityl carbocation (Trt⁺).[4] This electrophile is the primary source of instability and side reactions. If left unchecked, it can readily re-attach to the newly deprotected, nucleophilic cysteinol thiol or attack other electron-rich residues in your peptide, such as Tryptophan (Trp) and Methionine (Met).[4][5]
This is where scavengers become indispensable. They are nucleophilic agents added to the cleavage cocktail with the sole purpose of trapping, or "scavenging," these reactive carbocations, thereby preventing undesirable modifications to your peptide.[4][6]
Caption: Acid-mediated Trt deprotection and scavenger mechanism.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding Fmoc-Cysteinol(Trt) and scavenger selection.
Q1: What happens if I don't use a scavenger during the deprotection of Cys(Trt) or Cysteinol(Trt)? Without a scavenger, the liberated trityl cation will actively seek out nucleophiles. The most likely target is the free thiol of your deprotected cysteinol, leading to a reversible re-protection and resulting in incomplete deprotection. Other susceptible residues, particularly the indole ring of Tryptophan, are also prime targets for alkylation, leading to significant, often hard-to-remove impurities.[4][5]
Q2: What are the most effective scavengers for the trityl cation? Triisopropylsilane (TIS) is highly effective and widely recommended. It irreversibly reduces the trityl cation to the inert triphenylmethane.[4][7] Water also acts as a scavenger, but TIS is significantly more efficient. For peptides containing other sensitive residues, thiol-based scavengers like 1,2-Ethanedithiol (EDT) are often included.[4]
Q3: Can I use one standard cleavage cocktail for all my peptides containing Cysteinol(Trt)? This is not recommended. The optimal cleavage cocktail is highly dependent on the entire amino acid sequence.[8] While a simple TFA/TIS/H₂O cocktail is sufficient for many peptides, the presence of residues like Arg(Pbf), Trp(Boc), or Met necessitates a more complex and tailored scavenger mixture to prevent side reactions.[5][9]
Q4: My peptide also contains Tryptophan (Trp) and Methionine (Met). What specific precautions should I take? Both Trp and Met are susceptible to alkylation by the trityl cation. Furthermore, Met can be oxidized during cleavage. To mitigate these risks, a cleavage cocktail containing a thiol scavenger like 1,2-Ethanedithiol (EDT) is strongly recommended.[4] EDT not only scavenges the trityl cation but also helps maintain a reducing environment, protecting Met from oxidation and keeping the cysteinol thiol in its free state.[4]
Q5: I've seen "Reagent K" mentioned. What is it and is it suitable for Cysteinol(Trt)? Reagent K is a powerful, "universal" cleavage cocktail with the composition: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[4] It is designed for complex peptides with multiple sensitive residues. While effective, its use of toxic and malodorous reagents like phenol and thioanisole often makes it unnecessary for routine synthesis, especially with modern, highly optimized protecting groups.[8] It should be reserved for particularly challenging sequences where simpler cocktails have failed.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Symptoms (Observed in HPLC/Mass Spec) | Common Causes | Recommended Solutions |
| Incomplete Trityl Deprotection | A major peak is observed with a mass corresponding to [Peptide + 167 Da] (the mass of the C-terminal alcohol) or [Peptide + 243 Da] (the mass of the Trt group). | 1. Insufficient scavenger concentration, allowing the reversible re-alkylation of the thiol.2. Cleavage time is too short.3. Insufficient volume of cleavage cocktail for the amount of resin. | 1. Ensure TIS is present in the cocktail (at least 2.5%).2. Extend cleavage time to 3-4 hours.[8]3. Repeat the cleavage on the precipitated peptide with a fresh cocktail.[8]4. For a small-scale test, add a single drop of TIS to the TFA; a color change from yellow (trityl cation) to clear indicates effective scavenging.[10] |
| Side Product Formation (Alkylation) | Multiple unexpected peaks in the HPLC chromatogram. Mass spec may show peaks at [Peptide + Trt] or other adducts on Trp or Met. | 1. Highly inefficient scavenging of the trityl cation.[5]2. Cleavage cocktail was not freshly prepared.3. The peptide contains multiple sensitive residues (Trp, Met) without appropriate scavengers (e.g., EDT).[4] | 1. Increase scavenger concentration. Use a cocktail with a higher percentage of TIS and/or add EDT.2. Always prepare the cleavage cocktail immediately before use.3. Use a decision-making workflow (see below) to select the appropriate cocktail based on your sequence. |
| Peptide Dimerization (Oxidation) | A significant peak is observed at a mass corresponding to [2 x Peptide - 2 Da]. | 1. The deprotected cysteinol thiol is oxidized by atmospheric oxygen to form a disulfide bond. | 1. Use a reducing scavenger like EDT or Dithiothreitol (DTT) in your cleavage cocktail.[4]2. After cleavage and precipitation, store the peptide dry and under an inert gas (Argon or Nitrogen).3. If dimerization occurs, the disulfide bond can often be reduced post-purification using DTT. |
Protocols & Data
Recommended Cleavage Cocktails for Cys(Trt)/Cysteinol(Trt) Peptides
| Reagent Name | Composition (v/v) | Key Applications & Remarks |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose, low-odor cocktail suitable for most sequences containing Cys(Trt) and no other sensitive residues.[4] |
| "Reagent B" (Odorless Alternative) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An alternative for Trt-containing peptides when thiol scavengers must be avoided. Phenol offers some protection for Trp.[4][9] |
| Thiol-Containing Cocktail | 94% TFA / 2.5% EDT / 1% TIS / 2.5% H₂O | Recommended for peptides containing Met, multiple Cys residues, or Trp. EDT protects against oxidation and aids scavenging.[4] |
| Reagent K (Universal) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A more aggressive mixture for complex or problematic peptides. Often unnecessary with modern protecting groups.[4] |
Cleavage Cocktail Selection Workflow
Caption: Decision flowchart for selecting a cleavage cocktail.
Experimental Protocol: Standard Cleavage
Note: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE).
Objective: To cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Trt group from cysteinol.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Cold (-20°C) diethyl ether
-
50 mL centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Cocktail Preparation: In a separate glass vial, freshly prepare the cleavage cocktail. For the standard cocktail, mix:
-
9.5 mL TFA
-
0.25 mL TIS
-
0.25 mL H₂O
-
Gently swirl to combine.
-
-
Cleavage Reaction: Add the prepared cleavage cocktail to the resin. Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. If the peptide contains a Trt-protected residue, the solution will likely turn a deep yellow color due to the formation of the trityl cation.[9] The addition of TIS should cause this color to fade.
-
Peptide Isolation: Filter the resin and collect the TFA solution (which now contains your cleaved peptide) into a 50 mL centrifuge tube.
-
Precipitation: Place the centrifuge tube in an ice bath. Add cold diethyl ether (approx. 40 mL) dropwise to the TFA solution while gently vortexing. A white precipitate (your peptide) should form.[5]
-
Pelleting: Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the precipitated peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and cleavage by-products. Centrifuge and decant after each wash.[5]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) for analysis by HPLC and Mass Spectrometry to confirm identity and purity.
References
- Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. (Source: Google Search Result)
-
Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides - ResearchGate. (URL: [Link])
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])
-
Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (URL: [Link])
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (Source: Google Search Result)
-
Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - NIH. (URL: [Link])
- The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. (Source: Google Search Result)
-
The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed. (URL: [Link])
- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (Source: Google Search Result)
-
Side reactions in the SPPS of Cys-containing peptides - ResearchGate. (URL: [Link])
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Fmoc-Cysteinol(Trt) - Aapptec Peptides. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. (URL: [Link])
-
Peptide Hand Synthesis Part 8: Cleaving - YouTube. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
-
solid phase peptide - Moodle@Units. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Trityl Group Deprotection
Introduction: The Challenge of Clean Trityl Cleavage
The triphenylmethyl (Trt) group is a cornerstone protecting group in modern peptide synthesis, prized for its steric bulk and high acid lability. It is frequently used to protect the side chains of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln). While its removal with acids like trifluoroacetic acid (TFA) is generally efficient, the process generates a highly stable and reactive trityl carbocation (Trt⁺).
This cation is the root cause of a common and frustrating side reaction: the alkylation of nucleophilic amino acid side chains within the peptide sequence.[1][2] Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to attack, leading to modified peptides that are difficult to purify and can compromise experimental results.[1]
This guide provides a comprehensive overview of the underlying mechanisms, troubleshooting strategies for common issues, and field-proven protocols to help you achieve clean, efficient Trt deprotection and preserve the integrity of your synthetic peptide.
The Root of the Problem: Understanding the Mechanism
Successful troubleshooting begins with a firm grasp of the chemical events occurring during deprotection. The cleavage of the Trt group is an acid-catalyzed SN1 reaction.[3]
-
Protonation: The process begins with the protonation of the heteroatom (e.g., sulfur in Cys, nitrogen in Asn) attached to the Trt group by a strong acid like TFA.
-
Carbocation Formation: The protonated group becomes a good leaving group, and the C-S or C-N bond cleaves, releasing the peptide's free side chain and the trityl carbocation. This cation is highly stabilized by resonance across its three phenyl rings, making its formation favorable.[3]
-
Alkylation Side Reaction: If not immediately quenched, this electrophilic Trt⁺ cation will react with any available nucleophile. The electron-rich indole ring of Tryptophan is a primary target, but the thioether of Methionine and the thiol of a deprotected Cysteine are also at risk.[4]
The diagram below illustrates this problematic pathway.
Figure 1: Mechanism of Trt cleavage and side-chain alkylation.
Troubleshooting Guide: A Q&A Approach
Q1: My mass spectrometry (MS) data shows a mass addition of +243 Da on my Tryptophan-containing peptide. What happened?
A: This is a classic sign of Tryptophan side-chain alkylation by the trityl cation (mass of Trt = 243.3 g/mol ). The indole ring of Tryptophan is highly nucleophilic and readily attacked by the Trt⁺ generated during cleavage.[4] This occurs when your cleavage cocktail has an insufficient concentration or an inappropriate type of scavenger to trap the Trt⁺ before it can react with your peptide.
-
Immediate Solution: Re-cleave a new sample of your peptidyl-resin using a cleavage cocktail optimized for Trp-containing peptides. A common choice is Reagent K or a TFA mixture containing triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[5]
-
Preventative Measure: For all future syntheses involving Tryptophan, use Fmoc-Trp(Boc)-OH. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen effectively shields it from electrophilic attack during TFA cleavage, as the Boc group remains intact until the final deprotection step, preventing this side reaction almost completely.
Q2: I see incomplete deprotection of a Cys(Trt) residue. How can I drive the reaction to completion?
A: The cleavage of the S-Trt bond on Cysteine is a reversible equilibrium.[6][7] The highly nucleophilic thiol of a deprotected Cysteine can recapture the stable trityl cation, leading to incomplete deprotection.
-
Cause Analysis: This issue is almost always due to an inadequate scavenger cocktail. Scavengers are essential to irreversibly trap the Trt⁺ cation, thus shifting the equilibrium towards the deprotected form.[6]
-
Optimized Protocol:
-
Increase Scavenger Concentration: Ensure you are using effective scavengers like TIS and water. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5]
-
Add a Thiol Scavenger: For Cys(Trt), adding 1,2-ethanedithiol (EDT) is highly recommended. EDT not only scavenges the Trt⁺ cation but also assists in the reduction of the sulfhydryl group, further promoting complete deprotection.[1]
-
Extend Reaction Time: If the peptide sequence is long or sterically hindered, extending the cleavage time from the standard 2 hours to 3-4 hours can improve results.[1]
-
Q3: Deprotection of my N-terminal Asn(Trt) residue is sluggish and often incomplete. Why is this specific residue so difficult?
A: This is a well-documented and frequently encountered issue in peptide synthesis.[1][8] The exact mechanism for this sluggishness is complex, but it is believed to be related to the steric hindrance around the N-terminal position and the specific electronic properties of the asparagine side-chain amide.
-
Troubleshooting Steps:
-
Extend Cleavage Time: This is the most straightforward solution. Increase the cleavage duration to at least 4 hours. For very difficult cases, if deprotection is still incomplete after 6 hours, it is best to precipitate the peptide, wash it with cold diethyl ether, and subject it to a second, fresh cleavage cocktail treatment.[1]
-
Alternative Protecting Groups: For future syntheses, avoid using Asn(Trt) if it will be at the N-terminus. Instead, consider using a more labile protecting group such as Asn(Xant) or Asn(Dmcp), which are known to deprotect more readily under standard TFA conditions.[1]
-
Proactive Prevention: The Strategic Use of Scavengers
Scavengers are nucleophilic reagents added to the cleavage cocktail to "scavenge" or trap the reactive electrophilic carbocations generated during deprotection.[2] Their role is to react with the Trt⁺ cation faster than the nucleophilic residues of your peptide can.
Figure 2: The protective role of scavengers in Trt deprotection.
Scavenger Selection Guide
The choice of scavenger is critical and depends entirely on your peptide's sequence. Using a "one-size-fits-all" approach can lead to incomplete deprotection or new, unwanted side reactions.
| Scavenger | Chemical Function | Primary Target(s) | Typical Conc. (v/v) | Notes |
| Triisopropylsilane (TIS) | Hydride Donor (Reducing Agent) | Traps Trt⁺ cation very effectively.[5] | 2.5 - 5% | A universal and highly efficient scavenger for trityl cations. Strongly recommended when Trt groups are present. |
| Water (H₂O) | Nucleophile | Traps t-butyl cations (from Boc, tBu groups).[9] | 2.5 - 5% | Helps to hydrolyze carbocations to their corresponding alcohols. A standard component of most cocktails. |
| 1,2-Ethanedithiol (EDT) | Thiol Nucleophile, Reducing Agent | Assists in Cys(Trt) removal, prevents Trp oxidation.[1] | 2.5% | Malodorous but highly effective for peptides containing Cys and Trp. Can cause dithioketal formation with prolonged exposure.[5] |
| Thioanisole | Nucleophile | Traps Trt⁺ and sulfonyl cations (from Arg(Pmc/Pbf)). Accelerates Arg deprotection.[10] | 5% | Useful for Arg-rich peptides but should be used with caution as it can cause partial removal of other protecting groups. |
| Phenol | Nucleophile | Protects Tyr and Trp residues by acting as a competitive substrate for alkylation.[1] | 5% | Can cause side reactions if not used carefully. Often included in robust cocktails like Reagent K. |
Experimental Protocols
Safety First: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage for Robust Peptides
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: After final Fmoc deprotection, wash the peptidyl-resin thoroughly with Dimethylformamide (DMF) (3x), followed by Dichloromethane (DCM) (3x). Dry the resin under high vacuum for at least 1 hour.[5]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare this solution fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a suitable reaction vessel (approx. 10 mL per gram of resin). Swirl gently to ensure all the resin is suspended.
-
Incubation: Agitate the mixture at room temperature for 2 hours. You may observe the solution turning orange or yellow, which indicates the formation of the trityl cation.[5][6]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate into a 10-fold excess of cold diethyl ether. A white precipitate of your crude peptide should form.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude product by LC-MS to confirm successful deprotection.
Protocol 2: Optimized Cleavage for Sensitive Sequences (Containing Trp, Cys, Met)
This protocol uses a more robust scavenger cocktail to protect vulnerable residues.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K : TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v) .[5] Note: Phenol is a solid at room temperature; it can be gently warmed to melt before adding to the mixture.
-
Cleavage Reaction: Add Reagent K to the dry resin (approx. 10-25 mL per gram of resin).[5]
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation, Isolation, and Drying: Follow Steps 5, 6, and 7 from Protocol 1. The more complex scavenger mixture requires thorough washing to ensure removal.
Frequently Asked Questions (FAQs)
-
Can I remove the Trt group while the peptide is still on the resin? Yes. The high acid lability of the Trt group allows for its selective removal using a very dilute acid solution, such as 1-5% TFA in DCM, often with 1-5% TIS as a scavenger.[1][11][12] This is a powerful technique for on-resin side-chain modification or cyclization.
-
How long should I cleave for? A standard cleavage time is 2-3 hours. However, for long peptides or those with known difficult-to-remove groups (like N-terminal Asn(Trt)), extending the time to 4-6 hours may be necessary.[1] Always perform a small-scale test cleavage to optimize the time for your specific sequence.
-
My peptide contains Arg(Pbf). Do I need special scavengers? The sulfonyl-based protecting groups for Arginine (like Pbf or Pmc) can generate reactive cations upon cleavage that can modify Tryptophan.[10][13] Using a cocktail containing thioanisole is beneficial.[10] Additionally, using Fmoc-Trp(Boc)-OH is the most effective way to prevent this side reaction.
-
What is an orthogonal protection strategy? This involves using protecting groups that can be removed under different chemical conditions. For example, using an Alloc group (removed by Palladium) or an ivDde group (removed by hydrazine) allows for selective deprotection of a specific side chain without affecting acid-labile groups like Trt or Boc, and vice-versa.[11][14][15] This provides precise control over chemical modifications.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1594–1604. Retrieved from [Link]
-
García-Ramos, Y., et al. (2022). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, 24(1), 243-251. Retrieved from [Link]
-
Song, Z., et al. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Peptide Synthesis. IntechOpen. Retrieved from [Link]
-
Atherton, E., et al. (1985). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Journal of the Chemical Society, Chemical Communications, (23), 165-166. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Barlos, K., et al. (1991). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins. Tetrahedron Letters, 32(4), 471-474. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
-
Kotha, S., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(35), 6439–6444. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2022). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters, 24(4), 933–937. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Characterizing Cysteinol Peptides
Welcome to the technical support center for the analytical characterization of cysteinol-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique molecules. Cysteinol peptides, with their reactive thiol groups, present a distinct set of challenges that require careful consideration and specialized methodologies to ensure accurate and reproducible results. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the common issues encountered during their analysis.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common questions encountered when working with cysteinol peptides.
-
Q1: Why is my cysteinol peptide showing multiple peaks in the mass spectrum? This is often due to the oxidation of the free thiol group of the cysteinol residue, leading to the formation of various oxidized species (e.g., sulfenic, sulfinic, and sulfonic acids) or disulfide-bonded dimers (cystine).[1][2] Each of these species will have a different mass, resulting in multiple peaks. To confirm this, you can treat your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyze. If the multiple peaks collapse into a single peak corresponding to the reduced peptide, oxidation was the culprit.
-
Q2: I'm observing unexpected disulfide bonds in my peptide. What could be the cause? This phenomenon, known as disulfide scrambling or shuffling, can occur when a free thiol group attacks an existing disulfide bond, leading to the formation of non-native disulfide linkages.[3][4] This can be triggered by factors such as elevated pH, heat, or the presence of free radicals during sample preparation and analysis.[3][4][5]
-
Q3: My peptide has poor solubility. How can I improve it for analysis? Peptide solubility is highly sequence-dependent. To improve the solubility of your cysteinol peptide, you can try dissolving it in a small amount of organic solvent like acetonitrile (up to 30%) with 0.1% formic acid.[6] For particularly stubborn peptides, formulation in neat DMSO is an option, but be mindful of potential methionine oxidation and the need for dilution before LC-MS analysis.[6]
-
Q4: Why am I getting low recovery of my peptide during sample preparation? Low recovery can be attributed to several factors, including non-specific binding to sample containers, protein binding in biological matrices, and loss during dry-down and reconstitution steps. Using low-binding polypropylene tubes instead of glass can help mitigate non-specific binding. To address protein binding, you can dilute the sample with an acidic or basic solution or use denaturing agents.
-
Q5: How can I confirm if my peptide has been completely cleaved from the solid-phase synthesis resin? Incomplete cleavage from the resin is a common reason for low peptide yield. A qualitative post-cleavage Kaiser test can be performed on the resin beads to detect the presence of remaining peptide with a free primary amine.[7] A positive result (a deep blue or purple color) indicates incomplete cleavage.[7]
Section 2: Troubleshooting Guides
This section provides more detailed guidance on how to systematically troubleshoot common analytical challenges.
Troubleshooting Peptide Sample Preparation
Successful analysis begins with robust sample preparation. The unique properties of cysteinol peptides necessitate careful attention to detail to avoid introducing artifacts.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or Variable Recovery | Non-Specific Binding (NSB): Peptides can adhere to glass surfaces. | Solution: Use polypropylene or low-binding microcentrifuge tubes and pipette tips. Rationale: These materials have a more hydrophobic surface, reducing the interaction with the peptide. |
| Protein Binding: In biological samples, peptides can bind to abundant proteins. | Solution: Dilute plasma samples 1:1 with 4% H3PO4 or 5% NH4OH. For stronger binding, use denaturants like Guanidine HCl or Urea. Rationale: These treatments disrupt protein structure, releasing the bound peptide. | |
| Loss during Evaporation/Reconstitution: Peptides can adsorb to the container surface or fail to re-solubilize. | Solution: Use a µElution format for solid-phase extraction to avoid the dry-down step. Rationale: Eluting in a small volume allows for direct injection or minimal dilution, preserving concentration and reducing surface contact. | |
| Peptide Degradation | Hydrolysis: Aspartic acid (Asp) containing sequences are prone to cleavage. | Solution: Maintain acidic conditions (pH < 6) during storage and sample preparation. Avoid prolonged exposure to high temperatures. Rationale: Acidic pH suppresses the formation of the cyclic imide intermediate that leads to peptide bond cleavage. |
| Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can deamidate at neutral or basic pH. | Solution: Keep samples at a low pH and temperature. Use buffers with a pH below 6. Rationale: The rate of deamidation is significantly reduced under acidic conditions. |
Managing Oxidation and Disulfide Scrambling in Mass Spectrometry
The thiol group of cysteinol is highly susceptible to oxidation and can participate in disulfide exchange reactions, leading to a heterogeneous sample and complex mass spectra.
Preventing and Identifying Oxidation:
-
In-solution: Prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Store peptide solutions at low temperatures (-20°C or -80°C) and in single-use aliquots to avoid repeated freeze-thaw cycles.
-
During Analysis: The presence of metal ions, such as copper, can catalyze cysteine oxidation.[1] Ensure that all buffers and solvents are prepared with high-purity water and reagents to minimize metal contamination.
Controlling Disulfide Scrambling:
Disulfide scrambling is the rearrangement of disulfide bonds, which can obscure the native structure of the peptide.[3][4]
-
pH Control: Maintain a low pH (below 7) during all sample handling and analysis steps.[5] Disulfide exchange is base-catalyzed and is significantly suppressed under acidic conditions.
-
Alkylation: To prevent disulfide bond formation and scrambling, the free thiol groups can be "capped" through alkylation. This involves reducing any existing disulfide bonds and then alkylating the resulting free thiols.
Optimizing Chromatographic Separation of Cysteinol Peptide Diastereomers
The synthesis of peptides can sometimes lead to the formation of diastereomers, where one or more chiral centers are inverted. These closely related species can be challenging to separate.
Strategies for Separation:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique for peptide separation. The separation of diastereomers on a standard C18 column can be influenced by subtle differences in their hydrophobicity and secondary structure.[8]
-
Troubleshooting Poor Resolution:
-
Gradient Optimization: Employ a shallower gradient to increase the separation window.
-
Temperature Control: Varying the column temperature can alter the selectivity of the separation.
-
Mobile Phase Modifiers: The choice of ion-pairing agent (e.g., TFA, formic acid) can impact resolution.
-
-
-
Chiral Chromatography: For particularly difficult separations, specialized chiral stationary phases or the use of chiral additives in the mobile phase may be necessary.[9]
| Parameter | Effect on Diastereomer Separation | Recommendation |
| Gradient Slope | A shallower gradient increases the time the peptides spend on the column, allowing for better resolution of closely eluting species. | Start with a shallow gradient (e.g., 0.5% B/min) and adjust as needed. |
| Column Temperature | Can affect peptide conformation and interaction with the stationary phase, thereby altering selectivity. | Experiment with temperatures ranging from 30°C to 60°C. |
| Ion-Pairing Agent | Different ion-pairing agents can subtly change the retention behavior of peptides. | Compare the separation using 0.1% TFA versus 0.1% formic acid in the mobile phase. |
Overcoming Sequencing Challenges
Determining the amino acid sequence of cysteinol peptides can be complicated by their structure and modifications.
Edman Degradation:
Edman degradation is a classical method for N-terminal sequencing.[10][11] However, it has limitations when it comes to cysteinol peptides:
-
Disulfide Bonds: Edman degradation cannot directly determine the positions of disulfide bridges.[10] The peptide must first be reduced and alkylated.
-
Modified N-terminus: If the N-terminus is blocked (e.g., by acetylation), the Edman reaction will not proceed.[10]
-
Peptide Length: The efficiency of each cycle is not 100%, limiting the practical sequencing length to about 30-50 residues.[10]
Mass Spectrometry-Based Sequencing (MS/MS):
Tandem mass spectrometry is a powerful tool for de novo peptide sequencing. However, cysteine-rich peptides can be challenging to fragment efficiently.[12]
-
Incomplete Fragmentation: The rigid structure imposed by disulfide bonds can hinder fragmentation along the peptide backbone, leading to incomplete sequence coverage.[12]
-
Solution: Reduce and alkylate the peptide before MS/MS analysis to break the disulfide bonds and allow for more complete fragmentation.
-
-
Choice of Fragmentation Technique: Different fragmentation methods can yield complementary information.
-
Collision-Induced Dissociation (CID): The most common method, but may not be sufficient for complex peptides.
-
Electron-Transfer Dissociation (ETD): Often provides better fragmentation for peptides with multiple disulfide bonds and post-translational modifications.
-
Section 3: Key Experimental Protocols
Post-Cleavage Kaiser Test
Objective: To qualitatively assess if the peptide has been completely cleaved from the solid-phase synthesis resin.[7]
Materials:
-
A small sample of resin beads after cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath at 100°C.
Procedure:
-
Place a few dried resin beads (approx. 5-10 mg) into a clean, dry glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.[7]
-
Observe the color of the resin beads and the solution.
Interpretation:
-
Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple color, indicating the presence of free primary amines from the uncleaved peptide.[7]
-
Negative Result (Complete Cleavage): The solution remains yellow or colorless.
Reduction and Alkylation of Cysteinol Peptides for MS Analysis
Objective: To cleave disulfide bonds and cap the free thiols to prevent re-oxidation and disulfide scrambling, facilitating MS/MS sequencing.
Materials:
-
Peptide sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: 55 mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM)
-
Quenching reagent: DTT (if using IAM)
-
C18 desalting spin column
Procedure:
-
Dissolve the peptide in the denaturing buffer.
-
Add the reducing agent and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add the alkylating reagent and incubate in the dark at room temperature for 45 minutes.
-
Quench the alkylation reaction by adding an excess of DTT (if IAM was used).
-
Desalt the sample using a C18 spin column according to the manufacturer's protocol.
-
Dry the desalted peptide and reconstitute in a suitable solvent for LC-MS analysis.
References
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters. [Link]
-
Gaudet, P., et al. (2021). Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions. Journal of the American Society for Mass Spectrometry, 32(4), 945-955. [Link]
-
Stoll, D. R., & Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 534-538. [Link]
-
National Cancer Institute. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomic Tumor Analysis Consortium. [Link]
-
Sung, M., et al. (2022). Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions. Journal of the American Society for Mass Spectrometry, 33(4), 620-628. [Link]
-
Lecomte, S., et al. (2010). The role of copper in cysteine oxidation: study of intra- and inter-molecular reactions in mass spectrometry. Metallomics, 2(5), 338-346. [Link]
-
Hansson, G. C., & Kates, S. A. (2009). Rapid sensitive analysis of cysteine rich peptide venom components. Proceedings of the National Academy of Sciences, 106(19), 7724-7729. [Link]
-
Wikipedia. (n.d.). Edman degradation. [Link]
-
Parikh, J. R., et al. (2004). Identification of oxidant-sensitive cysteines in proteins by mass spectrometry using an isotope-coded affinity tag approach. Free Radical Biology and Medicine, 37(8), 1259-1268. [Link]
-
Willems, P., et al. (2022). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Redox Biology, 54, 102373. [Link]
-
Moritz, B., & Stracke, J. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of the American Society for Mass Spectrometry. [Link]
-
Virág, D., et al. (2020). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Antioxidants, 9(11), 1133. [Link]
-
Polan, M. L., et al. (1970). Mass spectrometry of cysteine-containing peptides. Biochemical and Biophysical Research Communications, 38(6), 1127-1133. [Link]
-
Kłosiński, M., et al. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. International Journal of Molecular Sciences, 23(19), 11786. [Link]
-
Patero, S. L., & Wesdemiotis, C. (1998). Quantitative assessment of cysteine and cystine in peptides and proteins following organomercurial derivatization and analysis by matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(9), 906-914. [Link]
-
Smith, R. D., et al. (2000). Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching. Analytical Chemistry, 72(13), 2885-2892. [Link]
-
Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of Biological Chemistry, 245(1), 112-116. [Link]
-
Zhang, S., & Basile, F. (2008). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of Proteome Research, 7(5), 2029-2036. [Link]
-
Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]
-
LibreTexts Chemistry. (2022, September 25). 26.7: The Edman Degradation. [Link]
-
Codutti, L., et al. (2023). De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures. Analytical Chemistry, 95(39), 14619-14627. [Link]
-
Brückner, H., & Langer, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]
-
Chemistry Basics. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube. [Link]
-
Cydzik, M., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 25(21), 5032. [Link]
-
Undheim, E. A., et al. (2019). DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation. Peptide Science, 111(6), e24131. [Link]
-
Gajewiak, J., et al. (2014). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the µ-Conotoxin SxIIIA. PLoS ONE, 9(4), e94163. [Link]
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of. [Link]
-
The Royal Society of Chemistry. (2018). Supporting information. [Link]
-
Asakawa, D., et al. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. International Journal of Molecular Sciences, 24(23), 16670. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
-
Anfinsen, C. B. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, 100(1), e107. [Link]
-
Slaninova, J., et al. (1990). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography A, 514, 19-26. [Link]
-
Odagiri, T., et al. (2020). Stability and Safety of Inhibitor Cystine Knot Peptide, GTx1-15, from the Tarantula Spider Grammostola rosea. Toxins, 12(11), 693. [Link]
-
Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of Biological Chemistry, 245(1), 112-116. [Link]
-
Wikipedia. (n.d.). Cysteine. [Link]
-
Shimadzu. (n.d.). eB111 Detection of Cysteine/Cystine Using Protein Sequencer. [Link]
-
Gevaert, K., et al. (2002). Reversible labeling of cysteine-containing peptides allows their specific chromatographic isolation for non-gel proteome studies. Proteomics, 2(11), 1499-1507. [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Pasa-Tolic, L., et al. (2004). The use of a quantitative cysteinyl-peptide enrichment technology for high-throughput quantitative proteomics. Journal of the American Society for Mass Spectrometry, 15(11), 1607-1615. [Link]
-
Horsley, J. R., et al. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
-
Lee, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 967, 136-143. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Rapid sensitive analysis of cysteine rich peptide venom components - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-Cysteinol(Trt) and Fmoc-Cys(Trt)-OH in Peptide Synthesis
Introduction: The Critical Role of C-Terminal Modification and Cysteine in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a formidable class of therapeutics, offering high specificity and potency. The biological activity and pharmacokinetic profile of a peptide are profoundly influenced by its primary sequence and structural modifications. Among these, modifications at the C-terminus—such as the conversion of the terminal carboxylic acid to an alcohol—can dramatically alter a peptide's stability, solubility, and receptor-binding affinity.
Cysteine, with its unique thiol side chain, is a cornerstone of peptide chemistry. It is instrumental in forming disulfide bridges that confer structural rigidity and in serving as a versatile handle for bioconjugation.[1][2] However, its incorporation into a peptide sequence, particularly at the C-terminus, is fraught with challenges, including a high propensity for racemization and other side reactions.[3][4][5]
This guide provides an in-depth comparison of two critical trityl-protected, Fmoc-cysteine derivatives: Fmoc-Cys(Trt)-OH , the standard for introducing C-terminal cysteine residues, and Fmoc-Cysteinol(Trt) , a specialized building block for synthesizing C-terminal peptide alcohols. We will explore their distinct applications, compare their performance in solid-phase peptide synthesis (SPPS), and provide field-proven protocols to guide researchers in making informed decisions for their synthetic strategies.
Fmoc-Cys(Trt)-OH: The Workhorse for C-Terminal Cysteine Peptides
Fmoc-Cys(Trt)-OH is the most widely utilized derivative for incorporating cysteine into peptides via Fmoc-based SPPS.[6] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary, base-labile protection, while the bulky, acid-labile trityl (Trt) group shields the highly reactive thiol side chain, preventing unwanted disulfide bond formation and other side reactions during chain elongation.[1][7]
Core Application: Synthesis of Peptide Acids
The primary role of Fmoc-Cys(Trt)-OH is the synthesis of peptides with a free C-terminal carboxylic acid. The synthesis begins by anchoring the carboxyl group of Fmoc-Cys(Trt)-OH to a hydroxyl-functionalized resin, such as Wang or 2-chlorotrityl (2-CTC) resin.
Key Synthetic Challenges and Mitigation Strategies
The synthesis of C-terminal cysteine-containing peptides is notoriously challenging due to the acidity of the α-proton, which is exacerbated by the electron-withdrawing nature of the protected sulfhydryl group. This leads to several well-documented side reactions:
-
Racemization (Epimerization): The abstraction of the α-proton by the base used for Fmoc deprotection (typically piperidine) can lead to the formation of the D-Cys epimer.[8][9][10] This side reaction is particularly pronounced on Wang-type resins.[4]
-
Mitigation: Utilizing a sterically hindered and highly acid-sensitive resin like 2-chlorotrityl chloride (2-CTC) resin is highly effective in suppressing this racemization.[4][11] The bulky nature of the resin linkage shields the α-proton, and the mild cleavage conditions required preserve stereochemical integrity.
-
-
3-(1-Piperidinyl)alanine Formation: A base-catalyzed elimination of the protected thiol group can form a dehydroalanine intermediate, which subsequently reacts with piperidine from the deprotection solution.[3][4] This results in a mass shift of +51 Da in the final peptide.
-
Mitigation: While the bulky trityl group helps minimize this side reaction, it is not eliminated entirely.[3] Using 2-CTC resin and carefully controlling piperidine exposure time can reduce the formation of this byproduct. Recent studies also show that using 4-methylpiperidine can minimize this side reaction.[8][9]
-
-
Coupling-Related Racemization: The choice of coupling reagent is critical. Base-mediated activation methods using reagents like HBTU/DIPEA can induce significant racemization.[4][12]
Fmoc-Cysteinol(Trt): The Gateway to Peptide Alcohols
Fmoc-Cysteinol(Trt) is a derivative where the C-terminal carboxylic acid has been reduced to a primary alcohol. This modification makes it an essential building block for synthesizing peptide alcohols, which often exhibit unique biological activities and improved pharmacokinetic properties compared to their carboxylic acid counterparts.[14][15]
Core Application: Synthesis of Peptide Alcohols
The absence of a carboxylic acid in Fmoc-Cysteinol(Trt) necessitates a different anchoring strategy in SPPS. The most common and effective method is to attach the terminal hydroxyl group to a highly acid-labile resin, such as 2-chlorotrityl chloride resin.[14][16][17] This forms an ether linkage that is stable throughout the synthesis but can be cleaved under mild acidic conditions.
Key Synthetic Challenges and Mitigation Strategies
The synthesis of peptide alcohols using Fmoc-amino alcohols also presents unique challenges:
-
Resin Loading: The direct attachment of the alcohol to the 2-CTC resin is a critical step. The reaction must be driven to completion to ensure a high loading capacity and to cap any unreacted chlorotrityl groups to prevent side reactions during subsequent steps.
-
Epimerization during Synthesis: Although less studied than for its carboxylic acid counterpart, epimerization can still be a concern, particularly during the coupling of the first amino acid to the resin-bound cysteinol.[16][18] The reaction conditions for this initial coupling must be carefully optimized.
-
Cleavage and Deprotection: The final peptide alcohol is cleaved from the resin using a standard TFA "cocktail". The trityl group on the cysteinol side chain is simultaneously removed. The liberated trityl cations are highly reactive and must be trapped by scavengers to prevent re-alkylation of the free thiol or other sensitive residues like tryptophan.[13][19]
-
Mitigation: A cleavage cocktail containing effective scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT) is crucial for obtaining a clean, fully deprotected peptide alcohol.[13]
-
Head-to-Head Comparison: Fmoc-Cysteinol(Trt) vs. Fmoc-Cys(Trt)-OH
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cysteinol(Trt) |
| Chemical Structure | Contains a C-terminal carboxylic acid (-COOH) | Contains a C-terminal primary alcohol (-CH₂OH) |
| Primary Application | Synthesis of C-terminal cysteine peptide acids | Synthesis of C-terminal cysteinol peptide alcohols |
| Resin Anchoring | Ester linkage to hydroxyl-functionalized resins (e.g., Wang, 2-CTC) | Ether linkage to chlorotrityl-type resins (e.g., 2-CTC) |
| Key Side Reactions | Racemization at the α-carbon, 3-(1-Piperidinyl)alanine formation[3][4][8] | Potential for epimerization during the first coupling; side reactions from trityl cations during cleavage[13][18] |
| Primary Mitigation Strategy | Use of 2-CTC resin; DIC/Oxyma coupling; controlled base exposure[4][11] | Use of 2-CTC resin; effective scavenger cocktails during cleavage[13][14] |
| Final Product | Peptide with a C-terminal carboxylate | Peptide with a C-terminal alcohol |
Visualization of Synthetic Workflows
To better illustrate the distinct synthetic pathways, the following diagrams outline the core processes for each reagent.
Caption: Workflow for C-terminal Cysteine Peptide Acid Synthesis.
Caption: Workflow for C-terminal Peptide Alcohol Synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Model Peptide Acid (e.g., H-Leu-Ala-Cys-OH) using Fmoc-Cys(Trt)-OH
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Anchoring of Fmoc-Cys(Trt)-OH:
-
Dissolve Fmoc-Cys(Trt)-OH (1.0 eq relative to resin capacity) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
Coupling of Fmoc-Ala-OH:
-
Pre-activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion. Wash with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for Fmoc-Leu-OH.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).
-
Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Analysis and Purification:
Protocol 2: Synthesis of a Model Peptide Alcohol (e.g., H-Leu-Ala-Cysteinol) using Fmoc-Cysteinol(Trt)
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.2 mmol/g) in DCM for 30 minutes.
-
Anchoring of Fmoc-Cysteinol(Trt):
-
Dissolve Fmoc-Cysteinol(Trt) (1.0 eq) in DCM.
-
Add DIPEA (2.5 eq).
-
Add the amino alcohol solution to the resin and agitate for 2-4 hours.
-
Cap and wash the resin as described in Protocol 1, Step 2.
-
-
Peptide Elongation: Follow steps 3-5 from Protocol 1 to couple the remaining amino acids (Fmoc-Ala-OH and Fmoc-Leu-OH).
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5) to effectively scavenge the trityl cation and protect the free thiol.
-
Perform the cleavage and peptide precipitation as described in Protocol 1, Step 6.
-
-
Analysis and Purification: Analyze and purify the crude peptide alcohol using RP-HPLC and MS as described in Protocol 1, Step 7.
Conclusion and Recommendations
The choice between Fmoc-Cys(Trt)-OH and Fmoc-Cysteinol(Trt) is fundamentally dictated by the desired C-terminal functionality of the target peptide.
-
Choose Fmoc-Cys(Trt)-OH for the routine synthesis of peptides requiring a C-terminal carboxylic acid. While it is a standard reagent, researchers must remain vigilant against side reactions, primarily racemization. The use of 2-chlorotrityl resin in combination with DIC/Oxyma coupling is a robust strategy to ensure high stereochemical purity.
-
Choose Fmoc-Cysteinol(Trt) when the target molecule is a peptide alcohol. This modification can be critical for modulating biological activity. The synthetic strategy relies on anchoring the alcohol to a 2-CTC resin and requires careful execution of the final cleavage step with an appropriate scavenger cocktail to ensure high purity of the final product.
By understanding the distinct chemical properties and synthetic nuances of each building block, researchers can navigate the complexities of cysteine chemistry to successfully synthesize high-quality peptides for their discovery and development programs.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1996). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Science, 40(2), 113-120. Available at: [Link]
-
Fujiwara, Y., Akaji, K., & Kiso, Y. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 42(3), 724-726. Available at: [Link]
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(11), 3126–3135. Available at: [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Available at: [Link]
-
Angewandte Chemie International Edition. (2010). Solid-Phase Synthesis of Peptide Alcohols. Synfacts, 2010(03), 0317-0317. Available at: [Link]
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available at: [Link]
-
HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Peptides.org. Available at: [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Resolve Mass. Available at: [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. Available at: [Link]
-
Racemisation of C-terminal cysteine during peptide assembly. Scite.ai. Available at: [Link]
-
Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Wiley Online Library. Available at: [Link]
-
New Functionalized Resins for the Synthesis of Peptide Alcohols. Semantic Scholar. Available at: [Link]
-
Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry–A European Journal, 26(2), 379-383. Available at: [Link]
-
Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(20), 4781. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. Available at: [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Request PDF. Available at: [Link]
-
Vasanthakumar, G. R., & Suresh Babu, V. V. (2003). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Protein and Peptide Letters, 10(1), 63-68. Available at: [Link]
-
Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass. Available at: [Link]
-
Fmoc-Cys(Trt)-OH. Aapptec Peptides. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
Planning a Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available at: [Link]
-
Fmoc-Cysteinol(Trt). Aapptec Peptides. Available at: [Link]
-
Comparative HPLC measurements. ResearchGate. Available at: [Link]
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- 5. scite.ai [scite.ai]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
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- 22. pepdoopeptides.com [pepdoopeptides.com]
A Comparative Guide to Thiol Protecting Groups for Cysteinol: Trityl (Trt) and Its Alternatives
In the landscape of medicinal chemistry and drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. Cysteinol, a chiral amino alcohol containing a reactive thiol group, is a valuable building block in the synthesis of various pharmaceuticals and probes. The nucleophilic and easily oxidizable nature of its thiol moiety necessitates a robust protection strategy to prevent unwanted side reactions during synthetic transformations. This guide provides an in-depth, objective comparison of the trityl (Trt) protecting group with other commonly employed thiol protecting groups for cysteinol, supported by experimental insights and protocols.
The Ideal Thiol Protecting Group: A Chemist's Wishlist
Before delving into specific examples, it is crucial to establish the desirable characteristics of a thiol protecting group for a molecule like cysteinol. The ideal group should exhibit:
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions, without affecting other functional groups in the cysteinol molecule (i.e., the amino and hydroxyl groups).
-
Stability: The protected thiol must be stable to a wide range of reaction conditions, including acidic and basic environments, and various reagents used in subsequent synthetic steps.
-
Ease of Removal: The deprotection should be efficient, quantitative, and occur under conditions that do not compromise the integrity of the final product.
-
Orthogonality: In the context of multi-step synthesis with other protecting groups, the thiol protecting group should be selectively removable without affecting others.[1]
-
Minimal Side Reactions: The protecting group should not introduce new chiral centers or promote side reactions such as racemization or β-elimination.[2]
The Trityl (Trt) Group: A Bulky Guardian
The triphenylmethyl (trityl, Trt) group is a widely used acid-labile protecting group for thiols.[3][4] Its steric bulk provides excellent protection for the sulfur atom.
Protection Mechanism: The introduction of the Trt group is typically achieved by reacting cysteinol with trityl chloride (Trt-Cl) in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). The base neutralizes the HCl generated during the reaction.
Deprotection Mechanism: The S-Trityl bond is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The stability of the resulting trityl cation drives the reaction forward. However, this cleavage is a reversible process. To ensure complete and irreversible deprotection, a scavenger, such as triisopropylsilane (TIS) or ethanedithiol (EDT), must be included in the cleavage cocktail to trap the electrophilic trityl cation.[6]
-
Robustness: The Trt group is stable to a wide range of non-acidic conditions, including basic hydrolysis and many organometallic reagents.
-
Mild Deprotection: Cleavage with TFA is a relatively mild method that is compatible with many other functional groups.
-
Orthogonality: Trt is orthogonal to base-labile protecting groups like Fmoc and many others that are stable to acid.
-
Reversible Cleavage: The necessity of scavengers adds complexity to the deprotection step and requires careful optimization to prevent side reactions.
-
Steric Hindrance: While providing good protection, the bulkiness of the Trt group can sometimes hinder reactions at adjacent centers.
-
Not Orthogonal to other Acid-Labile Groups: The Trt group cannot be selectively removed in the presence of other acid-labile groups like tert-butyl (tBu) ethers or esters.[7]
Alternative Thiol Protecting Groups for Cysteinol
While Trt is a popular choice, several other protecting groups offer distinct advantages in specific synthetic contexts.
The acetamidomethyl (Acm) group is a TFA-stable protecting group, offering an orthogonal strategy to the acid-labile Trt group.[7]
Protection and Deprotection: The Acm group is introduced using N-(hydroxymethyl)acetamide in the presence of an acid catalyst. Its removal requires specific reagents, typically mercury(II) acetate (Hg(OAc)₂) followed by treatment with a thiol like β-mercaptoethanol, or with iodine (I₂), which can simultaneously induce disulfide bond formation.[8][9] More recent methods utilize palladium or copper salts for deprotection under milder conditions.[10]
-
Orthogonality: Its stability to strong acids like TFA makes it fully orthogonal to Trt and other acid-labile protecting groups.[7][11] This is particularly valuable in the synthesis of molecules with multiple cysteine or cysteinol residues requiring selective deprotection.
-
Stability: The Acm group is stable to a broad range of synthetic conditions.
-
Harsh Deprotection: Traditional deprotection methods involving heavy metals like mercury are toxic and environmentally unfriendly.[8]
-
Side Reactions: Iodine-mediated deprotection can sometimes lead to iodination of sensitive residues like tyrosine.[12]
The tert-butylthio (StBu) group is another valuable thiol protecting group that is stable to both acidic and basic conditions commonly used in peptide synthesis.[13]
Protection and Deprotection: The StBu group is introduced via a disulfide exchange reaction. Its removal is achieved through reduction, typically with a thiol such as dithiothreitol (DTT) or β-mercaptoethanol, or with a phosphine like tributylphosphine (PBu₃).[14]
-
High Stability: The StBu group is exceptionally stable to a wide range of reagents and conditions, including strong acids and bases.[13]
-
Orthogonality: It is orthogonal to both acid-labile (e.g., Trt, tBu) and base-labile (e.g., Fmoc) protecting groups.
-
Deprotection Challenges: The removal of the StBu group can sometimes be sluggish and sequence-dependent, requiring harsh reducing conditions or elevated temperatures.[14]
-
Potential for Disulfide Scrambling: The use of thiol-based reducing agents for deprotection can potentially lead to disulfide scrambling if other disulfide bonds are present in the molecule.
Comparative Summary of Thiol Protecting Groups for Cysteinol
| Feature | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butylthio (StBu) |
| Protection Chemistry | Trityl chloride, base | N-(hydroxymethyl)acetamide, acid | Disulfide exchange |
| Stability | Stable to base, unstable to acid | Stable to acid and base | Stable to acid and base |
| Deprotection Conditions | TFA, scavenger (e.g., TIS)[5] | Hg(OAc)₂, I₂, Pd/Cu salts[8][10] | Reducing agents (e.g., DTT, PBu₃)[14] |
| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid-labile groups[11] | Orthogonal to acid- and base-labile groups |
| Key Advantage | Good stability and mild acid-lability | Orthogonality to acid-labile groups | High stability to a wide range of conditions |
| Key Disadvantage | Reversible cleavage requires scavengers | Harsh/toxic deprotection reagents[8] | Potentially difficult to remove[14] |
Experimental Protocols
Objective: To synthesize S-trityl-L-cysteinol.
Materials:
-
L-cysteinol hydrochloride
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-cysteinol hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to liberate the free base.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain S-trityl-L-cysteinol.
Objective: To remove the Trt group from S-trityl-L-cysteinol.
Materials:
-
S-trityl-L-cysteinol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve S-trityl-L-cysteinol (1.0 eq) in DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% DCM (v/v/v).
-
Add the cleavage cocktail to the solution of S-trityl-L-cysteinol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to yield the deprotected cysteinol.
Visualizing the Chemistry
Caption: Chemical structures of cysteinol and its protected derivatives. (Note: Generic representations are used for illustrative purposes).
Conclusion
The choice of a thiol protecting group for cysteinol is a critical decision that significantly impacts the overall synthetic strategy. The Trityl (Trt) group offers a reliable and robust option for many applications, particularly when acid-lability is desired for the final deprotection step. However, for syntheses requiring orthogonal protection schemes, the TFA-stable Acetamidomethyl (Acm) group provides a clear advantage, albeit with more challenging deprotection methods. The tert-Butylthio (StBu) group stands out for its exceptional stability, making it suitable for complex syntheses with numerous steps, though its removal can be demanding.
Ultimately, the optimal protecting group depends on the specific requirements of the synthetic route, including the presence of other protecting groups and the reaction conditions to be employed. A thorough understanding of the properties and reactivities of each protecting group is essential for the successful synthesis of complex cysteinol-containing molecules.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
-
Giraud, M., Cavelier, F., & Martinez, J. (1998). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science, 4(5), 333-342. doi:10.1002/(sici)1099-1387(199809)4:5<333::aid-psc154>3.0.co;2-z. Retrieved from [Link]
-
Kobayashi, D., Naruse, N., Denda, M., Shigenaga, A., & Otaka, A. (2015). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 13(20), 5648-5654. doi:10.1039/c5ob00529a. Retrieved from [Link]
-
Mery, J., Granier, C., Juin, M., & Fauchere, J. L. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 42(1), 44-52. doi:10.1111/j.1399-3011.1993.tb00508.x. Retrieved from [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11431-11477. doi:10.1039/d1cs00271f. Retrieved from [Link]
-
CORE. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting.... Retrieved from [Link]
-
Singh, S. K., Flegel, M., & Slaninová, J. (2000). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Research, 55(4), 316-322. doi:10.1034/j.1399-3011.2000.00693.x. Retrieved from [Link]
-
Chakraborty, A., Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences, 26(6), 2523. doi:10.3390/ijms26062523. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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A Senior Scientist's Guide to C-Terminal Peptide Modification: A Comparative Analysis of Alternative Amino Alcohols
As peptide-based therapeutics move from simple linear sequences to complex, highly engineered molecules, the strategic modification of their termini has become a cornerstone of modern drug design. While N-terminal modifications are relatively straightforward, the C-terminus presents unique synthetic challenges and opportunities. The native carboxylic acid is often a liability, serving as a recognition site for carboxypeptidases, which can rapidly truncate the peptide and abolish its activity in vivo.[1]
The conversion of the C-terminal carboxylate to a neutral alcohol functionality is a well-established strategy to enhance metabolic stability.[2][3] This guide moves beyond the standard practice of using simple amino acid-derived alcohols. It provides a comparative analysis of alternative amino alcohols, exploring how a strategic choice at the C-terminus can introduce novel functionalities, modulate physicochemical properties, and unlock advanced applications such as peptide-drug conjugates (PDCs).[4][5] We will delve into the causality behind synthetic choices, compare key performance metrics, and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Landscape of C-Terminal Amino Alcohols: From Stability to Functionality
The primary goal of replacing the C-terminal carboxyl group is to remove the negative charge and block enzymatic degradation.[6][7] However, the identity of the amino alcohol itself is a critical variable that can be tuned for specific outcomes.
The Benchmarks: Standard Amino Alcohols
The most common choices are amino alcohols derived from the direct reduction of natural amino acids, such as Leucinol or Phenylalaninol.[2][8] These are effective for:
-
Neutralizing Charge: Mimicking the uncharged state of many native proteins and peptides.[3]
-
Enhancing Stability: Providing steric hindrance that blocks access for carboxypeptidases.[1]
-
Increasing Hydrophobicity: Which can sometimes improve membrane permeability.[9]
While effective, these standard options are functionally passive. The next generation of peptide therapeutics demands a more active role from every component of the molecule.
Strategic Alternatives: Functionalized Amino Alcohols
Alternative amino alcohols are those chosen not just for stability, but for the specific chemical properties they introduce. This selection is a key step in tailoring a peptide's solubility, pharmacokinetic profile, and capacity for further conjugation.
-
Sterically Demanding Alcohols: Using bulky amino alcohols derived from Valine (Valinol) or tert-Leucine provides significant steric shielding. This is a crucial consideration when designing peptides for environments rich in proteolytic enzymes. The trade-off, however, can be slower coupling kinetics during synthesis due to the increased steric bulk.
-
Hydrophilicity/Hydrophobicity Modulators: The choice of amino alcohol can fine-tune the peptide's solubility and its interaction with biological membranes.
-
Hydrophilic: Alcohols derived from Serine or Threonine introduce additional hydroxyl groups, increasing water solubility, which can be advantageous for formulation.
-
Hydrophobic: Incorporating long alkyl chains via reductive amination with fatty amines can create peptide amphiphiles, which are useful for stabilizing secondary structures or for drug delivery applications.[10]
-
-
Bioconjugation Handles: Perhaps the most powerful application of alternative amino alcohols is the introduction of bioorthogonal handles. These inert, yet reactive, functional groups allow for the precise, post-synthetic attachment of other molecules (e.g., cytotoxic drugs, imaging agents, polymers) without affecting the peptide's core structure.[10][11]
-
Azido- and Alkynyl-Alcohols: These are the workhorses for "click chemistry," enabling highly efficient and specific ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Protected Amines/Thiols: Incorporating an amino alcohol with an additional, orthogonally protected functional group provides a site for subsequent modification after the main peptide synthesis is complete.
-
Synthetic Strategies & Mechanistic Insights
The primary challenge in synthesizing C-terminal peptide alcohols via standard Solid-Phase Peptide Synthesis (SPPS) is the absence of a carboxylic acid on the amino alcohol for anchoring to the resin.[12][13] Several robust strategies have been developed to overcome this, each with distinct advantages and mechanistic considerations.
Method 1: The 2-Chlorotrityl Chloride (2-CTC) Resin Approach
This is one of the most common and versatile methods for preparing peptide alcohols.[13] The strategy relies on the high acid sensitivity of the 2-CTC linker.
Causality: The 2-CTC resin is highly reactive towards nucleophiles like the primary amine of an amino alcohol. The resulting bond is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under very mild acidic conditions (e.g., dilute trifluoroacetic acid), which preserves sensitive side-chain protecting groups on the peptide.[2]
Method 2: The Backbone Amide Linker (BAL) Strategy
The BAL strategy offers exceptional flexibility by anchoring the first amino acid to the resin via its backbone nitrogen, leaving the C-terminus entirely free for modification throughout the synthesis.[14]
Causality: The synthesis begins by attaching the desired C-terminal modifying group (in this case, an amino alcohol) to an aldehyde-functionalized resin via reductive amination.[10][15] This forms a secondary amine on the resin, to which the first Fmoc-amino acid is then coupled. The resulting linkage is stable to standard SPPS conditions. This approach is particularly powerful for creating libraries of peptides with diverse C-terminal modifications, as the modification is installed at the very beginning of the process.
Comparative Performance of Synthetic Strategies
The choice of synthetic strategy is a critical decision based on the specific amino alcohol, the peptide sequence, and the desired scale and purity of the final product.
| Strategy | Typical Resin/Linker | Key Reagents | Risk of Epimerization | Key Advantages | Limitations |
| Direct Loading | 2-Chlorotrityl (2-CTC) | DIPEA, DCM (loading); Dilute TFA (cleavage) | Low | Versatile, mild cleavage conditions preserve protecting groups.[2][13] | Loading efficiency can be variable with bulky amino alcohols. |
| Backbone Amide Linker (BAL) | Trisalkoxybenzaldehyde | NaBH(OAc)₃ (reductive amination); TFA (cleavage) | Low | C-terminus is free for modification; excellent for library synthesis.[10][14] | Requires an extra step (reductive amination) at the start of synthesis. |
| O-to-N Acyl Transfer | 2-Chlorotrityl (2-CTC) | DIC/DMAP or Mitsunobu (ester formation) | Moderate to High[2][12] | Avoids using reducing agents on the final peptide.[12] | High risk of racemization at the ester linkage; sequence-dependent migration efficiency. |
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, providing a clear path from starting materials to the final, purified product.
Protocol 1: Synthesis of a C-Terminal Leucinol Peptide using 2-CTC Resin
This protocol describes the synthesis of a model pentapeptide (H-Tyr-Ala-Gly-Phe-Leuol).
1. Loading of Fmoc-Leucinol onto 2-CTC Resin: a. Swell 1.0 g of 2-CTC resin (1.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel. b. In a separate flask, dissolve Fmoc-L-Leucinol (3 equivalents, 4.5 mmol, 1.60 g) in 15 mL of DCM. c. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 9.0 mmol, 1.57 mL) to the Fmoc-Leucinol solution. d. Drain the resin and add the activated amino alcohol solution. Agitate at room temperature for 2 hours. e. To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes. f. Drain the resin, wash thoroughly with DCM (3x), DMF (3x), and Methanol (3x). Dry under vacuum. g. Self-Validation: Determine the loading efficiency by Fmoc quantification. Cleave the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measure the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.
2. Solid-Phase Peptide Synthesis (Fmoc-SPPS): a. Transfer the loaded resin to an automated peptide synthesizer or perform manual synthesis. b. Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. c. Washing: Wash the resin with DMF (6x) to remove residual piperidine. d. Self-Validation (Optional): Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine. e. Coupling: Couple the subsequent Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH) using 4 equivalents of amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Allow to react for 45-60 minutes. f. Washing: Wash the resin with DMF (3x). g. Repeat steps b-f for each amino acid in the sequence.
3. Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with DMF (3x), DCM (3x), and dry under vacuum. b. Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Causality Note: TIS and water act as scavengers to trap the reactive carbocations generated from the side-chain protecting groups (like tBu from Tyr), preventing side reactions. c. Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge, decant the ether, and wash the peptide pellet with cold ether (2x). f. Dry the crude peptide under vacuum.
4. Purification and Analysis: a. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. b. Lyophilize the pure fractions. c. Self-Validation: Confirm the identity and purity of the final peptide alcohol by LC-MS analysis.
Conclusion and Future Perspectives
The modification of a peptide's C-terminus with an amino alcohol is a potent strategy for enhancing therapeutic potential by improving metabolic stability.[2][9] As this guide has demonstrated, the field has evolved far beyond the use of simple, passive amino alcohols. The modern peptide chemist now possesses a toolkit of alternative, functionalized amino alcohols that can be used to precisely control a peptide's physicochemical properties and install handles for advanced bioconjugation.[10][11]
Strategies like the 2-CTC and BAL methods provide robust and versatile synthetic routes to these valuable molecules. The choice between them is a tactical decision based on the desired functionality and overall synthetic plan. As the demand for more sophisticated peptide-based drugs, such as PDCs and targeted imaging agents, continues to grow, the strategic selection and synthesis of C-terminal alternative amino alcohols will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- Vertex AI Search.
- Arbour, C. A., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH.
- BOC Sciences.
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- Organic Synthesis Archive. (2010). Solid-Phase Synthesis of Peptide Alcohols.
- CD Formulation. C-Terminal Modified Peptide Synthesis.
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
- Biosynth.
- Semantic Scholar. A convenient preparation of C-terminal peptide alcohols by solid phase synthesis.
-
Jensen, K. J., et al. (2008). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in Molecular Biology, 494, 153-164. [Link]
- Request PDF. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- AAPPTEC. Amino Acid Alcohols for Peptide Synthesis Archives.
- Liu, R., et al. (2010). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH.
-
Liskamp, R. M., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 686-692. [Link]
- Sigma-Aldrich. Peptide Modifications: N-Terminal, Internal, and C-Terminal.
- Singh, S., et al. (2022). Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic.
- Del Risco, V. K., & Luesch, H. (2023). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC - PubMed Central.
- Semantic Scholar. New Functionalized Resins for the Synthesis of Peptide Alcohols.
- MDPI. (2023).
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- 1. biosynth.com [biosynth.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Cysteinol Incorporation
For researchers, scientists, and drug development professionals, the precise and unambiguous validation of atypical amino acid incorporation, such as cysteinol, into peptide and protein scaffolds is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for confirming the successful incorporation of cysteinol, offering insights honed from extensive field experience. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The incorporation of non-proteinogenic amino acids like cysteinol, the amino alcohol analog of cysteine, into therapeutic peptides and proteins can bestow unique structural and functional properties. However, verifying the fidelity of this incorporation is a critical analytical challenge. Mass spectrometry (MS) stands as the gold standard for this validation, offering unparalleled sensitivity and specificity. This guide will navigate the nuances of sample preparation, instrumentation, and data analysis to provide a robust framework for your validation workflows.
The Foundational Challenge: Cysteine vs. Cysteinol
While structurally similar, the chemical differences between cysteine and its alcohol counterpart, cysteinol, necessitate distinct considerations in mass spectrometric analysis. The substitution of a carboxylic acid with a primary alcohol influences fragmentation patterns, ionization efficiency, and the choice of derivatization strategies. Understanding these differences is key to developing a reliable validation method.
| Feature | Cysteine | Cysteinol | Implication for MS Analysis |
| Functional Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH2OH) | Alters fragmentation pathways; affects ionization efficiency. |
| Molecular Weight | 121.16 g/mol | 107.16 g/mol | Results in a predictable mass shift in peptides. |
| Reactivity | Thiol and carboxyl groups | Thiol and hydroxyl groups | Influences choice of derivatization and labeling reagents. |
Strategic Workflow for Validation
A robust validation workflow is a multi-step process, beginning with meticulous sample preparation and culminating in detailed data interpretation. Each stage must be optimized to ensure the integrity of the analysis.
Caption: A generalized workflow for the validation of cysteinol incorporation by mass spectrometry.
Part 1: Rigorous Sample Preparation - The Bedrock of Accurate Validation
The journey to confident validation begins long before the sample enters the mass spectrometer. The choices made during sample preparation will dictate the quality and reliability of the final data.
Reduction and Alkylation: A Non-Negotiable Step
The thiol group of cysteinol, like cysteine, is prone to oxidation and the formation of disulfide bonds. To ensure accurate mass measurement and prevent unwanted side reactions, complete reduction and subsequent alkylation are critical.[1]
Experimental Protocol: Reduction and Alkylation
-
Denaturation: Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0). This unfolds the protein, making cysteine/cysteinol residues accessible.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour. This reduces all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark for 45 minutes. This capping step prevents the re-formation of disulfide bonds.[2]
-
Quenching: Quench any excess IAM by adding DTT to a final concentration of 10 mM.
Causality: The use of a denaturant is crucial for exposing buried residues. Iodoacetamide is a common alkylating agent, but alternatives like N-ethylmaleimide (NEM) can also be used.[3] The choice of alkylating agent will result in a specific mass shift that must be accounted for during data analysis.
Enzymatic Digestion: Generating Peptides for Analysis
For proteins, enzymatic digestion is necessary to produce peptides of a suitable size for MS analysis. Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine and arginine residues.
Experimental Protocol: In-Solution Trypsin Digestion
-
Buffer Exchange: Dilute the denaturant concentration to less than 1 M with 100 mM ammonium bicarbonate to ensure trypsin activity.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate at 37°C for 16-18 hours.
-
Reaction Termination: Acidify the sample with formic acid to a final concentration of 0.1% to inactivate the trypsin and prepare the sample for LC-MS.
Expert Insight: The presence of cysteinol may influence the digestion efficiency of nearby cleavage sites. It is advisable to perform a time-course digestion experiment to optimize digestion conditions for your specific protein.
Part 2: Mass Spectrometry Methodologies - A Comparative Analysis
The choice of mass spectrometry platform and analytical method is pivotal for successful validation. High-resolution mass spectrometry is essential for differentiating the small mass differences between intended and unintended incorporations.
High-Resolution Mass Spectrometry: The Key to Specificity
High-resolution instruments, such as Orbitrap and TOF mass analyzers, provide the mass accuracy required to confidently identify the mass shift associated with cysteinol incorporation.[4]
| Mass Spectrometry Platform | Key Advantages | Considerations |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution, fast acquisition speed, good for both qualitative and quantitative analysis. | Moderate sensitivity compared to Orbitrap. |
| Orbitrap | Very high resolution and mass accuracy, excellent for resolving complex mixtures. | Slower scan speed compared to Q-TOF. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Highest available resolution and mass accuracy, ideal for complex structural elucidation.[5] | High cost and maintenance requirements. |
Tandem Mass Spectrometry (MS/MS): Confirming the Sequence and Location
Tandem MS (MS/MS) is indispensable for confirming the amino acid sequence of the peptide and pinpointing the exact location of the cysteinol residue.[6] Different fragmentation techniques can provide complementary information.
Caption: Comparison of common MS/MS fragmentation techniques.
Expert Recommendation: For peptides containing cysteinol, a combination of CID/HCD and ETD is highly recommended. CID and HCD are effective for backbone fragmentation, while ETD can be particularly useful for preserving the cysteinol side chain and any potential modifications.
Part 3: Data Analysis and Interpretation - The Final Verdict
The final and most critical step is the meticulous analysis of the acquired mass spectrometry data to confirm cysteinol incorporation.
Peptide Identification and Database Searching
The acquired MS/MS spectra are searched against a protein sequence database that has been modified to include the sequence of the target protein with cysteinol at the expected positions. The mass of cysteinol and any alkylation modifications must be specified in the search parameters.
Key Search Parameters:
-
Precursor Mass Tolerance: < 10 ppm for high-resolution data.
-
Fragment Mass Tolerance: < 0.05 Da for Orbitrap or TOF data.
-
Variable Modifications: Carbamidomethylation of cysteine/cysteinol (+57.021 Da), oxidation of methionine (+15.995 Da), and any other potential modifications.
-
Enzyme: Trypsin, with allowance for a specified number of missed cleavages.
Manual Validation of MS/MS Spectra
While database search algorithms are powerful, manual inspection of the MS/MS spectra for peptides containing cysteinol is crucial for confident validation. Look for a continuous series of b- and y-ions that confirm the peptide backbone sequence. The mass difference between adjacent fragment ions should correspond to the mass of the expected amino acid residue.
Distinguishing Cysteinol from Cysteine:
The key to distinguishing cysteinol from a mis-incorporated cysteine lies in the precise mass difference. A peptide containing cysteinol will have a mass that is 14.00 Da lower than the same peptide with cysteine, due to the replacement of a carboxyl group (COOH) with an alcohol group (CH2OH). This mass difference should be clearly observable in the high-resolution MS1 data.
Quantitative Analysis for Fidelity Assessment
For applications where the efficiency of incorporation is critical, quantitative mass spectrometry can be employed. Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or the use of isobaric tags like Tandem Mass Tags (TMT), can provide relative or absolute quantification of cysteinol-containing peptides versus their cysteine-containing counterparts.[7]
Alternative Approaches and Their Limitations
While mass spectrometry is the most definitive method, other techniques can provide complementary information, though with certain limitations.
| Method | Principle | Advantages | Limitations |
| Amino Acid Analysis (AAA) | Hydrolysis of the protein followed by chromatographic separation and quantification of amino acids. | Provides overall amino acid composition. | Does not provide sequence information; cannot confirm site-specific incorporation. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Provides direct sequence information. | Not suitable for high-throughput analysis; difficulty with modified amino acids. |
Conclusion: A Path to Confident Validation
The validation of cysteinol incorporation by mass spectrometry is a rigorous process that demands careful attention to detail at every stage. By implementing a robust workflow encompassing meticulous sample preparation, high-resolution mass spectrometry, and thorough data analysis, researchers can achieve unambiguous confirmation of successful incorporation. This guide provides a framework built on scientific principles and practical experience to empower researchers in their pursuit of novel and effective biotherapeutics.
References
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MS Bioworks. (n.d.). Reactive Cysteine Profiling. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]
-
Jones, D. P., et al. (2011). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Journal of Chromatography B, 879(11-12), 734-740. [Link]
-
Willems, P., et al. (2022). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Redox Biology, 57, 102478. [Link]
-
Trivedi, M. K., et al. (2016). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. American Journal of Life Sciences, 4(5), 132-140. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Kim, H. J., & Shin, H. S. (2011). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 127(3), 1341-1347. [Link]
-
Smith, M. R., et al. (2005). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. Journal of Proteome Research, 4(6), 2092-2100. [Link]
-
Ohtsu, I., et al. (2019). Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. Applied Microbiology and Biotechnology, 103(15), 6241-6251. [Link]
-
Aced, G. I., et al. (2004). Identification of oxidant-sensitive cysteines in proteins by mass spectrometry using an isotope-coded affinity tag approach. Redox Biology, 10(1), 1-1. [Link]
-
Chiappetta, G., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 409(15), 3817-3827. [Link]
-
Smith, R. D., et al. (2000). Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching. Analytical Chemistry, 72(6), 1112-1122. [Link]
-
Loo, J. A., et al. (2014). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 25(6), 1064-1073. [Link]
-
Kim, H. J., & Shin, H. S. (2011). Simple Derivatization of Aldehydes With D-cysteine and Their Determination in Beverages by Liquid Chromatography-Tandem Mass Spectrometry. Food Chemistry, 127(3), 1341-1347. [Link]
-
Husain, A., et al. (2015). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 6(5), e01229-15. [Link]
-
Willems, P., et al. (2022). CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. Redox Biology, 57, 102478. [Link]
-
Szabo, S., et al. (2008). The positive TOF-SIMS mass spectra of standard cysteine (a), cystine (b) and kidney stone (c). Applied Surface Science, 255(4), 1131-1134. [Link]
-
Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]
-
Pucciarini, L., et al. (2020). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. Journal of Pharmaceutical and Biomedical Analysis, 186, 113306. [Link]
-
Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29. [Link]
-
Moore, C. E., et al. (2021). Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions. Journal of the American Society for Mass Spectrometry, 32(4), 988-997. [Link]
-
Sidney, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3374-3381. [Link]
Sources
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- 3. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 6. Proteomics Analysis of Cysteinylation - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Peptides Synthesized with Fmoc-Cysteinol(Trt)
Introduction: The Unique Analytical Challenge of Cysteinol Peptides
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating therapeutic properties. Cysteinol, the reduced analogue of cysteine, offers a unique structural motif, replacing the C-terminal carboxyl group with a primary alcohol. This modification can significantly impact a peptide's conformational dynamics, solubility, and interaction with biological targets. The synthesis of such peptides frequently employs Fmoc-Cysteinol(Trt), where the fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus and the bulky trityl (Trt) group shields the reactive thiol side-chain.[1]
While solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids is a well-established methodology, the introduction of Fmoc-Cysteinol(Trt) presents distinct analytical challenges that necessitate a robust characterization strategy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the comprehensive structural elucidation of these modified peptides in solution, providing atomic-level information crucial for verifying sequence fidelity, identifying impurities, and understanding conformational preferences.[2][3]
This guide provides an in-depth, objective comparison of NMR-based analytical strategies for peptides synthesized with Fmoc-Cysteinol(Trt). We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers in the successful characterization of these novel biomolecules.
The Impact of Cysteinol Incorporation on Peptide Synthesis and NMR Analysis
The substitution of cysteine with cysteinol introduces several key considerations that directly influence the NMR analytical workflow:
-
Altered Polarity and Solubility: The presence of a hydroxyl group in place of a carboxylic acid can affect the peptide's overall polarity and solubility, potentially influencing sample preparation for NMR.
-
Potential for Side Reactions: The primary alcohol of cysteinol, if not appropriately managed during synthesis, can be a site for side reactions. Additionally, the inherent challenges of cysteine chemistry, such as racemization and oxidation, remain relevant.[4][5][6]
-
Distinct NMR Spectral Signature: The protons of the β-carbon (Hβ) and the newly introduced hydroxymethyl group (CH₂OH) in cysteinol will have characteristic chemical shifts and coupling patterns in the NMR spectrum, serving as key reporters for successful incorporation and structural integrity.
Comparative Analysis of NMR Techniques for Cysteinol Peptide Characterization
A multi-dimensional NMR approach is essential for the unambiguous characterization of cysteinol-containing peptides. The following table compares the utility of various NMR experiments in this context.
| NMR Experiment | Primary Application for Cysteinol Peptides | Strengths | Limitations |
| 1D ¹H NMR | Initial assessment of sample purity and folding. | Rapid acquisition; provides a fingerprint of the peptide; allows for the identification of major impurities and the trityl group protons (typically ~7.2-7.5 ppm). | Severe signal overlap in larger peptides; limited structural information. |
| 2D TOCSY | Identification of amino acid spin systems. | Correlates all protons within a spin system, enabling the unambiguous identification of the cysteinol residue through its unique Hα-Hβ-CH₂OH connectivity.[2] | Does not provide information on the sequential arrangement of amino acids. |
| 2D COSY | Identification of scalar-coupled protons. | Confirms direct (2-3 bond) proton-proton couplings, useful for verifying the Hα-Hβ and Hβ-CH₂OH connectivities within the cysteinol residue.[2] | Can be less sensitive than TOCSY for longer-range correlations within a spin system. |
| 2D NOESY/ROESY | Determination of through-space proton proximities and sequential assignment. | Provides inter-residue correlations essential for sequence verification; reveals conformational information and folding.[2][7] | NOE intensity is distance-dependent and can be influenced by molecular motion. |
| 2D ¹H-¹³C HSQC | Resolution of overlapping proton signals and chemical shift assignment of carbons. | Disperses proton signals into a second dimension based on the chemical shift of the attached carbon, greatly enhancing resolution; the Cβ of cysteinol is sensitive to the redox state of the thiol.[8][9] | Requires a higher sample concentration or isotopic labeling for optimal sensitivity. |
Workflow for the Synthesis and NMR Analysis of a Cysteinol-Containing Peptide
The following diagram illustrates a typical workflow from synthesis to structural characterization.
Caption: Workflow for the synthesis and NMR analysis of a cysteinol-containing peptide.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Lyophilize the HPLC-purified peptide to remove all traces of acetonitrile and water.
-
Dissolve the lyophilized peptide in the desired NMR solvent (e.g., 90% H₂O / 10% D₂O or a deuterated buffer) to a final concentration of 0.5-2 mM.[3] For peptides prone to aggregation, deuterated organic solvents like DMSO-d₆ may be necessary.
-
Adjust the pH of the sample with dilute DCl or NaOD to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
Transfer the sample to a high-quality NMR tube.
Protocol 2: Acquisition of 2D TOCSY Spectrum
-
Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.
-
Set the desired temperature (typically 298 K).
-
Acquire a 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Set up a 2D TOCSY experiment using a standard pulse sequence (e.g., mlevph).
-
Set the mixing time to 60-80 ms to allow for magnetization transfer throughout the entire spin system of each amino acid.[2]
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using appropriate window functions and Fourier transformation in both dimensions.
Data Interpretation: Identifying the Cysteinol Signature and Common Impurities
Expected NMR Signature of the Cysteinol Residue
The key to confirming the successful incorporation of cysteinol lies in identifying its unique spin system in the 2D TOCSY spectrum. The following table provides expected ¹H chemical shift ranges for a cysteinol residue within a peptide.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | TOCSY Correlations |
| Hα | 4.0 - 4.5 | dd or t | Hβ, NH |
| Hβ | 2.8 - 3.2 | m | Hα, CH₂OH, SH |
| CH₂OH | 3.5 - 3.9 | m | Hβ, OH |
| SH | 1.5 - 2.5 | t | Hβ |
| OH | Variable (depends on solvent and H-bonding) | t or br s | CH₂OH |
Note: Chemical shifts are highly dependent on the local chemical environment and peptide conformation.
The following diagram illustrates the expected TOCSY correlations for a cysteinol residue.
Caption: TOCSY spin system of a cysteinol residue.
Identifying Common Impurities by NMR
NMR is a powerful tool for identifying impurities that may arise during the synthesis of cysteinol-containing peptides.
| Impurity | Origin | NMR Signature |
| Racemization at Cysteinol | Base-catalyzed epimerization during coupling.[4][5] | Appearance of a second set of signals for the cysteinol residue and adjacent amino acids, often with slightly different chemical shifts. Chiral derivatizing agents may be needed for quantification.[10] |
| Oxidation to Cysteinol Sulfonic Acid | Air oxidation of the thiol group.[6][11] | Significant downfield shift of the Hβ protons (to ~3.5-4.0 ppm) due to the electron-withdrawing effect of the sulfonic acid group. |
| S-alkylation | Reaction of the thiol with carbocations from the cleavage cocktail (e.g., from the resin linker).[12][13] | Appearance of new signals corresponding to the alkyl group attached to the sulfur, with corresponding shifts in the Hβ signals of the cysteinol. |
| Deletion Peptides | Incomplete coupling or deprotection steps. | Absence of expected spin systems in the TOCSY spectrum and missing sequential correlations in the NOESY spectrum. |
| Residual Trityl Group | Incomplete cleavage of the Trityl protecting group. | Persistence of the characteristic aromatic signals of the trityl group (~7.2-7.5 ppm) in the ¹H spectrum of the purified peptide. |
Conclusion and Future Perspectives
The successful synthesis and characterization of peptides containing Fmoc-Cysteinol(Trt) are critically dependent on a rigorous analytical workflow, with multi-dimensional NMR spectroscopy at its core. By leveraging a combination of 1D and 2D NMR experiments, researchers can unambiguously verify the peptide sequence, confirm the integrity of the cysteinol moiety, and identify potential process-related impurities. The systematic application of the techniques and protocols outlined in this guide will enable the confident structural elucidation of these novel peptide analogues, paving the way for their further investigation in drug discovery and development. Future advancements in NMR, such as the use of isotopic labeling strategies for cysteinol, will further enhance the resolution and simplify the analysis of more complex and larger cysteinol-containing peptides.[8]
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Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
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SpectraBase. (n.d.). Fmoc-Cys(Trt)-OH. [Link]
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SpectraBase. (n.d.). Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum. [Link]
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Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]
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Kwan, A. H., Czaplicki, G., & Mobli, M. (2015). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PLoS One, 10(4), e0123183. [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]
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Mishra, S. K. (2010). NMR of peptides. ResearchGate. [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
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Al-Dulayymi, J. R., & Al-Dulayymi, M. R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301. [Link]
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Chen, S. T., & Wang, K. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(6), 735-744. [Link]
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Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
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Sun, C., Li, M., Wang, T., Zhang, Q., & Cai, Z. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides. Journal of Hazardous Materials, 385, 121564. [Link]
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Linde, I., & Hansen, P. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. Journal of Chromatography A, 826(1), 65–75. [Link]
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Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). Conformational Analysis of Oxidized Peptide Fragments of the C-terminal Redox Center in Thioredoxin Reductases by NMR Spectroscopy. The open organic chemistry journal, 3, 1–10. [Link]
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Estrada, A. A., & Keppel, T. R. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
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Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
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Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
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Wang, Y., & Jardetzky, O. (2006). Predicting the redox state and secondary structure of cysteine residues in proteins using NMR chemical shifts. Proteins: Structure, Function, and Bioinformatics, 63(3), 597–606. [Link]
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Hiskey, R. G., & Adams, J. B. (1966). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. Journal of the Chemical Society C: Organic, 1966, 1581-1584. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Crude Cysteinol-Modified Peptides
For researchers, medicinal chemists, and drug development professionals, the journey from peptide synthesis to biological application is paved with rigorous quality control. When working with non-standard residues like cysteinol, which incorporates both a nucleophilic thiol and a primary alcohol, the analytical challenges multiply. The presence of this unique functional group introduces specific potential side reactions and impurities that demand a multi-faceted analytical approach. This guide provides an in-depth comparison of the core methodologies for assessing the purity of crude cysteinol-modified peptides, grounded in the principles of scientific integrity and supported by actionable experimental protocols.
The Unique Challenge of Cysteinol and Its Impurity Landscape
Cysteinol-modified peptides are of growing interest for their potential in creating novel peptide conjugates, peptidomimetics, and therapeutic agents. However, the very features that make cysteinol a versatile building block also make it an analytical liability. Its thiol group is highly susceptible to oxidation, leading to the formation of disulfide-bonded dimers (both homo- and heterodimers), while both the thiol and alcohol can be sites for incomplete deprotection or modification during synthesis.
Common impurities in crude synthetic peptides include truncated sequences, deletion sequences from failed coupling steps, and residual protecting groups.[1][2][3] For cysteinol-containing peptides, we must expand this list to include:
-
Oxidative Species: Formation of disulfide-linked dimers or higher-order oligomers. Over-oxidation can also lead to sulfinic or sulfonic acid formation.[4]
-
Thioether Adducts: Unwanted reactions with cleavage cocktail scavengers (e.g., triisopropylsilane).
-
Incomplete Deprotection: Lingering protecting groups on the thiol (e.g., Trityl, Acm) or other residues.[1]
-
Dehydration Products: The primary alcohol of cysteinol could potentially undergo elimination reactions under harsh acidic conditions during cleavage.
-
Isomers: Racemization at the chiral center of cysteinol or adjacent amino acids during synthesis.[4]
A robust purity assessment, therefore, cannot rely on a single technique. It requires the integration of orthogonal methods to separate, identify, and quantify the target peptide and its associated impurities.
Core Analytical Techniques: A Comparative Guide
The three pillars of peptide purity analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each provides a unique and complementary piece of the puzzle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is the gold standard for determining the purity of a peptide sample by separating components based on their hydrophobicity.[5][6] The percentage of the main peak area relative to the total area of all peaks in the chromatogram is used to calculate the purity.[7]
-
Principle of Separation: Peptides are passed through a column packed with a nonpolar stationary phase (typically C18 or C8 alkyl chains).[8] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN), is used for elution. A counter-ion like trifluoroacetic acid (TFA) is added to both phases to improve peak shape.[5] By gradually increasing the concentration of the organic solvent (gradient elution), peptides are eluted in order of increasing hydrophobicity.[7][8]
-
Causality in Method Development:
-
Column Choice: A C18 column is the standard starting point for most peptides.[1][8] Its high hydrophobicity provides excellent resolving power. For very hydrophobic peptides, a C8 column might be used to reduce retention times.
-
Mobile Phase: The standard mobile phase system of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B) is effective for most peptides.[5] TFA pairs with positive charges on the peptide, neutralizing them and reducing unwanted interactions with the silica backbone of the stationary phase.
-
Detection: The peptide bond absorbs strongly at low UV wavelengths, making 214-220 nm the optimal range for detecting all peptide species present, regardless of their amino acid composition.[1]
-
-
Special Considerations for Cysteinol-Modified Peptides:
-
The primary alcohol in cysteinol makes the residue more polar than cysteine. This will typically result in a shorter retention time on an RP-HPLC column compared to its cysteine-containing counterpart.
-
Oxidized disulfide-linked dimers are significantly larger and often more hydrophobic, leading to much longer retention times. A shallow gradient may be necessary to resolve the monomeric peptide from these dimeric species.
-
Mass Spectrometry (MS): The Definitive Identity Check
While HPLC separates components, MS provides the molecular weight (MW) of each, confirming the identity of the main peak and helping to identify impurities.[9] It is an indispensable tool for profiling process-related and product-related impurities.[3][10]
-
Common Techniques:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): A rapid and sensitive method ideal for confirming the MW of the target peptide.[1]
-
Electrospray Ionization (ESI-MS): Often coupled directly with HPLC (LC-MS), ESI-MS is excellent for analyzing the components of a crude mixture as they elute from the column.[11] It generates multiply charged ions, allowing for the analysis of large peptides on mass analyzers with a limited m/z range.
-
-
The Power of High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to deduce the elemental composition of an impurity and distinguish between species with very similar masses (e.g., a deamidation vs. an oxidation).[12] When combined with tandem MS (MS/MS), where ions are fragmented, the amino acid sequence can be confirmed, and the precise location of a modification or impurity can be pinpointed.[11]
-
Special Considerations for Cysteinol-Modified Peptides:
-
Identity Confirmation: The expected mass of the cysteinol-modified peptide must be calculated accurately. Remember that cysteinol (C₃H₇NOS) has a monoisotopic mass of 105.0245 Da.
-
Impurity Identification:
-
Disulfide Dimer: Look for a mass corresponding to (2 x M) - 2H, where M is the mass of the monomeric peptide.
-
Oxidation: An increase of +16 Da can indicate sulfenic acid formation or oxidation of another sensitive residue like methionine. An increase of +32 Da suggests sulfinic acid, and +48 Da suggests sulfonic acid.[4]
-
Incomplete Deprotection: Look for the mass of the peptide plus the mass of the protecting group (e.g., +243.1 Da for Trityl).
-
-
Amino Acid Analysis (AAA): The Measure of Net Peptide Content
A lyophilized peptide powder is never 100% peptide; it also contains water and counter-ions (like TFA from HPLC purification).[1] AAA is the only method that can determine the net peptide content , which is the actual percentage of peptide in the powder by weight.[11] This is critical for accurately preparing solutions of known concentration for biological assays.
-
Principle: The peptide is hydrolyzed into its constituent amino acids using strong acid (typically 6N HCl) at high temperature.[1] The resulting amino acid mixture is then separated, derivatized (often with a fluorescent tag), and quantified, usually by UPLC or ion-exchange chromatography.[11][] By comparing the quantities of the stable amino acids to a known standard, the absolute amount of peptide in the original sample can be calculated.[14]
-
Special Considerations for Cysteinol-Modified Peptides:
-
Cysteine and its derivatives are notoriously unstable under standard acid hydrolysis conditions and are often destroyed.[14]
-
Self-Validating Protocol: To accurately quantify a cysteinol-containing peptide, a pre-hydrolysis derivatization step is essential. The crude peptide should be reacted with an alkylating agent like iodoacetamide or N-ethylmaleimide to form a stable thioether adduct. This protects the thiol group during hydrolysis. The resulting modified cysteinol can then be quantified. This derivatization should be performed on a separate aliquot from the one used to quantify the other amino acids.
-
Data Presentation and Comparison
Comparative Summary of Analytical Techniques
| Technique | Principle of Analysis | Primary Output | Strengths | Limitations | Best For |
| RP-HPLC | Separation by hydrophobicity | Chromatogram (% Peak Area) | High resolution, robust, quantitative purity assessment.[15] | Purity value is relative; co-eluting species can inflate purity. | Determining relative purity; routine QC. |
| LC-MS | Separation by hydrophobicity coupled with mass detection | Chromatogram + Mass Spectra for each peak | Confirms identity of main peak; identifies impurities by mass.[9][11] | Ionization efficiency can vary, making quantification complex. | Impurity profiling and identification. |
| HRMS (MS/MS) | Accurate mass measurement and fragmentation | Exact Mass, Elemental Formula, Sequence Data | Unambiguous identification of unknown impurities and modifications.[12] | Requires specialized instrumentation and expertise. | Structural characterization of impurities. |
| AAA | Hydrolysis and quantification of constituent amino acids | Molar ratios of amino acids; Net Peptide Content (%) | Provides absolute peptide quantity (net content).[1][11] | Destructive; sensitive residues (Cys, Trp) require special handling.[14] | Accurately quantifying peptide for bioassays. |
Experimental Protocols & Workflows
Workflow for Comprehensive Purity Assessment
Caption: Integrated workflow for purity and content analysis of modified peptides.
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 5-10% ACN in water) to a concentration of 1 mg/mL. Centrifuge to remove any particulates.[7]
-
Instrumentation:
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient runs from 5% to 65% Solvent B over 30 minutes. This must be optimized for the specific peptide.[8]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[7]
Protocol 2: LC-MS Impurity Profiling
-
Sample Preparation: Prepare the sample as for RP-HPLC analysis (1 mg/mL).
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
LC Method: Use the same column and mobile phases as the RP-HPLC method. A formic acid (FA) based mobile phase (0.1% FA in water/ACN) can be used as it is more compatible with MS, though TFA often gives better chromatography.
-
MS Method:
-
Ionization Mode: Positive ESI mode.
-
Mass Range: Scan a range appropriate for the expected MW of the peptide and its impurities (e.g., m/z 400-2000).
-
Data Acquisition: Acquire full scan data. If using HRMS, perform data-dependent MS/MS on the most abundant peaks to obtain fragmentation data.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the target peptide.
-
Examine the mass spectra of other peaks in the chromatogram to identify masses of potential impurities.
-
Use software tools to deconvolute the ESI mass spectra to determine the neutral molecular weights.[10]
-
Workflow for Impurity Identification by LC-MS
Caption: Step-by-step logic for identifying impurities using LC-MS data.
Conclusion: A Self-Validating System for Trustworthy Results
Assessing the purity of crude cysteinol-modified peptides is a complex but manageable task that demands a scientifically rigorous, multi-pronged strategy. Relying solely on HPLC-UV for a purity value is insufficient and can be misleading, as co-eluting impurities with different mass-to-charge ratios will be missed.
By integrating RP-HPLC for relative purity, LC-MS for identity and impurity profiling, and AAA for net peptide content, a self-validating system is created. A high purity value from HPLC is corroborated by MS data showing a single dominant species of the correct molecular weight. The AAA provides the final piece of the puzzle, allowing for the confident preparation of solutions for quantitative biological studies. This comprehensive approach ensures that the material used in downstream applications is well-characterized, leading to reliable, reproducible, and trustworthy scientific outcomes.
References
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Hu, Y., & Li, H. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs. PharmaBEC. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters. Retrieved from [Link]
-
BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. BioPharmaSpec. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Waters. Retrieved from [Link]
-
Reinstädler, D., Leber, K., & Huber, C. G. (2019). Investigation of Impurities in Peptide Pools. Molecules, 24(15), 2729. Retrieved from [Link]
-
BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Waters. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Van Eeckhaut, A., D'Hondt, M., & De Spiegeleer, B. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229-34. Retrieved from [Link]
-
Bio-Synthesis. (2012, November 5). Amino Acid Analysis Overview. Bio-Synthesis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Mtoz Biolabs. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development. ResolveMass. Retrieved from [Link]
-
GenScript. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. GenScript. Retrieved from [Link]
-
LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International. Retrieved from [Link]
-
Alphalyse. (2016, September 23). 4 things to remember about Amino Acid Analysis of proteins & peptides. Alphalyse. Retrieved from [Link]
-
Kowalska, M., & Bąchor, R. (2022). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 27(5), 1601. Retrieved from [Link]
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A Comparative Guide to the Stability of S-Protected Cysteinols for Advanced Drug Development
Introduction: The Critical Role of Thiol Protection in Cysteine Analogs
In the landscape of modern drug development and peptide science, cysteine and its derivatives are of paramount importance. The unique reactivity of the thiol side chain allows for the formation of disulfide bridges, crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.[1][2] Cysteinols, which possess a hydroxyl group in place of the carboxylic acid, are valuable building blocks for peptidomimetics and other specialized therapeutics. However, the very reactivity that makes the thiol group functionally versatile also presents a significant challenge during chemical synthesis. Unprotected thiols are prone to a host of undesired side reactions, including oxidation to disulfides and alkylation.[3][4][5]
To circumvent these issues, the thiol group must be masked with a temporary protecting group throughout the synthetic process. The ideal protecting group should be robust enough to withstand various reaction conditions, yet readily and cleanly removable under specific, controlled circumstances. This concept of "orthogonality," where one protecting group can be selectively cleaved in the presence of others, is a cornerstone of modern peptide and protein chemistry.[3] The choice of an appropriate S-protecting group is therefore a critical strategic decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the feasibility of constructing complex molecular architectures.
This guide provides an in-depth, objective comparison of the stability of several commonly employed S-protecting groups for cysteinols: Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu). We will delve into their relative stabilities under various chemical environments, provide supporting experimental data, and present detailed protocols for their synthesis and deprotection, empowering researchers to make informed decisions for their specific synthetic strategies.
Comparative Stability of Common S-Protecting Groups
The stability of a protecting group is not an absolute property but is highly dependent on the specific chemical environment. Understanding the lability of different S-protecting groups under acidic, basic, oxidative, and reductive conditions is crucial for designing a successful synthetic route.
Overview of Investigated Protecting Groups
-
Trityl (Trt): A bulky protecting group that is highly susceptible to acid cleavage.[2][6] It is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) as it can be removed concurrently with the final cleavage from the resin.[7][8]
-
Acetamidomethyl (Acm): Known for its stability to both acidic and basic conditions typically employed in peptide synthesis.[6] Its removal requires specific reagents, such as heavy metal salts (e.g., mercury(II) acetate) or iodine, offering excellent orthogonality.[7][9][10]
-
tert-Butyl (tBu): A highly acid-stable protecting group that requires strong acids like hydrofluoric acid (HF) for cleavage, though it can also be removed under certain reductive conditions.[3][11] Its robustness makes it suitable for Boc-based SPPS.[7]
The following table summarizes the comparative stability of these protecting groups under various conditions.
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Oxidative Stability (Iodine) | Reductive Stability (Thiols/Phosphines) | Cleavage Conditions | Orthogonality |
| Trityl (Trt) | Labile | Stable | Labile | Stable | Mild acid (e.g., 1-5% TFA), TFA/scavengers | Good with Acm, tBu |
| Acetamidomethyl (Acm) | Stable | Stable | Labile (with concomitant disulfide formation) | Stable | Hg(II), Ag(I), Iodine, Pd complexes | Excellent |
| tert-Butyl (tBu) | Very Stable | Stable | Stable | Labile | Strong acid (HF), reducing agents | Good with Trt |
Experimental Evaluation of Protecting Group Stability
To provide a quantitative comparison, a model system, N-acetyl-S-protected-cysteinol, can be synthesized for each protecting group (Trt, Acm, tBu). The stability of each compound is then assessed by subjecting it to a variety of deprotection cocktails and monitoring the extent of cleavage over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparative stability analysis of S-protected cysteinols.
Caption: Workflow for Synthesis and Stability Testing of S-Protected Cysteinols.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-acetyl-S-trityl-cysteinol
-
N-acetylation of Cysteinol: Dissolve cysteinol hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1). Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-cysteinol.
-
S-tritylation: Dissolve N-acetyl-cysteinol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.2 eq) and cool the solution to 0 °C. Add trityl chloride (1.1 eq) portion-wise. Stir the reaction at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-acetyl-S-trityl-cysteinol.
Protocol 2: Synthesis of N-acetyl-S-acetamidomethyl-cysteinol
-
Follow step 1 of Protocol 1 to obtain N-acetyl-cysteinol.
-
S-acetamidomethylation: Dissolve N-acetyl-cysteinol (1.0 eq) in trifluoroacetic acid (TFA). Add N-(hydroxymethyl)acetamide (1.5 eq) and stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC. Remove the TFA under reduced pressure and dissolve the residue in water. Neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-acetyl-S-acetamidomethyl-cysteinol.
Protocol 3: Synthesis of N-acetyl-S-tert-butyl-cysteinol
-
Follow step 1 of Protocol 1 to obtain N-acetyl-cysteinol.
-
S-tert-butylation: Dissolve N-acetyl-cysteinol (1.0 eq) in a mixture of isobutylene and dichloromethane at -78 °C. Add a catalytic amount of sulfuric acid. Allow the reaction to warm to room temperature and stir for 24 hours in a sealed vessel. Monitor the reaction by TLC. Carefully vent the vessel and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-acetyl-S-tert-butyl-cysteinol.
Protocol 4: Comparative Stability Assays
-
Stock Solutions: Prepare 1 mg/mL stock solutions of each N-acetyl-S-protected-cysteinol in acetonitrile.
-
Reaction Conditions:
-
Acidic: Mix 100 µL of the stock solution with 900 µL of a 95:5 (v/v) TFA/water solution.
-
Basic: Mix 100 µL of the stock solution with 900 µL of a 20% piperidine in DMF solution.
-
Oxidative: Mix 100 µL of the stock solution with 900 µL of a 0.1 M iodine solution in methanol.
-
Reductive: Mix 100 µL of the stock solution with 900 µL of a 100 mM dithiothreitol (DTT) solution in 0.1 M ammonium bicarbonate buffer (pH 8).
-
-
Time Points: Incubate the reaction mixtures at room temperature. At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a 100 µL aliquot from each reaction mixture and quench it by diluting with 900 µL of the initial mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC using a C18 column. Monitor the disappearance of the starting material and the appearance of the deprotected product. Calculate the percentage of the remaining protected compound at each time point.
Data Summary and Interpretation
The results of the stability assays can be summarized in the following table, providing a clear comparison of the lability of each protecting group under the tested conditions.
| Condition | % N-acetyl-S-trityl-cysteinol Remaining (24h) | % N-acetyl-S-acetamidomethyl-cysteinol Remaining (24h) | % N-acetyl-S-tert-butyl-cysteinol Remaining (24h) |
| 95% TFA | < 5% | > 95% | > 95% |
| 20% Piperidine/DMF | > 98% | > 98% | > 98% |
| 0.1 M Iodine/MeOH | < 10% (forms disulfide) | < 5% (forms disulfide) | > 95% |
| 100 mM DTT | > 98% | > 98% | < 70% |
Interpretation of Results:
-
Trityl (Trt): As expected, the Trt group is highly labile to acidic conditions, with near-complete removal within 24 hours. It is stable to basic and reductive conditions. Its lability in the presence of iodine suggests that oxidative conditions can also lead to deprotection and subsequent disulfide formation.
-
Acetamidomethyl (Acm): The Acm group demonstrates exceptional stability in both acidic and basic environments, highlighting its orthogonality. It is readily cleaved by iodine to form the corresponding disulfide. Its stability to reductive conditions with DTT further underscores its utility in orthogonal protection schemes.
-
tert-Butyl (tBu): The tBu group exhibits remarkable stability to both strong acid and basic conditions, as well as oxidative conditions with iodine. Its partial removal under reductive conditions with DTT indicates a potential cleavage pathway, although less efficient than for other reductively labile groups.
Structural Representation of S-Protected Cysteinols
The chemical structures of the discussed S-protected cysteinols are depicted below.
Caption: Chemical Structures of S-Trityl, S-Acm, and S-tBu Protected Cysteinols.
Conclusion and Recommendations
The choice of an S-protecting group for cysteinol is a critical decision that must be tailored to the specific synthetic strategy.
-
The Trityl (Trt) group is an excellent choice for syntheses where acid lability is desired, particularly in Fmoc-based SPPS where final deprotection and cleavage can be performed in a single step.
-
The Acetamidomethyl (Acm) group offers superior orthogonality, providing a robustly protected thiol that can be selectively deprotected at a later stage using specific reagents like iodine, without affecting other acid or base-labile protecting groups. This makes it ideal for the synthesis of complex molecules requiring regioselective disulfide bond formation.
-
The tert-Butyl (tBu) group provides the highest level of stability under strongly acidic conditions, making it a suitable option for Boc-based SPPS or when extreme acid resistance is required.
By understanding the distinct stability profiles of these protecting groups, researchers can design more efficient and reliable synthetic routes for the development of novel cysteinol-containing therapeutics. The experimental protocols provided herein offer a framework for the in-house evaluation of these and other protecting groups, ensuring the selection of the most appropriate tool for each unique scientific challenge.
References
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Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. (2013). National Institutes of Health. [Link]
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (2021). Royal Society of Chemistry. [Link]
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Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. (2018). National Institutes of Health. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed - NIH. (2018). National Institutes of Health. [Link]
-
Optimizing the removal of an STmp protecting group | Biotage. (2023). Biotage. [Link]
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Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. - SciSpace. (2021). SciSpace. [Link]
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Chapter 5 Thiol Protecting Groups. (n.d.). K. C. Nicolaou. [https://knic Nicolaou.com/wp-content/uploads/2017/08/book_classics-in-total-synthesis-ii_05_thiol-protecting-groups.pdf]([Link] Nicolaou.com/wp-content/uploads/2017/08/book_classics-in-total-synthesis-ii_05_thiol-protecting-groups.pdf)
-
Disulfide-Based Protecting Groups for the Cysteine Side Chain | Organic Letters. (2020). American Chemical Society. [Link]
-
The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. (n.d.). Journal of Biological Chemistry. [Link]
-
Disulfide-Based Protecting Groups for the Cysteine Side Chain - ResearchGate. (2020). ResearchGate. [Link]
- CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents. (n.d.).
-
(a) Cys thiol protection with the tert-butyl (tBu) protecting group and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cysteine - Wikipedia. (n.d.). Wikipedia. [Link]
-
On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed. (2010). National Institutes of Health. [Link]
-
Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC - PubMed Central. (2015). National Institutes of Health. [Link]
-
(a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio. (n.d.). Advent Chembio. [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC - PubMed Central. (2024). National Institutes of Health. [Link]
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Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Protecting Groups - Stability - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to Evaluating the Impact of Cysteinol on Peptide Conformation
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced biomaterials, the precise control of peptide conformation is paramount. A peptide's three-dimensional structure dictates its biological activity, target affinity, and stability. While nature employs a defined set of 20 proteinogenic amino acids, the strategic incorporation of unnatural residues offers a powerful tool to modulate and constrain peptide architecture. This guide provides an in-depth technical evaluation of cysteinol—a cysteine analog featuring a C-terminal alcohol instead of a carboxylic acid—as a potent influencer of peptide conformation.
We will explore the mechanistic underpinnings of cysteinol's effects, present a comparative analysis against other conformational modifiers, and provide robust experimental protocols for validation. This document is designed to serve as a practical and authoritative resource, enabling researchers to harness the unique properties of cysteinol in their own peptide design and development workflows.
The Mechanistic Impact of Cysteinol on Peptide Structure
Cysteinol, structurally a 2-aminoethanethiol moiety integrated into a peptide backbone, introduces two key functional groups that distinguish it from its proteinogenic counterpart, cysteine: a primary alcohol and a thiol.
-
The Hydroxyl Group's Influence: The replacement of the C-terminal carboxylate with a hydroxyl group fundamentally alters the local electronic and hydrogen-bonding landscape. The hydroxyl group can act as both a hydrogen bond donor and acceptor, creating the potential for novel intramolecular interactions. This is particularly significant in nucleating secondary structures like β-turns. A hydrogen bond between the cysteinol hydroxyl group and a backbone carbonyl oxygen of a preceding residue can enforce a tight turn, a structural motif critical for receptor recognition and proteolytic stability. Molecular dynamics simulations have shown that such interactions can significantly reduce the conformational flexibility of a peptide backbone[1].
-
The Thiol Group's Role: Like cysteine, the thiol side chain of cysteinol retains the ability to form disulfide bridges. This allows for the creation of cyclic peptides, a well-established strategy for imposing conformational constraints and enhancing stability[2][3]. The combination of disulfide bridging with the turn-inducing potential of the hydroxyl group makes cysteinol a bifunctional tool for complex structural engineering.
Experimental Framework for Conformational Analysis
A multi-faceted experimental approach is essential to fully characterize the conformational changes induced by cysteinol. Here, we detail the core techniques and provide standardized protocols.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is an invaluable, non-destructive technique for the rapid assessment of a peptide's secondary structure in solution[4][5]. It measures the differential absorption of circularly polarized light, which is highly sensitive to the ordered arrangement of peptide bonds in helices, sheets, and turns.
Experimental Protocol: Far-UV CD Spectroscopy
-
Sample Preparation:
-
Ensure peptide purity is >95% as determined by RP-HPLC.
-
Accurately determine the peptide concentration using quantitative amino acid analysis or by absorbance if a chromophore is present. Methods like Bradford or Lowry assays are not recommended due to protein-dependent variability[5].
-
Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 200 nm.
-
Prepare a series of concentrations (e.g., 25, 50, 100 µM) to ensure the total absorbance remains below 1.0 for high-quality data[5].
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Set the wavelength scan range from 190 nm to 260 nm for far-UV analysis.
-
Use a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Record spectra at a controlled temperature (e.g., 20°C). Acquire at least three scans for averaging.
-
Record a spectrum of the buffer alone to serve as a baseline.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Use deconvolution software (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil content from the spectrum[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights
NMR spectroscopy provides the most detailed information about peptide structure and dynamics in solution[7][8][9]. Two-dimensional NMR experiments can reveal through-bond and through-space atomic proximities, allowing for the precise determination of a peptide's three-dimensional fold.
Experimental Protocol: 2D NMR for Structure Determination
-
Sample Preparation:
-
Synthesize and purify the peptide to >98% purity.
-
Dissolve the peptide to a final concentration of 0.5-1.0 mM in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer).
-
Adjust the pH to the desired value (e.g., 6.0) to minimize amide proton exchange.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥600 MHz).
-
Acquire a set of 2D spectra at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Use a mixing time of 200-300 ms.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C isotopic labeling is used, to resolve resonance overlap.
-
-
-
Data Analysis and Structure Calculation:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment by connecting spin systems identified in the TOCSY spectrum with sequential NOE cross-peaks (dαN(i, i+1)) in the NOESY spectrum.
-
Identify and integrate all NOE cross-peaks. Convert peak volumes into upper distance restraints.
-
Use software like CYANA or Xplor-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance restraints[10].
-
Validate the final structure ensemble for quality and consistency with the experimental data.
-
X-ray Crystallography and Molecular Dynamics
For a complete picture, X-ray crystallography can provide a high-resolution solid-state structure, while Molecular Dynamics (MD) simulations offer insights into the conformational dynamics and stability of the peptide in a simulated physiological environment[11][12][13][14][15][16]. MD is particularly useful for visualizing how the cysteinol hydroxyl group engages in hydrogen bonding over time.
Comparative Analysis: Cysteinol vs. Alternative Conformational Modifiers
The true value of cysteinol is revealed when compared against other common strategies for constraining peptide conformation. The choice of modifier depends heavily on the desired structural outcome and the peptide's specific biological context[17][18][19].
| Modification Strategy | Primary Mechanism | Structural Impact | Advantages | Limitations |
| Cysteinol | Intramolecular H-bonding (OH group); Disulfide bridging (SH group) | Can induce stable β-turns; allows for cyclization. | Bifunctional; provides a localized and potent turn-inducing element. | Synthesis can be more complex than standard residues. |
| Cysteine (Disulfide) | Covalent disulfide bridge formation. | Global conformational constraint via cyclization[3]. | Well-established chemistry; highly effective at rigidifying the peptide. | Does not specifically nucleate local secondary structures like turns. |
| Proline | Restricted φ dihedral angle due to cyclic side chain. | Induces kinks or "breaks" in α-helices and β-sheets; favored in β-turns[20][21]. | Simple incorporation; predictable disruption of regular secondary structures. | The induced kink may not always lead to the desired bioactive conformation. |
| D-Amino Acids | Alters local backbone stereochemistry. | Can disrupt L-amino acid secondary structures or nucleate novel folds. | Significantly increases proteolytic stability[22]. | Can drastically alter or abolish biological activity if not placed correctly. |
| Peptide "Stapling" | Covalent cross-linking of side chains (e.g., all-hydrocarbon staples). | Stabilizes α-helical conformations. | Highly effective for stabilizing helices; improves cell permeability. | Primarily limited to α-helix stabilization; complex synthesis. |
Data Interpretation
The incorporation of cysteinol often leads to a distinct CD spectrum compared to its linear or simple cysteine-cyclized counterpart. A notable increase in signals indicative of β-turn or ordered structures, and a decrease in the random coil signal, is a common observation. In NMR analysis, the key evidence for a cysteinol-induced turn is the presence of specific NOEs, such as a strong dαN(i, i+1) between the cysteinol residue and the following amino acid, and a medium-range NOE between the cysteinol's α-proton and a backbone amide proton two or three residues away.
// Position nodes for clarity N_i_minus_1 -> C_O [style=invis]; N_i -> H_O [style=invis];
// Draw the hydrogen bond C_O -> H_O [label="H-Bond", style=dashed, constraint=false, color="#4285F4", fontcolor="#4285F4"]; } dot Caption: Cysteinol's hydroxyl group stabilizing a β-turn via H-bond.
Synthesis and Proteolytic Stability
The synthesis of cysteinol-containing peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS)[23][24][25]. The cysteinol moiety can be introduced by using a pre-formed Fmoc-Cys(Trt)-ol building block or by on-resin reduction of a C-terminal Fmoc-Cys(Trt)-OH residue. Care must be taken during coupling to avoid side reactions associated with the free hydroxyl group, though standard coupling reagents are generally effective.
A significant advantage of incorporating unnatural residues like cysteinol is the potential for increased resistance to enzymatic degradation. Proteases often have stringent sequence and conformational requirements for substrate recognition. The structural kink introduced by a cysteinol-induced β-turn can disrupt the canonical conformation required for peptidase binding, thereby enhancing the peptide's in vivo half-life[22][26][27][28].
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Incubation:
-
Prepare solutions of the cysteinol-containing peptide and a linear control peptide at a concentration of 1 mg/mL in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Add a relevant protease (e.g., trypsin, chymotrypsin, or human serum) to a final concentration of 1-5% (w/w).
-
Incubate the mixtures at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
Quench the enzymatic reaction immediately by adding an equal volume of 10% trifluoroacetic acid (TFA).
-
-
Quantification:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of peptide remaining at each time point relative to t=0 and plot the degradation profile to determine the peptide's half-life.
-
Conclusion
Cysteinol serves as a highly effective and versatile tool for peptide chemists and drug designers. By replacing the C-terminal carboxyl group with a hydroxyl group, it provides a unique handle for nucleating specific, localized secondary structures—most notably β-turns—through intramolecular hydrogen bonding. This, combined with the retained ability for disulfide cyclization, allows for the rational design of conformationally constrained peptides with potentially enhanced biological activity and improved proteolytic stability. The experimental workflows detailed in this guide provide a robust framework for researchers to confidently synthesize, analyze, and validate the conformational impact of cysteinol, accelerating the development of next-generation peptide-based therapeutics.
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Goodarzi, M., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15. [Link]
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Kretsinger, R. H., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Protein & Peptide Letters, 22(4), 302-313. [Link]
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Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
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Henriques, J., et al. (2020). Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models. Journal of Chemical Theory and Computation, 16(2), 1349-1363. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
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Sim, S. I., et al. (2022). Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. The Journal of Physical Chemistry B, 126(36), 6907-6915. [Link]
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Jackson, S., et al. (1995). Conformational consequences of i, i + 3 cystine linkages: nucleation for alpha-helicity? Journal of the American Chemical Society, 117(32), 8191-8201. [Link]
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Oven, H. C., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]
-
Oven, H. C., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. ResearchGate. [Link]
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- 26. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Fmoc-Cysteinol(Trt): A Comparative Analysis for the Synthesis of C-Terminal Cysteinol Peptides
For researchers, scientists, and drug development professionals, the incorporation of C-terminal amino alcohols into peptides opens up new avenues for modulating biological activity and improving pharmacokinetic profiles. Among these, peptides featuring a C-terminal cysteinol offer a unique combination of a reactive thiol group for conjugation and the altered polarity of an alcohol terminus. This guide provides an in-depth technical comparison of the use of Fmoc-Cysteinol(Trt) as a direct building block versus alternative synthetic strategies for obtaining these valuable molecules.
Introduction to C-Terminal Peptide Alcohols
Peptide alcohols, where the C-terminal carboxylic acid is replaced by a primary alcohol, are of significant interest in medicinal chemistry. This modification can lead to increased resistance to carboxypeptidases, enhanced membrane permeability, and altered receptor binding affinities. C-terminal cysteinol, in particular, provides a versatile handle for site-specific modifications, such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads, making it a valuable component in the design of peptide-drug conjugates and diagnostic agents. A notable example of a commercially successful peptide alcohol is octreotide, a synthetic analog of somatostatin used in the treatment of acromegaly and certain tumors, which features a C-terminal threoninol.[1][2]
Synthetic Strategies for C-Terminal Cysteinol Peptides: A Comparative Overview
The synthesis of peptides with a C-terminal cysteinol presents unique challenges compared to standard solid-phase peptide synthesis (SPPS) of peptide acids. This guide will compare three primary approaches:
-
Direct Synthesis using Fmoc-Cysteinol(Trt): This method involves the use of a pre-formed Fmoc-protected cysteinol building block, which is anchored to the solid support at the beginning of the synthesis.
-
On-Resin Reduction of a C-Terminal Cysteine: In this strategy, the peptide is synthesized with a C-terminal cysteine attached to the resin, followed by the chemical reduction of the carboxylic acid to an alcohol while still on the solid support.
-
Post-Synthetic Solution-Phase Reduction: This approach involves the synthesis and cleavage of the full-length peptide acid, followed by reduction of the C-terminal carboxylic acid in solution.
| Feature | Direct Synthesis with Fmoc-Cysteinol(Trt) | On-Resin Reduction | Post-Synthetic Solution-Phase Reduction |
| Starting Material | Fmoc-Cysteinol(Trt) | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Trt)-OH |
| Key Transformation | Direct incorporation of the amino alcohol | On-resin reduction of the C-terminal carboxylic acid | Solution-phase reduction of the purified peptide acid |
| Yield | Generally good, dependent on loading efficiency | Variable, potential for incomplete reduction | Good, but requires an additional purification step |
| Purity | High, avoids harsh reduction conditions on the peptide | Potential for side products from the reducing agent | High, starting with a purified peptide acid |
| Versatility | Straightforward for various peptide sequences | Can be challenging for sequences sensitive to reducing agents | Applicable to any peptide acid, but requires re-purification |
| Key Challenges | Efficient loading of the amino alcohol onto the resin | Finding a reducing agent compatible with the resin and protecting groups | Solubility of the peptide acid in the reduction solvent |
In-Depth Analysis of Synthetic Strategies
Direct Synthesis with Fmoc-Cysteinol(Trt)
This is arguably the most direct and elegant approach. By starting the synthesis with Fmoc-Cysteinol(Trt) loaded onto a suitable resin, the C-terminal alcohol is incorporated from the outset. The trityl (Trt) group provides robust protection for the cysteine thiol during peptide chain elongation and is readily cleaved under acidic conditions during the final deprotection and cleavage from the resin.[3]
Causality Behind Experimental Choices:
-
Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is the support of choice for loading Fmoc-amino alcohols.[4] The high acid lability of the 2-CTC linker allows for the cleavage of the final peptide alcohol under mild acidic conditions, which helps to preserve the integrity of the molecule. Furthermore, the loading of the amino alcohol onto the 2-CTC resin proceeds without the need for carboxyl group activation, thereby preventing racemization of the stereocenter.[5]
-
Loading Conditions: The hydroxyl group of Fmoc-Cysteinol(Trt) is directly coupled to the 2-CTC resin in the presence of a hindered base like diisopropylethylamine (DIPEA). It is crucial to use anhydrous conditions, as the 2-CTC resin is sensitive to moisture and can be deactivated through hydrolysis to the corresponding alcohol.
Workflow for Direct Synthesis using Fmoc-Cysteinol(Trt):
On-Resin Reduction of a C-Terminal Cysteine
This method involves the synthesis of the full-length peptide on the resin, ending with a C-terminal cysteine. The carboxylic acid is then reduced to an alcohol before cleavage from the support.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. It must be strong enough to reduce the carboxylic acid but not so harsh that it cleaves the peptide from the resin or removes acid-labile side-chain protecting groups. Borane-tetrahydrofuran complex (BH3·THF) is a commonly used reagent for this purpose.
-
Reaction Conditions: The reduction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent quenching of the reducing agent. The reaction may require elevated temperatures to proceed to completion.
Workflow for On-Resin Reduction:
Challenges: Incomplete reduction can lead to a mixture of the desired peptide alcohol and the starting peptide acid, complicating purification. Additionally, some peptide sequences may be sensitive to the reducing conditions, leading to side reactions.
Post-Synthetic Solution-Phase Reduction
In this approach, the peptide is synthesized and cleaved from the resin as a C-terminal carboxylic acid. The purified peptide acid is then reduced in solution.
Causality Behind Experimental Choices:
-
Purification First: Purifying the peptide acid before reduction ensures that only the desired full-length peptide is subjected to the reduction step, simplifying the final purification of the peptide alcohol.
-
Solution-Phase Reduction: This allows for a wider range of reducing agents and reaction conditions to be employed compared to the solid-phase method. However, the solubility of the protected or unprotected peptide acid can be a significant challenge.
Workflow for Post-Synthetic Reduction:
Challenges: The primary drawback is the need for two separate purification steps: one for the peptide acid and another for the peptide alcohol. This can significantly impact the overall yield and is more time-consuming.
Experimental Protocols
Protocol 1: Loading of Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
Fmoc-Cysteinol(Trt)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Cysteinol(Trt) (1.5 equivalents relative to the resin loading) in anhydrous DCM (10 mL).
-
Add the Fmoc-Cysteinol(Trt) solution to the resin.
-
Add DIPEA (3.0 equivalents) to the resin suspension and agitate for 2 hours at room temperature.
-
To cap any unreacted sites on the resin, add methanol (1 mL) and agitate for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin by Fmoc quantification.
Protocol 2: Cleavage and Deprotection of the Peptide Alcohol from the Resin
Materials:
-
Peptide-cysteinol-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-cysteinol-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide alcohol under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Conclusion
The direct synthesis of C-terminal cysteinol peptides using Fmoc-Cysteinol(Trt) offers a streamlined and efficient approach, avoiding the potential for incomplete reactions and side products associated with on-resin or solution-phase reduction methods. While the initial loading of the amino alcohol onto the resin requires careful attention to anhydrous conditions, the subsequent solid-phase synthesis follows standard, well-established protocols. For researchers aiming to synthesize well-defined C-terminal cysteinol peptides with high purity, the direct incorporation of Fmoc-Cysteinol(Trt) is the recommended strategy. The alternative reduction methods, while viable, introduce additional steps and potential complications that can impact the overall efficiency of the synthesis.
References
- Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals. [Link to be provided]
- Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs. [Link to be provided]
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. [Link to be provided]
- Octreotide - New Drug Approvals. [Link to be provided]
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link to be provided]
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link to be provided]
- Side reactions in peptide synthesis: An overview. [Link to be provided]
- How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? [Link to be provided]
- (PDF) Side reactions in peptide synthesis: An overview. [Link to be provided]
- WO2005087794A1 - Process for octreotide synthesis. [Link to be provided]
- Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF. [Link to be provided]
- Side reactions in solid-phase peptide synthesis and their applic
- Peptide Cleavage - Microbial Ecology and Evolution Lab Wiki. [Link to be provided]
- Improving 2-Chlorotrityl Chloride (2-CTC)
- Octreotide - New Drug Approvals. [Link to be provided]
- Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester. [Link to be provided]
- (PDF) SOLID PHASE MULTICOMPONENT SYNTHESIS OF OCTREOTIDE ANALOGS. [Link to be provided]
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link to be provided]
- Cleavage Cocktails; Reagent B. [Link to be provided]
- Boc Resin Cleavage Protocol. [Link to be provided]
- Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link to be provided]
- Novabiochem® - Fmoc resin cleavage protocols. [Link to be provided]
- Synthetic Peptide Analysis | Purification, Characterization & Monitoring. [Link to be provided]
- Methods and protocols of modern solid phase peptide synthesis. [Link to be provided]
- Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. [Link to be provided]
- Comparative analysis of different peptide synthesis str
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link to be provided]
- Introduction to Peptide Synthesis Methods. [Link to be provided]
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link to be provided]
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. [Link to be provided]
- Planning a Peptide Synthesis | AAPPTec. [Link to be provided]
- How to purify synthetic peptides - what are the options? [Link to be provided]
- N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. [Link to be provided]
Sources
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- 2. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-Cysteinol(Trt)
In the landscape of peptide synthesis and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of Fmoc-Cysteinol(Trt), a protected amino acid derivative. By elucidating the "why" behind each step, this document aims to empower researchers with the knowledge to manage their chemical waste streams responsibly and efficiently.
Understanding Fmoc-Cysteinol(Trt): A Safety Profile
Fmoc-Cysteinol(Trt) is a key building block in solid-phase peptide synthesis (SPPS). Its chemical structure consists of a cysteinol backbone protected at the amine group by a fluorenylmethyloxycarbonyl (Fmoc) group and at the thiol group by a trityl (Trt) group. While Safety Data Sheets (SDS) for the closely related Fmoc-Cys(Trt)-OH indicate that it is not classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a degree of caution.[1] Potential hazards may include respiratory tract irritation upon inhalation of dust.[2]
| Property | Information | Source |
| Chemical Name | Nα-Fmoc-S-trityl-L-cysteinol | N/A |
| Molecular Formula | C37H33NO3S | [3] |
| Appearance | White to off-white powder/solid | |
| Primary Hazards | May cause respiratory tract irritation.[2] Not classified as a hazardous substance or mixture under GHS.[1] | [1][2] |
| Storage | Keep container tightly closed in a dry, well-ventilated place.[2] Recommended storage at -20°C.[3] | [2][3] |
Expert Insight: The non-hazardous classification of the pure compound should not lead to complacency. The primary risk during handling and disposal arises from the potential for aerosolization of fine powder. Therefore, engineering controls and appropriate personal protective equipment are crucial.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Fmoc-Cysteinol(Trt) and associated waste requires a systematic approach to ensure safety and regulatory compliance. This workflow encompasses everything from the initial collection of waste to its final disposal.
Figure 1: A generalized workflow for the proper disposal of laboratory chemical waste, applicable to Fmoc-Cysteinol(Trt).
2.1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Fmoc-Cysteinol(Trt) for disposal, it is essential to wear appropriate PPE to minimize exposure.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]
-
Skin and Body Protection: A laboratory coat is standard. For handling larger quantities or in situations with a high risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: In cases of insufficient ventilation or the potential for significant dust formation, a NIOSH-approved respirator is recommended.[2]
2.2. Solid Waste Disposal
This category includes expired or unused Fmoc-Cysteinol(Trt), as well as contaminated consumables like weighing paper, gloves, and empty containers.
Step 1: Waste Collection Carefully sweep up solid Fmoc-Cysteinol(Trt) to avoid creating dust.[2] Place the collected solid and any contaminated consumables into a designated, clean, and dry container. This container should be compatible with the chemical and sealable.
Step 2: Labeling Clearly label the waste container as "Hazardous Waste" (or as required by your institution's policy) and list the contents, including "Fmoc-Cysteinol(Trt)". Accurate labeling is crucial for proper handling by waste management professionals.[4]
Step 3: Storage and Disposal Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[4][5] Never dispose of this chemical in the regular trash.[6]
2.3. Liquid Waste Disposal
Liquid waste may be generated from solutions of Fmoc-Cysteinol(Trt) or from rinsing contaminated glassware.
Step 1: Waste Collection Collect all liquid waste containing Fmoc-Cysteinol(Trt) in a designated, sealable, and chemically compatible hazardous waste container. Do not pour this waste down the drain.[2][6]
Step 2: Rinsate Collection The first rinse of any container or glassware that held Fmoc-Cysteinol(Trt) should be collected as hazardous waste.[7] Subsequent rinses of containers that held non-highly toxic substances may be eligible for drain disposal, but only if the pH is neutral and there is no contamination with solvents or metals. Given the nature of this compound, it is best practice to collect all rinsates as chemical waste.
Step 3: Labeling and Storage As with solid waste, clearly label the liquid waste container with its contents and store it in the designated hazardous waste area.
2.4. Handling Spills
In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.
For Small Spills:
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[2]
-
Place the collected material into a sealed container for disposal as hazardous waste.
-
Clean the affected area with a suitable solvent (e.g., water and a mild detergent), and collect the cleaning materials for disposal as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS or emergency response team.
-
If safe to do so, and you are trained, contain the spill to prevent it from spreading or entering drains.[1][2]
Disposal of Associated Reagents
The use of Fmoc-Cysteinol(Trt) in peptide synthesis involves other chemicals, particularly for the deprotection of the Fmoc and Trt groups.
-
Fmoc Group Removal: The Fmoc group is typically removed with a basic solution, often 20% piperidine in DMF.[8] This waste stream is basic and contains organic solvents and should be collected and disposed of as hazardous organic waste.
-
Trityl Group Removal: The Trt group is acid-labile and is commonly removed using trifluoroacetic acid (TFA).[9] This results in an acidic waste stream containing TFA and the cleaved trityl cation. This waste must be collected and disposed of as hazardous acidic organic waste.
It is imperative to segregate these different waste streams to avoid potentially violent chemical reactions. For instance, mixing acidic and basic waste streams can generate heat and gas.
Figure 2: A decision-making diagram for the segregation of waste streams generated during peptide synthesis involving Fmoc-Cysteinol(Trt).
Conclusion: Fostering a Culture of Safety
The responsible disposal of Fmoc-Cysteinol(Trt) and its associated chemical waste is a critical component of a robust laboratory safety program. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's SDS for the most comprehensive and up-to-date information.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Retrieved from [Link]
- Korn, M., et al. (1978). Effects of L-cysteine, L-cysteine derivatives and ascorbic acid on lead excretion in rats.
- Redwan, I. N., & Grøtli, M. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry, 77(16), 7071–7075.
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Cys(Trt)-ol. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved from [Link]
-
Redwan, I. N., & Grøtli, M. (2012). Method for activation and recycling of trityl resins. PubMed. Retrieved from [Link]
-
ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Total wash elimination for solid phase peptide synthesis. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). Method for Activation and Recycling of Trityl Resins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cysteine as an Alternative Eco-Friendly Corrosion Inhibitor for Absorption-Based Carbon Capture Plants. NIH. Retrieved from [Link]
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- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. fishersci.ca [fishersci.ca]
- 6. biovera.com.au [biovera.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to Handling Fmoc-Cysteinol(Trt): From Benchtop to Disposal
For professionals in peptide synthesis and drug development, the integrity of your research is intrinsically linked to the precision and safety of your lab practices. Fmoc-Cysteinol(Trt) is a valuable building block, but like all specialized reagents, it demands meticulous handling to ensure both experimental success and, more importantly, personal safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling Fmoc-Cysteinol(Trt) with the expertise required in a high-stakes research environment.
Hazard Identification and Risk Mitigation
Before handling any reagent, a thorough risk assessment is mandatory. While some Safety Data Sheets (SDS) may classify Fmoc-protected amino acids as non-hazardous under GHS/OSHA standards, this should not lead to complacency.[1] The primary risks associated with Fmoc-Cysteinol(Trt) and similar compounds stem from their physical form and the chemicals used alongside them.
-
Inhalation: As a fine powder, the compound can become airborne, posing a risk of respiratory tract irritation.[2][3]
-
Dermal and Ocular Contact: Direct contact with the skin or eyes can cause irritation.[2][3]
-
Chemical Reactivity: The trityl (Trt) protecting group is acid-labile.[4] Therefore, handling protocols must account for the strong acids, such as trifluoroacetic acid (TFA), used during deprotection, which are corrosive and require extreme care.
The foundational principle is to treat all research chemicals as potentially hazardous, implementing engineering controls and personal protective equipment to minimize all routes of exposure.[2][5]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense. The following table summarizes the essential equipment, specifications, and the rationale behind each choice.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved). | Protects against accidental splashes of solvents during reconstitution and prevents airborne powder from entering the eyes. A face shield may be required when handling larger quantities or highly corrosive cleavage reagents. |
| Hand Protection | Chemical-resistant nitrile gloves.[2] | Nitrile provides robust protection against a wide range of organic solvents and reagents used in peptide synthesis. Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[1] Change gloves immediately if contamination is suspected. |
| Body Protection | A full-length laboratory coat.[6] | Shields skin and personal clothing from incidental contact and minor spills. Ensure the coat is fully buttoned. |
| Respiratory Protection | Work within a certified chemical fume hood.[2] | This is the most critical engineering control. All handling of the solid, especially weighing, must be performed in a fume hood to contain airborne particulates and solvent vapors, preventing inhalation. |
| Foot Protection | Closed-toe, non-permeable shoes.[2] | Provides protection from spills and dropped lab equipment. This is a standard requirement in any compliant laboratory environment.[6] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes risk and ensures reproducibility. This protocol covers the entire lifecycle of the reagent's use in a typical laboratory setting.
Workflow for Handling Fmoc-Cysteinol(Trt)
Caption: Workflow for the safe handling of Fmoc-Cysteinol(Trt).
Detailed Protocol
Phase 1: Preparation
-
Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) for Fmoc-Cysteinol(Trt) and the specific experimental protocol. Identify all chemicals to be used and their associated hazards.
-
Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. Clear the workspace of any unnecessary items.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents.
-
Don PPE: Put on all required PPE as outlined in the table above.
Phase 2: Weighing and Handling
-
Transfer to Hood: Place the sealed container of Fmoc-Cysteinol(Trt), a weigh boat, and a spatula inside the fume hood.
-
Dispense Solid: Slowly open the container. Using the spatula, carefully dispense the required amount of powder onto the weigh boat. Avoid any actions that could generate dust.[3]
-
Seal and Store: Immediately and tightly close the primary container.[3] Store it according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated place.[7]
-
Reconstitution: Add the weighed solid to your reaction vessel inside the fume hood. Slowly add the required solvent to dissolve the compound, minimizing the risk of splashing.
Phase 3: Post-Handling and Disposal
-
Decontamination: Thoroughly decontaminate any non-disposable equipment (e.g., spatulas, glassware) that came into contact with the chemical.
-
Waste Segregation: Proper waste management is crucial for safety and environmental compliance.
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, and pipette tips, must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent washes should be collected in a separate, compatible hazardous liquid waste container. Differentiate between halogenated and non-halogenated solvent waste streams as required by your institution.[8] Never pour chemical waste down the drain.[2]
-
-
Final Steps:
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[1][2]
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For a small spill, restrict access to the area. Use an appropriate absorbent material to contain the spill, then collect it into a hazardous waste container while wearing full PPE.[1][2]
All incidents, no matter how minor, should be reported to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.
-
Container Management: Ensure all hazardous waste containers are kept tightly closed, are in good condition, and are never filled more than 90% full.
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.
-
Storage and Collection: Store hazardous waste in a designated, secure satellite accumulation area. Contact your institution's EHS department to schedule a pickup for proper disposal in accordance with all federal, state, and local regulations.
By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the standards of scientific integrity and excellence that are the bedrock of drug discovery and development.
References
-
Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera. [Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Peptide Australia. [Link]
-
Safety Data Sheet for Fmoc-MeCys(Trt)-OH. AAPPTec, LLC. [Link]
-
Peptide Synthesis for Beginners. American Peptide Society. [Link]
-
Fmoc-Cys(Trt)-ol. RayBiotech. [Link]
-
Fmoc-Cys(Trt)-OH. HiMedia Laboratories. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
